molecular formula C21H37ClN+ B1199958 Clofilium CAS No. 68379-02-2

Clofilium

货号: B1199958
CAS 编号: 68379-02-2
分子量: 339.0 g/mol
InChI 键: WPSYTTKBGAZSCX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clofilium is a quaternary ammonium compound and a class III antiarrhythmic agent known for its potent and long-lasting action as a potassium channel blocker . Its primary research value lies in its action on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical in cardiac repolarization. By blocking the hERG channel, this compound prolongs the duration of the cardiac action potential, making it a valuable investigational tool for preclinical studies on cardiac electrophysiology and arrhythmogenesis . The blocking mechanism involves key interactions within the channel's inner cavity, notably with aromatic residues Tyr652 and Phe656, which are pivotal for high-affinity binding of many hERG blockers . Beyond hERG, this compound has been shown to effectively inhibit other high-conductance potassium channels, including Slick (Slo2.1) and Slack (Slo2.2) channels, which are found in the central nervous system and heart, with a more potent effect on Slack channels . Interestingly, studies on a cloned transient outward K+ channel (RHK1) have also revealed a unique, use-dependent enhancing effect of this compound, shifting the inactivation curve in a depolarizing direction, which provides a unique pharmacological tool for studying channel inactivation gating . Due to its well-characterized pro-arrhythmic effects, this compound is predominantly used in scientific research to model arrhythmias and to study the pharmacology and structure-function relationships of various potassium channels. The tosylate salt is commonly used in research applications. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(4-chlorophenyl)butyl-diethyl-heptylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37ClN/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20/h14-17H,4-13,18-19H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSYTTKBGAZSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37ClN+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68379-03-3 (phosphate[1:1]), 92953-10-1 (tosylate salt/solvate)
Record name Clofilium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9048568
Record name Clofilium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68379-02-2
Record name Clofilium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68379-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofilium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068379022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofilium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOFILIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847G178BMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Clofilium's Mechanism of Action on Potassium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of the antiarrhythmic agent clofilium with various potassium channels. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a detailed resource for researchers and professionals in the field of pharmacology and drug development.

Core Mechanism of Action: Open Channel Blockade and Ion Pore Interaction

This compound primarily exerts its effects by physically occluding the ion-conducting pore of potassium channels. This mechanism, known as "open-channel block," is a time- and voltage-dependent process where the drug molecule enters and binds within the central cavity of the channel when it is in the open conformation.[1] The positively charged quaternary ammonium group of this compound facilitates its interaction with the negatively charged residues lining the pore, effectively preventing the flow of potassium ions and leading to a reduction in channel activity.

For several potassium channels, including the human Ether-à-go-go-Related Gene (hERG) and Kv1.5 channels, this compound can become "trapped" within the pore upon channel closure.[1][2][3] This trapping phenomenon contributes to its slow recovery kinetics and sustained inhibitory effect.[2] The rate of recovery from this block can be influenced by factors such as the membrane potential and the extracellular potassium concentration.[3]

Quantitative Analysis of this compound's Potency

The inhibitory potency of this compound varies significantly across different potassium channel subtypes. This differential affinity is a key determinant of its pharmacological profile. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

Potassium Channel SubtypeIC50 ValueExperimental SystemReference
hERG (Kv11.1)2.5 nMNot specified[4][5]
hEAG1 (Kv10.1)255 nMNot specified[4][5]
hEAG1 (Kv10.1)0.8 nMInside-out patches (Xenopus oocytes)[1]
Kv1.5840 nMOutside-out patches (CHO cells)[3][4][5]
Kv1.5140 ± 80 nMInside-out patches (CHO cells)[3]
KCNQ1/KCNE1~100 µMNot specified[4][5]
Slo350 µMNot specified[4][5]
Slack (KCNT2/Slo2.1)~100 µM (50% block)Two-electrode voltage clamp (Xenopus oocytes)[4][5]
Slick (KCNT1/Slo2.2)>100 µM (30% block)Two-electrode voltage clamp (Xenopus oocytes)[4][5]

Key Structural Determinants of this compound Binding

Mutagenesis studies have identified specific amino acid residues within the inner vestibule of the potassium channel pore that are critical for this compound binding. In hERG channels, these residues are located in the S6 transmembrane domain and the pore helix.

Key Binding Site Residues in hERG:

  • S6 Domain:

    • Tyrosine-652 (Tyr652)[2][6]

    • Phenylalanine-656 (Phe656)[2][6]

  • Pore Helix:

    • Threonine-623 (Thr623)[2][6]

    • Serine-624 (Ser624)[2][6]

    • Valine-625 (Val625)[2][6]

The interaction with these residues, particularly the aromatic residues Tyr652 and Phe656, is crucial for the high-affinity binding of this compound.[2][6] The pore helix residues appear to be particularly important for drugs with polar substituents, like the halogen in this compound.[2]

Effects on Channel Gating Kinetics

Beyond direct pore blockade, this compound can also modulate the gating kinetics of certain potassium channels. In the case of Slick and Slack channels, this compound has been shown to slow down their activation kinetics.[4][5] This effect on gating likely contributes to the progressive, use-dependent block observed with these channels.[4][5] For Kv1.5 channels, this compound accelerates the apparent current inactivation but does not affect the kinetics of current activation or deactivation.[3]

Experimental Protocols

The following sections outline the methodologies employed in the key experiments cited in this guide.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is widely used to study the function and pharmacology of ion channels heterologously expressed in large Xenopus oocytes.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Complementary RNA (cRNA) encoding the potassium channel of interest is injected into the oocytes. The oocytes are then incubated for several days to allow for channel expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber continuously perfused with a standard external solution.

    • Two microelectrodes, filled with a high potassium internal solution, are impaled into the oocyte. One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).

    • A voltage-clamp amplifier is used to hold the membrane potential at a desired level (holding potential) and to apply voltage steps to elicit channel opening.

    • The resulting ionic currents flowing through the expressed channels are recorded.

    • This compound is applied via the perfusion system at known concentrations to determine its effect on the channel currents.

Patch-Clamp Electrophysiology in Mammalian Cells

Patch-clamp techniques offer higher resolution recordings of ion channel activity from single cells.

  • Cell Culture and Transfection: Mammalian cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells, are cultured and transfected with the gene encoding the potassium channel of interest.

  • Pipette Preparation: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition.

  • Recording Configurations:

    • Whole-Cell: The micropipette is sealed onto the cell membrane, and a brief suction is applied to rupture the membrane patch, allowing for electrical access to the entire cell. This configuration is used to record the macroscopic current from all channels on the cell surface.[1]

    • Inside-Out Patch: After forming a cell-attached patch, the pipette is pulled away from the cell, excising a small patch of membrane with the intracellular side facing the bath solution. This allows for the direct application of substances to the intracellular face of the ion channels.[1][3]

    • Outside-Out Patch: After establishing a whole-cell configuration, the pipette is slowly withdrawn, causing the membrane to reseal with the extracellular side facing the bath solution. This is useful for studying the effects of extracellularly applied drugs.[3]

  • Data Acquisition: Similar to TEVC, a patch-clamp amplifier is used to control the membrane potential and record the ionic currents. This compound is applied to the bath solution (for whole-cell, inside-out, and outside-out) or included in the pipette solution.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key concepts and experimental procedures described in this guide.

Clofilium_Open_Channel_Block cluster_channel Potassium Channel Channel_Closed Closed State K+ ions cannot pass Channel_Open Open State K+ ions can pass Channel_Closed->Channel_Open Activation Channel_Open->Channel_Closed Deactivation Channel_Blocked Blocked State This compound bound in pore Channel_Open->Channel_Blocked Binding Channel_Blocked->Channel_Open Unbinding This compound This compound This compound->Channel_Blocked Clofilium_Binding_Site cluster_membrane Cell Membrane cluster_channel Potassium Channel Pore Extracellular Extracellular Space Intracellular Intracellular Space Pore_Helix Pore Helix Ser624 Ser624 Pore_Helix->Ser624 S6_Domain S6 Domain Tyr652 Tyr652 S6_Domain->Tyr652 Phe656 Phe656 S6_Domain->Phe656 Selectivity_Filter Selectivity Filter This compound This compound This compound->Pore_Helix Binds to This compound->S6_Domain Binds to Experimental_Workflow_TEVC Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject Potassium Channel cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Channel Expression cRNA_Injection->Incubation TEVC_Setup Mount Oocyte in TEVC Setup Incubation->TEVC_Setup Record_Baseline Record Baseline Currents TEVC_Setup->Record_Baseline Apply_this compound Apply this compound via Perfusion Record_Baseline->Apply_this compound Record_Blocked Record Blocked Currents Apply_this compound->Record_Blocked Data_Analysis Analyze Data (IC50, Kinetics) Record_Blocked->Data_Analysis

References

Clofilium Tosylate: A Comprehensive Technical Guide to Core Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the fundamental chemical and physical properties of clofilium tosylate. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundation for further study and application.

Chemical Identity and Structure

This compound tosylate is chemically known as 4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium 4-methylbenzenesulfonate. It is a quaternary ammonium compound and a tosylate salt.

IdentifierValue
IUPAC Name 4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate
CAS Number 92953-10-1
Molecular Formula C₂₈H₄₄ClNO₃S
Molecular Weight 510.2 g/mol [1]
Canonical SMILES CCCCCCC--INVALID-LINK--(CC)CCCCc1ccc(Cl)cc1.Cc1ccc(S(=O)(=O)[O-])cc1
InChI Key MOQZYUUHIWPDQC-UHFFFAOYSA-M

Physicochemical Properties

A summary of the key physicochemical properties of this compound tosylate is presented in the table below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.

PropertyValueSource
Physical Form Solid, white in color.Sigma-Aldrich
Melting Point 98 - 99 °CChemicalBook
pKa An experimentally determined pKa value is not readily available in the public literature. As a quaternary ammonium compound, the cation is permanently charged and does not have a pKa in the typical sense of an acid-base equilibrium. The tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid) and is a very weak base.
Solubility See Table 3 for detailed solubility data.
Table 3: Solubility of this compound Tosylate
SolventSolubility
Water 48 mg/mL
0.1 M NaOH 7 mg/mL
Ethanol Soluble
DMSO >20 mg/mL
Methanol Soluble

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of this compound tosylate are not exhaustively available in the public domain, the following are standard methodologies likely employed.

Melting Point Determination

The melting point of this compound tosylate is typically determined using the capillary melting point method .

Methodology:

  • A small, powdered sample of this compound tosylate is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has liquefied are recorded as the melting point range.

Solubility Determination

The solubility of this compound tosylate in various solvents is commonly determined using the shake-flask method , which is considered the gold standard for equilibrium solubility measurements.

Methodology:

  • An excess amount of solid this compound tosylate is added to a known volume of the solvent in a flask.

  • The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is filtered to remove the undissolved solid.

  • The concentration of this compound tosylate in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Mechanism of Action: Potassium Channel Blockade

This compound tosylate is classified as a potassium (K⁺) channel blocker. Its primary pharmacological effect is the inhibition of potassium efflux from cells, particularly cardiomyocytes. This action prolongs the duration of the action potential and the refractory period of cardiac tissue, which is the basis for its antiarrhythmic properties.

The following diagram illustrates the simplified mechanism of action of this compound tosylate.

clofilium_mechanism cluster_membrane Cell Membrane K_channel Voltage-gated Potassium Channel K_ion_out K+ Efflux (Repolarization) This compound This compound Tosylate This compound->K_channel Blocks Action_Potential Prolonged Action Potential Duration K_ion_out->Action_Potential Inhibition leads to

Mechanism of Action of this compound Tosylate

Conclusion

This technical guide provides a summary of the core chemical and physical properties of this compound tosylate, intended to support research and development activities. The data and methodologies presented offer a foundational understanding of this compound's characteristics. For further in-depth analysis, it is recommended to consult primary research articles and validated analytical reports.

References

Electrophysiological Profile of Clofilium on Cardiac Myocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of Clofilium on cardiac myocytes. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiac electrophysiology. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

This compound is a Class III antiarrhythmic agent known for its ability to prolong the cardiac action potential duration (APD). This effect is primarily attributed to its potent and selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization. By inhibiting IKr, this compound delays the repolarization phase of the action potential, thereby increasing the effective refractory period of cardiac tissue. This mechanism is intended to suppress re-entrant arrhythmias. However, its effects are not entirely specific, and it can interact with other cardiac ion channels, which may contribute to both its therapeutic and proarrhythmic profiles.

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on various cardiac ion channels and action potential parameters, as documented in published literature. These values provide a comparative overview of this compound's potency and selectivity.

Parameter Species/Cell Type Value Reference
IKr (hERG) Block
IC50Guinea Pig Ventricular MyocytesNot specified, but potent block observed[1]
IC50 (Steady State, Inside-out)CHO Cells (hKv1.5)140 ± 80 nM[2]
IC50 (Steady State, Outside-out)CHO Cells (hKv1.5)840 ± 390 nM[2]
Action Potential Duration (APD)
APD ProlongationGuinea Pig Ventricular Myocytes (30 µM)Irreversible prolongation[1]
APD ProlongationCanine Purkinje Fibers (10-7 to 10-5 M)Dose-dependent increase[3]
Other Ion Channel Effects
L-type Ca2+ Current (ICa-L)Guinea Pig Ventricular Myocytes (30 µM)Reversible reduction[1]
Sodium Current (INa)Guinea Pig Ventricular Myocytes (30 µM)Use-dependent, irreversible inhibition[1]
Inward Rectifier K+ Current (IK1)Guinea Pig Ventricular Myocytes (up to 100 µM)Little to no effect[4]
Slick and Slack K+ ChannelsExpressed in Xenopus OocytesEffective modulation, stronger on Slack[5]

Core Signaling and Mechanism of Action

This compound's primary mechanism of action is the blockade of the IKr channel, which is encoded by the hERG gene. This blockade is a hallmark of Class III antiarrhythmic drugs. The prolongation of the action potential is a direct consequence of this IKr inhibition.

This compound This compound IKr IKr (hERG) Channel This compound->IKr Blocks Repolarization Phase 3 Repolarization IKr->Repolarization Mediates APD Action Potential Duration Repolarization->APD Determines ERP Effective Refractory Period APD->ERP Influences Proarrhythmic Proarrhythmic Effect (EADs, TdP) APD->Proarrhythmic Excessive Prolongation Leads to Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic Contributes to cluster_prep Cell Preparation cluster_ep Electrophysiology cluster_data Data Analysis Heart Heart Excision Langendorff Langendorff Perfusion Heart->Langendorff Enzymatic Enzymatic Digestion Langendorff->Enzymatic Isolation Myocyte Isolation Enzymatic->Isolation Patch Whole-Cell Patch Clamp Isolation->Patch VC Voltage Clamp (IKr, ICa, INa) Patch->VC CC Current Clamp (Action Potential) Patch->CC CR Concentration-Response Curve VC->CR APD APD Measurement (APD50, APD90) CC->APD IC50 IC50 Calculation CR->IC50 This compound This compound IKr_Block IKr Block This compound->IKr_Block Primary Effect ICa_Block ICa-L Block This compound->ICa_Block Secondary Effect INa_Block INa Block This compound->INa_Block Secondary Effect APD_Prolongation APD Prolongation IKr_Block->APD_Prolongation Therapeutic_Effect Therapeutic Effect (Antiarrhythmic) APD_Prolongation->Therapeutic_Effect Adverse_Effect Adverse Effects (Proarrhythmia, Negative Inotropy) APD_Prolongation->Adverse_Effect Excessive Plateau_Shortening APD Plateau Shortening ICa_Block->Plateau_Shortening Conduction_Slowing Conduction Slowing INa_Block->Conduction_Slowing Plateau_Shortening->Adverse_Effect Conduction_Slowing->Adverse_Effect

References

Clofilium: A Selective Class III Antiarrhythmic Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofilium is a quaternary ammonium compound recognized for its potent Class III antiarrhythmic properties. Its primary mechanism of action involves the selective blockade of potassium channels, leading to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP). This guide provides an in-depth technical overview of this compound, summarizing its electrophysiological effects, detailing experimental protocols for its evaluation, and visualizing key pathways and workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antiarrhythmic drugs.

Introduction

Cardiac arrhythmias, or irregular heart rhythms, are a significant cause of morbidity and mortality worldwide. Antiarrhythmic drugs are classified based on the Vaughan Williams classification system, which categorizes them according to their primary mechanism of action on the cardiac action potential. Class III agents, such as this compound, exert their effect by prolonging the repolarization phase (Phase 3) of the action potential, primarily through the blockade of outward potassium currents. This action increases the effective refractory period of cardiac myocytes, thereby suppressing re-entrant arrhythmias.

This compound has been a valuable pharmacological tool for studying the role of specific potassium channels in cardiac electrophysiology. However, its clinical development has been hampered by concerns regarding its potential for proarrhythmia, specifically Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with excessive QT interval prolongation.[1][2][3][4] Understanding the precise molecular interactions and the selectivity profile of this compound is crucial for the development of safer and more effective Class III antiarrhythmic therapies.

Mechanism of Action

The antiarrhythmic effect of this compound is primarily attributed to its blockade of the delayed rectifier potassium current (IK). This current is crucial for the repolarization of the cardiac action potential. By inhibiting this current, this compound delays the efflux of potassium ions from the myocyte, thereby prolonging the duration of the action potential.

While initially considered a selective IKr (rapid component of the delayed rectifier current) blocker, further studies have revealed a more complex pharmacological profile. This compound also affects other potassium channels, including the transient outward current (Ito) and the inward rectifier current (IK1), albeit with lower potency.[5][6] Furthermore, at higher concentrations, it can exhibit effects on sodium (INa) and calcium (ICa-L) channels.[5] This lack of absolute selectivity is a critical factor in its overall electrophysiological profile and proarrhythmic potential.

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on various cardiac ion channels and electrophysiological parameters.

Table 1: Inhibitory Potency of this compound on Various Cardiac Ion Channels

Ion ChannelCurrentSpeciesPreparationIC50Reference
hERG (KCNH2)IKrHumanHEK293 Cells2.5 nM[7]
Kv1.5IKurHuman-840 nM[7]
KCNQ1/KCNE1IKs--~100 µM[7]
Nav1.5INaGuinea PigVentricular MyocytesUse-dependent inhibition[5]
Cav1.2ICa-LGuinea PigVentricular MyocytesReversible reduction[5]
Kir2.1IK1Guinea PigVentricular MyocytesSlight inhibition[5]
Slick (KCNT1)IKNa-Xenopus Oocytes> 10 µM[7]
Slack (KCNT2)IKNa-Xenopus Oocytes> 10 µM[7]

Table 2: Effects of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP)

SpeciesTissueConcentrationAPD ChangeERP ChangeReference
Guinea PigVentricular Myocytes30 µMIrreversible prolongation-[5]
RabbitIsolated Perfused Heart10 µMAPD90: +38%-[8]
DogIsolated Purkinje Fibers0.044-1.3 mg/kg (i.v.)Dose-dependent prolongation-[9]
DogVentricular Myocardium--Significant increase[10]
RatLeft Ventricle10-7 - 10-5 MProlongation with after-depolarizations-[11]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This protocol outlines the methodology for assessing the effects of this compound on specific ion currents in isolated cardiomyocytes.

Objective: To determine the inhibitory concentration (IC50) of this compound on a specific cardiac ion current (e.g., IKr).

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig, rabbit, or human)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External (Tyrode's) and internal (pipette) solutions

  • This compound stock solution and perfusion system

Protocol:

  • Cell Isolation: Isolate ventricular myocytes using established enzymatic digestion protocols.

  • Pipette Fabrication: Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (for IKr, in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Seal Formation and Whole-Cell Configuration: Achieve a gigaohm seal between the pipette and a single myocyte, followed by membrane rupture to obtain the whole-cell configuration.

  • Voltage-Clamp Protocol for IKr:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate IKr.

    • Repolarize to -40 mV to record the characteristic tail current of IKr.

  • Data Acquisition: Record baseline IKr tail current amplitude.

  • Drug Application: Perfuse the cell with increasing concentrations of this compound, allowing for steady-state block at each concentration.

  • Data Analysis: Measure the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.

Ex Vivo Model: Langendorff-Perfused Heart

This protocol describes the use of an isolated perfused heart model to study the integrated electrophysiological effects of this compound, including its proarrhythmic potential.

Objective: To assess the effect of this compound on the QT interval and its propensity to induce arrhythmias.

Materials:

  • Isolated heart from a suitable animal model (e.g., rabbit, guinea pig)

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • ECG recording electrodes and data acquisition system

  • This compound stock solution

Protocol:

  • Heart Isolation: Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfusion: Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow and maintain at 37°C.

  • Stabilization: Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes) while recording a baseline ECG.

  • Drug Perfusion: Introduce this compound into the perfusate at the desired concentration.

  • Data Recording: Continuously record the ECG to measure changes in heart rate, PR interval, QRS duration, and QT interval.

  • Arrhythmia Induction (Optional): Programmed electrical stimulation protocols can be applied to assess changes in ventricular refractory periods and the inducibility of ventricular tachycardia.

  • Data Analysis: Analyze the changes in electrophysiological parameters and quantify the incidence and characteristics of any observed arrhythmias.

Visualizations

Signaling Pathway of a Class III Antiarrhythmic Agent

ClassIII_Action This compound This compound K_Channel Delayed Rectifier Potassium Channel (I_K) This compound->K_Channel Blocks K_Efflux Potassium Efflux (Repolarization) K_Channel->K_Efflux Inhibits AP_Duration Action Potential Duration (APD) K_Efflux->AP_Duration Prolongs ERP Effective Refractory Period (ERP) AP_Duration->ERP Increases Arrhythmia Suppression of Re-entrant Arrhythmias ERP->Arrhythmia Leads to Selectivity_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment Patch_Clamp Whole-Cell Patch-Clamp Channels Panel of Cardiac Ion Channels (I_Kr, I_Ks, I_Na, I_CaL, I_K1, etc.) Patch_Clamp->Channels IC50 Determine IC50 Values Channels->IC50 Selectivity_Profile Generate Selectivity Profile IC50->Selectivity_Profile Proarrhythmia Assess Proarrhythmic Potential Selectivity_Profile->Proarrhythmia Correlate with Langendorff Langendorff-Perfused Heart APD_ERP Measure APD and ERP Langendorff->APD_ERP APD_ERP->Proarrhythmia Proarrhythmia_Logic Excessive_Block Excessive I_Kr Blockade APD_Prolongation Marked APD Prolongation (QT Interval Prolongation) Excessive_Block->APD_Prolongation EAD Early Afterdepolarizations (EADs) APD_Prolongation->EAD Can trigger TdP Torsades de Pointes (TdP) EAD->TdP Can initiate Reverse_Use Reverse Use-Dependence Reverse_Use->APD_Prolongation Exacerbates at slow heart rates Bradycardia Bradycardia Bradycardia->APD_Prolongation Exacerbates at slow heart rates

References

Clofilium's Reach: An In-depth Technical Guide to its Molecular Targets Beyond Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular targets of the antiarrhythmic drug Clofilium, extending beyond its well-documented effects on potassium channels. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways, this document serves as a crucial resource for researchers investigating the polypharmacology of this compound and its potential for therapeutic repurposing or off-target toxicity profiling.

Quantitative Analysis of Off-Target Interactions

This compound's interaction with several molecular targets unrelated to its primary classification as a potassium channel blocker has been quantitatively characterized. The following tables summarize the available data on its inhibitory activities.

Target ProteinCell Line / SystemParameterValueReference
Na+/K+-ATPaseCultured Murine Cortical NeuronsIC507.5 µM[1]

Table 1: Inhibition of Na+/K+-ATPase by this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound for the Na+/K+-ATPase enzyme.

Target ChannelExpression SystemConcentration% Inhibition / EffectReference
Slick (Slo2.1)Xenopus laevis oocytes100 µMCurrent reduced to 70% of control[2][3]
Slack (Slo2.2)Xenopus laevis oocytes100 µM50% inhibition of currents[2][3]

Table 2: Modulation of Slick and Slack Potassium Channels by this compound. This table details the inhibitory effect of a high concentration of this compound on the currents mediated by Slick and Slack channels.

Target ProcessCell LineConcentrationObservationReference
Apoptosis InductionHuman Promyelocytic Leukemia (HL-60)10 µM~10-fold increase in caspase-3 activity after 2-3 hours[4]
NMDA Receptor InhibitionCultured Murine Cortical Neurons0.1 µMPreferential block of steady-state current[1]
TASK-2 (KCNK5) ChannelSplenic CD4+ T cells5 µMUsed as a non-selective blocker to inhibit alkaline pH-induced hyperpolarization[5]
Protein Metabolism & ER StressMalignant Rhabdoid Tumor CellsNot specifiedPerturbation observed[6]

Table 3: Diverse Cellular Effects of this compound. This table summarizes various other biological activities of this compound, including the induction of apoptosis and interaction with other ion channels and cellular pathways.

Detailed Experimental Protocols

This section provides methodological details for the key experiments cited in this guide, enabling replication and further investigation.

Electrophysiological Recording of Slick and Slack Channel Inhibition

Objective: To measure the effect of this compound on currents mediated by Slick (Slo2.1) and Slack (Slo2.2) potassium channels.

Experimental System: Xenopus laevis oocytes injected with cRNA encoding for either Slick or Slack channels.

Methodology:

  • Oocyte Preparation and cRNA Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. Synthesized cRNA for the target channel is then injected into the oocytes. Injected oocytes are incubated to allow for channel expression.

  • Two-Electrode Voltage Clamp (TEVC):

    • An injected oocyte is placed in a recording chamber and perfused with a control bath solution (e.g., Kulori medium).

    • Two microelectrodes, filled with a high-potassium solution, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

    • A voltage-clamp protocol is applied to elicit channel currents. For Slick and Slack channels, which are sodium-activated, the intracellular sodium concentration may be manipulated.

  • Drug Application: After recording baseline currents in the control solution, the bath solution is exchanged for one containing the desired concentration of this compound (e.g., 100 µM).

  • Data Acquisition and Analysis: Currents are recorded before and after drug application. The percentage of current inhibition is calculated by comparing the current amplitude in the presence of this compound to the baseline current.

G cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Oocyte Xenopus laevis Oocyte cRNA Slick/Slack cRNA Oocyte->cRNA Injection InjectedOocyte Injected Oocyte cRNA->InjectedOocyte TEVC Two-Electrode Voltage Clamp InjectedOocyte->TEVC Control Record Baseline Current TEVC->Control Drug Apply this compound Control->Drug Perfusion PostDrug Record Post-Drug Current Drug->PostDrug Analysis Calculate % Inhibition PostDrug->Analysis

Diagram 1: Experimental workflow for assessing this compound's effect on ion channels expressed in Xenopus oocytes.
Whole-Cell Patch-Clamp Analysis of Na+/K+-ATPase Current

Objective: To determine the inhibitory effect of this compound on the Na+/K+-ATPase pump current in neurons.

Experimental System: Cultured murine cortical neurons.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from mouse embryos and cultured on coverslips.

  • Whole-Cell Patch-Clamp:

    • A coverslip with cultured neurons is placed in a recording chamber on an inverted microscope and perfused with an external solution.

    • A glass micropipette with a fire-polished tip, filled with an internal solution, is brought into contact with a neuron.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • The membrane potential is held at a constant voltage (e.g., -60 mV).

  • Measurement of Pump Current: The Na+/K+-ATPase is an electrogenic pump, generating a small outward current. Its activity can be measured as the change in holding current upon application of a specific inhibitor, such as strophanthidin. The strophanthidin-sensitive current represents the pump current.

  • This compound Application: To determine the IC50, different concentrations of this compound are applied to the bath, and the resulting inhibition of the strophanthidin-sensitive current is measured.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage of pump current inhibition against the this compound concentration. The IC50 value is then calculated from this curve.

Assessment of Apoptosis in HL-60 Cells

Objective: To investigate the pro-apoptotic effects of this compound on human promyelocytic leukemia (HL-60) cells.

Methodology:

  • Cell Culture and Treatment: HL-60 cells are maintained in appropriate culture medium. For experiments, cells are seeded and treated with this compound (e.g., 10 µM) for various time points (e.g., 0, 4, 16 hours).

  • Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining:

    • After treatment, cells are harvested and washed.

    • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.

    • Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

    • Stained cells are analyzed by flow cytometry to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Caspase-3 Activity Assay:

    • HL-60 cells are treated with this compound for specific durations (e.g., 2-3 hours).

    • Cell lysates are prepared, and caspase-3 activity is measured using a fluorometric or colorimetric assay. These assays typically use a specific peptide substrate for caspase-3 that releases a fluorescent or chromogenic molecule upon cleavage.

  • Western Blotting:

    • Following treatment with this compound, whole-cell lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against proteins of interest, such as cleaved caspase-3, PARP (Poly (ADP-ribose) polymerase), Bcl-2, and Bax, followed by incubation with a secondary antibody conjugated to an enzyme for detection.

Signaling Pathway Analysis

This compound-Induced Apoptosis in HL-60 Cells

This compound induces apoptosis in human promyelocytic leukemia (HL-60) cells through a pathway that involves the activation of caspase-3, a key executioner caspase.[4] This activation leads to the cleavage of downstream substrates such as PARP, ultimately resulting in the dismantling of the cell. Notably, this apoptotic cascade appears to be independent of the Bcl-2 family of proteins, as no significant changes in the expression of the anti-apoptotic protein Bcl-2 or the pro-apoptotic protein Bax were observed.[4]

G This compound This compound Unknown Upstream Mediator(s) (Bcl-2/Bax Independent) This compound->Unknown Procaspase3 Pro-caspase-3 Unknown->Procaspase3 Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Diagram 2: Signaling pathway of this compound-induced apoptosis in HL-60 cells.

Concluding Remarks

The data presented in this technical guide clearly demonstrate that this compound's pharmacological profile extends beyond its primary role as a potassium channel blocker. Its interactions with a variety of other molecular targets, including ion pumps, other classes of ion channels, and key components of the apoptotic machinery, highlight the importance of comprehensive off-target profiling in drug development and repurposing efforts. The detailed experimental protocols and pathway visualizations provided herein are intended to facilitate further research into the complex and multifaceted actions of this compound, ultimately contributing to a more complete understanding of its therapeutic potential and possible adverse effects.

References

Clofilium's Impact on Cardiac Action Potential Duration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of clofilium, a potent Class III antiarrhythmic agent, on cardiac action potential duration (APD). Through a comprehensive review of preclinical studies, this document outlines the quantitative impact of this compound on APD, details the experimental protocols used for its assessment, and visualizes its mechanism of action and relevant experimental workflows.

Quantitative Effects of this compound on Cardiac Action Potential Duration

This compound prolongs the cardiac action potential duration, a hallmark of Class III antiarrhythmic drugs. This effect is primarily attributed to its potent blockade of the rapid component of the delayed rectifier potassium current (IKr). The extent of APD prolongation is dose-dependent and can vary across different cardiac tissues and experimental models.

Table 1: Effect of this compound on Action Potential Duration (APD) in Isolated Cardiac Preparations
Species/TissueThis compound ConcentrationAPD Measurement% Increase / Change in APDReference
Rabbit Heart10 µMAPD50+11%[1]
Rabbit Heart10 µMAPD70+24%[1]
Rabbit Heart10 µMAPD90+38%[1]
Guinea Pig Ventricular Myocytes30 µMNot specifiedIrreversible prolongation[2]
Rat Right Ventricle0.1 µMNot specifiedProlonged[3]
Rat Right Ventricle0.3 µMNot specifiedProlonged[3]
Canine Purkinje Fibers10⁻⁷ to 10⁻⁵ MNot specifiedIncreased[4]
Table 2: Effects of this compound on Cardiac Ion Channels
Ion ChannelSpecies/Cell TypeThis compound ConcentrationEffectReference
Delayed Rectifier K⁺ Current (IK)Guinea Pig Ventricular MyocytesUp to 20 µMSignificantly depressed[5]
Delayed Rectifier K⁺ Current (IK)Guinea Pig Ventricular MyocytesNot specifiedReduced[2][6]
Rapidly Activating component of IK (IKr)Guinea Pig Ventricular MyocytesNot specifiedReduced[2]
Inward Rectifier K⁺ Current (IK1)Guinea Pig Ventricular MyocytesUp to 100 µMLittle effect[6]
Inward Rectifier K⁺ Current (IK1)Guinea Pig Ventricular MyocytesNot specifiedSlightly inhibited[2]
L-type Ca²⁺ Current (ICaL)Guinea Pig Ventricular MyocytesNot specifiedReversibly reduced[2]
Na⁺ Current (INa)Guinea Pig Ventricular MyocytesNot specifiedInhibited (use-dependent)[2]
Transient Outward K⁺ Current (Ito)RHK1 expressed in Xenopus oocytes100 µMEnhanced from holding potential of -60 mV[7][8]
Kv1.5 Delayed Rectifier K⁺ ChannelCHO cells140 ± 80 nM (IC₅₀, inside-out)Inhibition[9]
Kv1.5 Delayed Rectifier K⁺ ChannelCHO cells840 ± 390 nM (IC₅₀, outside-out)Inhibition[9]

Experimental Protocols

The investigation of this compound's effects on cardiac action potential relies on a variety of established electrophysiological techniques.

Isolated Perfused Heart (Langendorff)

This ex vivo model allows for the study of drug effects on the entire heart while controlling the physiological environment.

  • Preparation: Hearts are isolated from animal models (e.g., rabbit) and retrogradely perfused through the aorta with a Krebs-Henseleit buffer.[1]

  • Perfusion Buffer: The standard buffer is often modified to induce proarrhythmic conditions, for example, by lowering potassium and magnesium concentrations.[1]

  • Data Acquisition: Monophasic action potentials (MAPs) and electrocardiograms (ECGs) are recorded to assess changes in APD and QT interval, respectively.[1]

Whole-Cell Patch Clamp

This technique is employed to study the effects of this compound on individual cardiac myocytes and specific ion channels.

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig).[5][6]

  • Recording Configuration: The whole-cell configuration of the patch-clamp technique is used to record action potentials in current-clamp mode and specific ion currents in voltage-clamp mode.[2][5][6]

  • Solutions: The composition of both the extracellular (bath) and intracellular (pipette) solutions is precisely controlled to isolate the currents of interest.[10]

  • Data Analysis: Changes in action potential morphology and the amplitude and kinetics of ion currents are analyzed before and after the application of this compound.

Heterologous Expression Systems

To study the effect of this compound on specific human ion channels without confounding factors from other native channels, these channels are expressed in non-cardiac cell lines.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells or Xenopus oocytes are commonly used.[9][11]

  • Transfection: The cells are transfected with the gene encoding the human ion channel of interest (e.g., hERG, which encodes the IKr channel).[12]

  • Electrophysiology: The whole-cell patch-clamp technique is then used to characterize the effect of this compound on the expressed channels.[9]

Visualizations

Signaling Pathway of this compound's Action

Clofilium_Action_Pathway This compound This compound IKr IKr Channel (hERG) This compound->IKr Blocks Repolarization Repolarization (Phase 3) IKr->Repolarization Inhibits APD Action Potential Duration (APD) Repolarization->APD Prolongs

Caption: Mechanism of this compound-induced APD prolongation.

Experimental Workflow for Assessing a Compound's Effect on APD

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 Ex Vivo Assessment Cell Isolation Cell Isolation Patch Clamp Patch Clamp Cell Isolation->Patch Clamp Data Acquisition Data Acquisition Patch Clamp->Data Acquisition Compound Application Compound Application Patch Clamp->Compound Application Data Analysis Data Analysis Data Acquisition->Data Analysis Heart Isolation Heart Isolation Langendorff Perfusion Langendorff Perfusion Heart Isolation->Langendorff Perfusion MAP Recording MAP Recording Langendorff Perfusion->MAP Recording Langendorff Perfusion->Compound Application APD Measurement APD Measurement MAP Recording->APD Measurement Compound Application->Data Acquisition Compound Application->MAP Recording

Caption: Workflow for in vitro and ex vivo APD assessment.

References

Understanding the Proarrhythmic Potential of Clofilium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofilium is a class III antiarrhythmic agent known for its potent ability to prolong the cardiac action potential duration (APD). This effect is primarily achieved through the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). While this mechanism can be beneficial in treating certain tachyarrhythmias, it also carries a significant risk of proarrhythmia, most notably the induction of Torsades de Pointes (TdP), a life-threatening polymorphic ventricular tachycardia.[1][2] This technical guide provides an in-depth analysis of the proarrhythmic potential of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its assessment, and visualizing the critical pathways and workflows involved.

Core Mechanism of Proarrhythmia

This compound's proarrhythmic effects are intrinsically linked to its potent and specific blockade of the hERG potassium channel.[3] This channel plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential.[4] By inhibiting IKr, this compound delays repolarization, leading to a prolongation of the APD and a corresponding increase in the QT interval on an electrocardiogram (ECG).[1][5] Excessive QT prolongation is a well-established risk factor for the development of early afterdepolarizations (EADs), which are abnormal depolarizations that occur during Phase 2 or 3 of the action potential. EADs can trigger ventricular arrhythmias, including TdP.[6]

The binding of this compound to the hERG channel occurs within the central cavity of the channel's pore.[7] Specific amino acid residues in the S6 helix (Tyr-652, Phe-656) and the pore helix (Thr-623, Ser-624, Val-625) are critical determinants of drug binding and block.[8][9][10] this compound, a quaternary amine, exhibits a slow time course for recovery from block, suggesting a "trapping" mechanism where the drug becomes bound within the channel pore upon its closure.[7][8]

Quantitative Data on the Proarrhythmic Effects of this compound

The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the electrophysiological and proarrhythmic effects of this compound.

Table 1: In Vitro Electrophysiological Effects of this compound

ParameterSpecies/Cell LineConcentrationEffectReference
hERG (IKr) Block Xenopus oocytes expressing hERG150 nM (+40 mV)IC50[3]
Xenopus oocytes expressing hERG250 nM (0 mV)IC50[3]
Mammalian cells expressing hERG-Potent inhibitor[7]
Action Potential Duration (APD) Guinea pig ventricular myocytes30 µMIrreversible prolongation[11]
Canine Purkinje fibers0.044-1.3 mg/kg (in vivo dose)Dose-dependent prolongation[12]
Rat left ventricle10-7 - 10-5 MProlongation and after-depolarizations[13]
Other Ion Channels Guinea pig ventricular myocytes30 µMReversible reduction of L-type Ca2+ current[11]
Guinea pig ventricular myocytes30 µMUse-dependent inhibition of Na+ current[11]
Guinea pig ventricular myocytes≤ 100 µMLittle effect on inward rectifier currents[14]

Table 2: In Vivo and Ex Vivo Proarrhythmic Effects of this compound

ModelSpeciesDose/ConcentrationKey FindingsReference
Isolated Perfused Heart Rabbit10 µMQT interval increased from 187 ± 16 ms to 282 ± 33 ms. Induced TdP-like arrhythmias.[5]
α1-adrenoceptor-stimulated anesthetized model Rabbit3 mg/kg infusionInduced various arrhythmias including premature ventricular contractions, AV block, ventricular tachycardia, and TdP (50% incidence).[15][16]
Chronically infarcted heart Canine1 mg/kgInhibited re-induction of ventricular tachycardia or fibrillation in 5 of 6 animals.[17]
Sudden coronary death model Canine2 mg/kg i.v. followed by 1 mg/kg every 12hIneffective in decreasing mortality.[17]

Experimental Protocols for Assessing Proarrhythmic Potential

Detailed methodologies are crucial for the accurate assessment of a compound's proarrhythmic risk. Below are summaries of key experimental protocols used to study this compound.

In Vitro hERG Channel Blockade Assay
  • Objective: To determine the potency of this compound in blocking the hERG potassium channel.

  • Methodology:

    • Expression System: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) are transfected with the KCNH2 gene to express hERG channels.

    • Electrophysiology: The whole-cell patch-clamp technique is used to record hERG currents.

    • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents. For example, cells are held at a holding potential of -80 mV, depolarized to various test potentials (e.g., +40 mV) to activate the channels, and then repolarized to elicit the characteristic tail current.

    • Drug Application: this compound is applied at various concentrations to the extracellular solution.

    • Data Analysis: The concentration-response curve for the inhibition of the hERG tail current is plotted to determine the IC50 value.[3]

Isolated Perfused Rabbit Heart (Langendorff) Model
  • Objective: To assess the proarrhythmic effects of this compound in an intact heart preparation.

  • Methodology:

    • Preparation: Hearts are excised from rabbits and retrogradely perfused via the aorta with a Krebs-Henseleit buffer.

    • Drug Perfusion: Hearts are perfused with a buffer containing a known concentration of this compound (e.g., 10 µM).

    • Proarrhythmic Challenge: To induce arrhythmias, the perfusion buffer is often modified to create a proarrhythmic environment, for example, by lowering the potassium (e.g., 2.0 mM K+) and magnesium (e.g., 0.5 mM Mg2+) concentrations.[5]

    • Monitoring: ECG and monophasic action potentials are continuously recorded to measure QT interval, APD, and the incidence of arrhythmias like TdP.[5]

In Vivo Rabbit Model of Drug-Induced Torsades de Pointes
  • Objective: To evaluate the proarrhythmic potential of this compound in a living animal model.

  • Methodology:

    • Animal Preparation: Rabbits are anesthetized, and ECG leads are placed to monitor cardiac electrical activity.

    • Sensitization: Animals are often sensitized to proarrhythmic effects by co-infusion of an α1-adrenoceptor agonist like methoxamine or phenylephrine.[16][18]

    • Drug Administration: this compound is administered intravenously, often as a continuous infusion at a specified dose (e.g., 3 mg/kg over 30 minutes).[16]

    • Data Collection: The ECG is continuously monitored for changes in QT interval and the development of arrhythmias, including premature ventricular contractions, ventricular tachycardia, and TdP.[15]

Visualizing the Proarrhythmic Cascade and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound-induced proarrhythmia.

cluster_0 Molecular Mechanism of this compound-Induced Proarrhythmia This compound This compound hERG hERG (IKr) K+ Channel This compound->hERG Binds to pore Block Channel Blockade hERG->Block Repol Delayed Repolarization Block->Repol APD Action Potential Duration Prolongation Repol->APD QT QT Interval Prolongation APD->QT EAD Early Afterdepolarizations (EADs) QT->EAD Increased Risk TdP Torsades de Pointes (TdP) EAD->TdP Triggers

Caption: Molecular cascade from this compound binding to TdP.

cluster_1 In Vitro Proarrhythmia Assessment Workflow Start Start: Test Compound (e.g., this compound) hERG_Assay hERG Patch Clamp Assay (e.g., HEK293 cells) Start->hERG_Assay Myocyte_Study Isolated Cardiomyocyte Study (e.g., Guinea Pig Ventricle) Start->Myocyte_Study IC50 Determine IC50 for hERG Blockade hERG_Assay->IC50 Risk_Assessment Proarrhythmic Risk Assessment IC50->Risk_Assessment APD_Measurement Measure Action Potential Duration (APD) Myocyte_Study->APD_Measurement APD_Measurement->Risk_Assessment

Caption: Workflow for in vitro proarrhythmia assessment.

cluster_2 In Vivo Proarrhythmia Assessment Workflow (Rabbit Model) Animal_Prep Anesthetize Rabbit & Attach ECG Leads Sensitization Sensitize with α1-agonist (e.g., Methoxamine) Animal_Prep->Sensitization Drug_Admin Administer this compound (Intravenous Infusion) Sensitization->Drug_Admin Monitoring Continuous ECG Monitoring Drug_Admin->Monitoring Data_Analysis Analyze QT Interval & Arrhythmia Incidence Monitoring->Data_Analysis TdP_Incidence Determine Incidence of TdP Data_Analysis->TdP_Incidence

Caption: Workflow for in vivo proarrhythmia assessment.

Conclusion

The proarrhythmic potential of this compound is a direct consequence of its potent and specific blockade of the hERG potassium channel, leading to delayed cardiac repolarization, QT interval prolongation, and an increased risk of Torsades de Pointes. A thorough understanding of its mechanism of action, supported by quantitative data from a combination of in vitro and in vivo models, is essential for any research or drug development program involving compounds with similar electrophysiological profiles. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive assessment of proarrhythmic risk, a critical component of cardiovascular safety pharmacology. While this compound itself is primarily a research tool, the insights gained from its study continue to inform the development of safer and more effective antiarrhythmic therapies.

References

Clofilium's Off-Target Effects: An In-Depth Examination of Non-Cardiac Ion Channel Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today details the significant impact of the antiarrhythmic agent Clofilium on a range of non-cardiac ion channels. This whitepaper, intended for researchers, scientists, and drug development professionals, provides a deep dive into the pharmacology of this compound beyond its well-established role as a cardiac potassium channel blocker, highlighting its inhibitory effects on several neuronal and other non-cardiac ion transport proteins. The guide presents key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Summary of this compound's Non-Cardiac Ion Channel Activity

This compound's pharmacological profile is more complex than its primary classification suggests.[1][2] Investigations have revealed its potent inhibitory actions on several critical non-cardiac ion channels, primarily within the central nervous system. These off-target effects are crucial for understanding the compound's broader physiological implications and potential therapeutic or toxicological properties.

Quantitative analysis of this compound's inhibitory effects on various non-cardiac ion channels is summarized in the table below. This data has been compiled from electrophysiological studies on murine cortical neurons and Xenopus oocytes expressing specific channel subunits.

Ion Channel/TransporterCell Type/Expression SystemKey Quantitative DataReference
Na+, K+-ATPase Murine Cortical NeuronsIC50: 7.5 µM[1]
High Voltage-Activated (HVA) Ca2+ Channels Murine Cortical NeuronsConcentration- and use-dependent inhibition (0.1–100 µmol/l)[1]
NMDA Receptor Channels Murine Cortical NeuronsPotent antagonism; preferential block of steady-state current at 0.1 µmol/l. Block of peak and steady-state currents at >100 µmol/l.[1]
Slick (Slo2.2) Potassium Channels Xenopus laevis oocytesInhibition to 75% ± 1% of control at 100 µM[3]
Slack (Slo2.1) Potassium Channels Xenopus laevis oocytesInhibition to 51% ± 3% of control at 100 µM[3]

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this guide provides detailed methodologies for the key experiments cited.

Whole-Cell Patch Clamp Recordings in Murine Cortical Neurons

This technique was employed to investigate the effects of this compound on high voltage-activated Ca2+ channels, NMDA receptor channels, and Na+, K+-ATPase in cultured murine cortical neurons.[1]

1. Cell Culture:

  • Primary cortical neurons were prepared from fetal mice and cultured for 7-10 days.

2. Electrophysiological Recording:

  • Whole-cell currents were recorded using a patch-clamp amplifier.

  • The external solution for recording Ca2+ currents contained (in mM): 130 NaCl, 5 CsCl, 1 MgCl2, 10 BaCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4. Tetrodotoxin (1 µM) was added to block Na+ currents.

  • The pipette solution for Ca2+ current recording contained (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.4 Na-GTP, with pH adjusted to 7.2.

  • For NMDA receptor-mediated currents, the external solution contained (in mM): 130 NaCl, 5 KCl, 1 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, and 0.001 tetrodotoxin, with pH adjusted to 7.4. NMDA (100 µM) was applied to elicit currents.

  • The pipette solution for NMDA current recording was the same as for Ca2+ currents.

  • Na+, K+-ATPase pump current was induced by the application of strophanthidin.

3. Data Acquisition and Analysis:

  • Currents were filtered and digitized.

  • Data analysis was performed using specialized software to determine current amplitudes and kinetics. Dose-response curves were generated to calculate IC50 values where applicable.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This method was utilized to characterize the effects of this compound on Slick and Slack potassium channels.[3]

1. Oocyte Preparation and cRNA Injection:

  • Oocytes were harvested from female Xenopus laevis frogs.

  • cRNA encoding for human Slick (hSlo2.2) or Slack (hSlo2.1) channels was injected into the oocytes.

  • Oocytes were incubated for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

  • Oocytes were placed in a recording chamber and perfused with a control solution.

  • Two microelectrodes filled with KCl were impaled into the oocyte, one for voltage sensing and the other for current injection.

  • A voltage-clamp amplifier was used to control the membrane potential and record the resulting currents.

  • A pulse protocol with 500 msec depolarizations from -80 to +80 mV from a holding potential of -80 mV for 3 seconds was used to elicit currents.[4]

3. Drug Application and Data Analysis:

  • This compound at various concentrations was applied to the bath solution.

  • The effect of the drug on the channel currents was measured and analyzed to determine the percentage of inhibition.

Visualizing the Mechanisms and Workflows

To further elucidate the experimental processes and the known interactions of this compound, the following diagrams have been generated.

G Experimental Workflow for Whole-Cell Patch Clamp cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis a Isolate Murine Cortical Neurons b Culture Neurons (7-10 days) a->b c Obtain Whole-Cell Configuration b->c d Record Baseline Ion Channel Activity c->d e Apply this compound d->e f Record Ion Channel Activity with this compound e->f g Measure Current Amplitude & Kinetics f->g h Construct Dose- Response Curve g->h i Calculate IC50 h->i

Workflow for investigating this compound's effects on neuronal ion channels.

G This compound's Known Non-Cardiac Targets cluster_0 Neuronal Ion Channels cluster_1 Other Transporters This compound This compound Ca_channels HVA Ca2+ Channels This compound->Ca_channels Inhibits NMDA_receptors NMDA Receptors This compound->NMDA_receptors Inhibits Slick_Slack Slick/Slack K+ Channels This compound->Slick_Slack Inhibits NaK_ATPase Na+, K+-ATPase This compound->NaK_ATPase Inhibits

Summary of this compound's inhibitory actions on non-cardiac ion channels.

This technical guide underscores the importance of characterizing the off-target effects of pharmacological compounds. The diverse inhibitory profile of this compound on non-cardiac ion channels suggests that its physiological effects may be more widespread than previously understood, a critical consideration for its therapeutic application and for the design of future selective ion channel modulators.

References

The Discovery and Developmental Saga of Clofilium: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofilium, a quaternary ammonium compound, emerged as a potent Class III antiarrhythmic agent characterized by its primary mechanism of action as a potassium channel blocker. Its development marked a significant period in the exploration of antiarrhythmic therapies, yet its complex pharmacological profile, including effects on multiple ion channels and a notable proarrhythmic potential, has defined its scientific legacy. This technical guide provides an in-depth exploration of the discovery and developmental history of this compound, detailing its synthesis, preclinical and clinical investigations, and multifaceted mechanism of action. Quantitative data are systematically presented, and key experimental methodologies are described to provide a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Introduction: The Quest for Novel Antiarrhythmics

The late 20th century saw a concerted effort in cardiovascular pharmacology to develop novel antiarrhythmic drugs with improved efficacy and safety profiles. The existing therapeutic landscape was dominated by agents that, while effective in suppressing arrhythmias, often carried the risk of significant adverse effects, including the potential to exacerbate or induce new arrhythmias. Within this context, the development of "pure" Class III antiarrhythmic agents, which primarily act by prolonging the cardiac action potential duration through potassium channel blockade, was a major focus.[1][2] this compound emerged from this era of research as a promising, yet ultimately complex, therapeutic candidate.

Synthesis and Chemical Properties

This compound is chemically known as (4-chlorobenzyl)diethylheptylammonium. While the specific initial synthesis route by its originators at Eli Lilly and Company is not extensively publicized in readily available literature, the synthesis of similar quaternary ammonium compounds typically involves a multi-step process. A plausible synthetic pathway, based on standard organic chemistry principles for such molecules, is the quaternization of a tertiary amine.

Hypothesized Synthesis Pathway:

A likely synthetic route involves the reaction of N,N-diethyl-N-heptylamine with 1-chloro-4-(chloromethyl)benzene. In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the benzylic carbon of 1-chloro-4-(chloromethyl)benzene, displacing the chloride ion and forming the quaternary ammonium salt, this compound chloride. The tosylate salt can then be prepared by anion exchange.

Synthesis N,N-diethyl-N-heptylamine N,N-diethyl-N-heptylamine Clofilium_Chloride This compound Chloride N,N-diethyl-N-heptylamine->Clofilium_Chloride Quaternization 1-chloro-4-(chloromethyl)benzene 1-chloro-4-(chloromethyl)benzene 1-chloro-4-(chloromethyl)benzene->Clofilium_Chloride Anion_Exchange Anion Exchange (e.g., with sodium tosylate) Clofilium_Chloride->Anion_Exchange Clofilium_Tosylate This compound Tosylate Anion_Exchange->Clofilium_Tosylate

Preclinical Pharmacology: A Complex Profile

This compound's preclinical development revealed a potent but intricate pharmacological profile, extending beyond simple potassium channel blockade.

Electrophysiological Effects on Cardiac Ion Channels

Initial investigations focused on this compound's Class III antiarrhythmic properties, primarily its ability to prolong the action potential duration (APD) in cardiac myocytes. This effect is attributed to the blockade of delayed rectifier potassium currents (IK).

However, further studies revealed a more complex interaction with a variety of ion channels:

  • Potassium Channels: this compound is a potent blocker of the human ether-à-go-go-related gene (hERG) channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[3][4] It also inhibits other potassium channels, including the human Kv1.5 delayed rectifier potassium channel and the more recently discovered Slick and Slack high-conductance potassium channels.[5][6] The interaction with the hERG channel is of particular importance as it is a key factor in the drug's proarrhythmic potential.[3]

  • Calcium Channels: Studies have shown that this compound can inhibit high voltage-activated Ca2+ currents in a concentration- and use-dependent manner.

  • NMDA Receptor Channels: this compound acts as an antagonist of NMDA receptor channels.

  • Na+, K+-ATPase: The drug has been found to inhibit the Na+, K+-ATPase current.

Clofilium_Targets cluster_channels Primary and Secondary Ion Channel Targets This compound This compound K_channels Potassium Channels (hERG, Kv1.5, Slick, Slack) This compound->K_channels Blockade (Primary) Ca_channels Voltage-gated Ca2+ Channels This compound->Ca_channels Inhibition NMDA_receptors NMDA Receptor Channels This compound->NMDA_receptors Antagonism NaK_ATPase Na+, K+-ATPase This compound->NaK_ATPase Inhibition

In Vivo Animal Studies

Preclinical studies in animal models, primarily canine and rabbit, were crucial in characterizing the in vivo electrophysiological and antiarrhythmic effects of this compound.

Table 1: Summary of Key Preclinical Electrophysiological and Antiarrhythmic Effects of this compound

ParameterAnimal ModelEffectConcentration/DoseCitation(s)
Ventricular Fibrillation Threshold (VFT) CanineDose-dependent increase0.5-2 mg/kg
Effective Refractory Period (ERP) Canine (non-ischemic heart)Prolonged0.5-2 mg/kg
Action Potential Duration (APD) Isolated Canine Purkinje fibersDose-dependent prolongation0.044-1.3 mg/kg
QT Interval Isolated Rabbit HeartIncreased from 187 ± 16 ms to 282 ± 33 ms10 µM
Ventricular Arrhythmias Isolated Rabbit Heart (with low K+ and Mg2+)Induced polymorphic ventricular tachycardia (Torsades de Pointes)10 µM
hERG Channel Block (IC50) Xenopus oocytes expressing hERG2.5 nM2.5 nM[5]
hEAG Channel Block (IC50) Xenopus oocytes expressing hEAG255 nM255 nM[5]
Kv1.5 Channel Block (IC50) Xenopus oocytes expressing Kv1.5840 nM840 nM[5]
Na+, K+-ATPase Current (IC50) Cultured murine cortical neurons7.5 µmol/l7.5 µmol/l

Clinical Development and Proarrhythmic Concerns

The promising preclinical profile of this compound led to its investigation in human clinical trials for the treatment of cardiac arrhythmias.

Early Clinical Investigations

A pilot study investigating the intravenous administration of this compound for the conversion of atrial fibrillation in 14 patients demonstrated some efficacy, with two patients converting to sinus rhythm. However, a consistent observation was the prolongation of the QTc interval, a key indicator of proarrhythmic risk.

The Proarrhythmic Challenge

A significant challenge in the development of Class III antiarrhythmic agents is their potential to induce life-threatening arrhythmias, most notably Torsades de Pointes (TdP).[1][7] this compound's potent blockade of the hERG channel, which is crucial for cardiac repolarization, underlies this risk. The prolongation of the action potential can lead to early afterdepolarizations (EADs), which are considered a primary trigger for TdP.[7] The proarrhythmic effects of this compound were demonstrated in preclinical models, and the QTc prolongation observed in clinical trials raised significant safety concerns that ultimately hindered its further development for widespread clinical use.

Proarrhythmia_Pathway This compound This compound hERG hERG K+ Channel This compound->hERG Blockade IKr Reduced IKr Current hERG->IKr APD Prolonged Action Potential Duration IKr->APD EAD Early Afterdepolarizations (EADs) APD->EAD TdP Torsades de Pointes (TdP) EAD->TdP

Experimental Protocols: Key Methodologies

The investigation of this compound's properties relied on established experimental techniques in cardiac electrophysiology.

Whole-Cell Patch-Clamp Technique

This technique was fundamental in dissecting the effects of this compound on specific ion channels in isolated cardiac myocytes.[6][8][9][10]

Protocol Outline:

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig ventricle).

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents.

  • Drug Application: this compound is applied to the extracellular solution at various concentrations to determine its effect on the recorded currents.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Isolation Cardiac Myocyte Isolation Seal_Formation Giga-seal Formation Cell_Isolation->Seal_Formation Pipette_Prep Micropipette Fabrication & Filling Pipette_Prep->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Voltage Clamp & Current Recording Whole_Cell->Voltage_Clamp Drug_Application This compound Application Voltage_Clamp->Drug_Application Data_Analysis Data Analysis (e.g., IC50 determination) Drug_Application->Data_Analysis

Langendorff Isolated Perfused Heart Model

This ex vivo model was instrumental in studying the effects of this compound on the whole heart, including its impact on the electrocardiogram (ECG) and its proarrhythmic potential, in the absence of systemic physiological influences.[11][12]

Protocol Outline:

  • Heart Excision: The heart is rapidly excised from an anesthetized animal (e.g., rabbit) and arrested in ice-cold buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.

  • Data Acquisition: Various parameters are monitored, including ECG, left ventricular pressure (if a balloon is inserted), and coronary flow.

  • Pharmacological Intervention: this compound is added to the perfusate to assess its effects on cardiac function and electrical activity. Proarrhythmic conditions can be induced by altering the ionic composition of the perfusate (e.g., low potassium and magnesium).

Conclusion: A Legacy of Complexity

The story of this compound is a compelling case study in the complexities of antiarrhythmic drug development. While it demonstrated potent Class III antiarrhythmic activity, its lack of selectivity and significant proarrhythmic potential, primarily due to potent hERG channel blockade, ultimately limited its clinical utility. The research surrounding this compound has, however, contributed significantly to our understanding of the intricate mechanisms of cardiac repolarization and the critical importance of ion channel selectivity in the design of safe and effective antiarrhythmic therapies. The challenges encountered during its development have informed subsequent research and continue to be relevant in the ongoing quest for the ideal antiarrhythmic agent.

References

Methodological & Application

Protocol for Using Clofilium in Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Clofilium, a potent potassium channel blocker, in whole-cell patch-clamp electrophysiology studies. This document outlines the mechanism of action, necessary reagents and equipment, detailed experimental procedures, and data analysis guidelines to ensure reliable and reproducible results.

Introduction

This compound is a class III antiarrhythmic agent known to block several types of potassium channels. Its primary mechanism of action involves the inhibition of delayed rectifier potassium currents, which are crucial for the repolarization phase of the cardiac action potential.[1][2] Due to its potent effects on channels such as Kv1.5 and the human Ether-à-go-go-Related Gene (hERG) product, this compound is a valuable pharmacological tool for studying the physiology and pharmacology of these channels.[3][4] Understanding its interaction with specific potassium channels is vital for both basic research and drug safety assessment in the context of cardiac arrhythmias.[5][6]

Mechanism of Action

This compound exerts its effects by directly blocking the pore of specific potassium channels. This block is often voltage-dependent and can affect the gating kinetics of the channel.[1][4] The primary targets of this compound include:

  • Delayed Rectifier Potassium Channels (IK): this compound significantly suppresses the time-dependent delayed outward potassium current, IK.[1][7]

  • Kv1.5 Channels: These channels, responsible for the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium, are blocked by this compound.[3][8]

  • hERG (Kv11.1) Channels: this compound is a potent blocker of hERG channels, which are critical for cardiac repolarization.[4][5] Block of hERG channels is a key concern in drug safety due to the risk of acquired long QT syndrome.[5]

  • Slick and Slack Channels: These high-conductance potassium channels found in the central nervous system and the heart are also modulated by this compound.[9]

The blocking action of this compound can lead to a prolongation of the action potential duration, the cellular basis for its antiarrhythmic effect.

Quantitative Data

The potency of this compound varies depending on the specific ion channel subtype and the experimental conditions. The following table summarizes key quantitative data for this compound's blocking activity.

ChannelCell TypeMethodIC50 / ConcentrationNotesReference
Delayed Rectifier K+ Current (IK)Guinea-pig ventricular myocytesWhole-cell patch-clamp10 µMDecreased total tail K+ current by ~72%[1]
Kv1.5Xenopus oocytesTwo-electrode voltage clamp50 µMReversible open-channel block[3]
hERGHEK293 cellsWhole-cell patch-clamp150 nM (at +40 mV), 250 nM (at 0 mV)Voltage-dependent block[4]
Shaker-B K+ ChannelXenopus oocytesTwo-electrode voltage clamp100 µMUse-dependent block[10]

Experimental Protocols

This section provides a detailed methodology for investigating the effects of this compound on potassium channels using the whole-cell patch-clamp technique.

Required Materials

Reagents:

  • Cell line expressing the potassium channel of interest (e.g., HEK293 cells stably expressing hERG or Kv1.5)

  • This compound tosylate stock solution (e.g., 10 mM in DMSO)

  • Extracellular (bath) solution

  • Intracellular (pipette) solution

  • Cell culture medium

Equipment:

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1550)

  • Inverted microscope with high-magnification optics

  • Micromanipulator

  • Perfusion system

  • Pipette puller

  • Borosilicate glass capillaries

  • Ag/AgCl electrodes

  • Computer with data analysis software (e.g., pCLAMP, Clampfit)

Solution Preparations

Table 2: Composition of Extracellular and Intracellular Solutions

ComponentExtracellular Solution (in mM)Intracellular Solution (in mM)
NaCl140-
KCl5.4130
CaCl21.8-
MgCl211
HEPES1010
Glucose10-
K-Gluconate-115
EGTA-10
Mg-ATP-5
Na-GTP-0.3
pH 7.4 (with NaOH)7.2 (with KOH)
Osmolarity ~310 mOsm~290 mOsm

Note: Solution compositions can be adjusted based on the specific requirements of the cell type and channel being studied. It is recommended to filter all solutions through a 0.2 µm filter before use.

Cell Preparation
  • Culture cells expressing the target potassium channel on glass coverslips to an appropriate confluency (50-80%).

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the extracellular solution at a rate of 1-2 mL/min.

Whole-Cell Patch-Clamp Recording
  • Pull patch pipettes from borosilicate glass capillaries using a pipette puller. The pipette resistance should be 2-5 MΩ when filled with the intracellular solution.

  • Fill the pipette with the filtered intracellular solution and mount it on the micromanipulator.

  • Under visual guidance, approach a target cell with the pipette tip while applying slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Switch the amplifier to voltage-clamp mode and compensate for pipette and whole-cell capacitance.

  • Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

Voltage-Clamp Protocols

The choice of voltage protocol is critical for accurately characterizing the effects of this compound.

Protocol 1: Voltage-Dependent Block of Kv1.5

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 500 ms.

  • Return to a repolarizing potential of -40 mV to record tail currents.

  • Record baseline currents in the absence of this compound.

  • Perfuse the chamber with the desired concentration of this compound and repeat the voltage protocol.

Protocol 2: Characterization of hERG Channel Block

  • Hold the membrane potential at -80 mV.

  • Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels.

  • Repolarize to -50 mV to elicit a large tail current.

  • Record baseline tail currents.

  • Apply various concentrations of this compound and record the inhibition of the tail current to determine the IC50.

Data Analysis

  • Measure the peak current amplitude during the depolarizing steps and the peak tail current amplitude.

  • To quantify the effect of this compound, express the current in the presence of the drug as a percentage of the control current.

  • Construct concentration-response curves by plotting the percentage of block against the logarithm of the this compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

  • Analyze changes in channel kinetics, such as the time course of activation and inactivation, in the presence and absence of this compound.

Visualizations

Signaling Pathway

Clofilium_Mechanism This compound This compound Pore Channel Pore This compound->Pore Binds to and blocks K_Channel Potassium Channel (e.g., Kv1.5, hERG) Repolarization Membrane Repolarization K_Channel->Repolarization Mediates K+ efflux for AP_Prolongation Action Potential Prolongation Repolarization->AP_Prolongation Inhibition leads to Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing target channel) Giga_Seal Form Giga-Seal Cell_Culture->Giga_Seal Solution_Prep Prepare Solutions (Internal & External) Solution_Prep->Giga_Seal Pipette_Pulling Pull & Fill Pipettes Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Giga_Seal->Whole_Cell Baseline_Rec Record Baseline Currents (Voltage Protocol) Whole_Cell->Baseline_Rec Drug_App Apply this compound Baseline_Rec->Drug_App Drug_Rec Record Currents with this compound Drug_App->Drug_Rec Measure_Currents Measure Current Amplitudes Drug_Rec->Measure_Currents Calc_Block Calculate % Block Measure_Currents->Calc_Block Conc_Response Concentration-Response Curve Calc_Block->Conc_Response IC50_Det Determine IC50 Conc_Response->IC50_Det

References

Preparing Clofilium Tosylate Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofilium tosylate is a quaternary ammonium compound known for its activity as a potassium channel blocker.[1][2] This property makes it a valuable tool in cardiovascular research, particularly in studies of cardiac arrhythmias, as it can prolong the action potential duration.[3][4][5] Additionally, research has shown its potential in other areas, such as inducing apoptosis in cancer cell lines.[6] This document provides detailed protocols for the preparation of stock and working solutions of this compound tosylate to ensure accurate and reproducible experimental outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound tosylate.

PropertyValueReference(s)
Molecular Weight 510.17 g/mol [7]
CAS Number 92953-10-1
Appearance White solid
Solubility Soluble in Water, DMSO, and Methanol[1]
Storage (Solid) Ambient temperature[1]
Storage (Solutions) Refer to specific protocols below

Experimental Protocols

Preparation of a 10 mM this compound Tosylate Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for further dilutions.

Materials:

  • This compound tosylate powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass: To prepare a 10 mM solution, use the following calculation:

    • Mass (mg) = 10 mmol/L * 510.17 g/mol * Volume (L) * 1000 mg/g

    • For 1 mL (0.001 L) of a 10 mM solution, the required mass is 5.10 mg.

  • Weighing: Carefully weigh 5.10 mg of this compound tosylate powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.

  • Mixing: Vortex the solution until the this compound tosylate is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium or physiological buffer.

Example: Preparation of a 10 µM Working Solution

Materials:

  • 10 mM this compound tosylate stock solution in DMSO

  • Sterile cell culture medium or physiological buffer

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Dilution Calculation: To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

    • Volume of stock solution needed = (Final concentration * Final volume) / Stock concentration

    • For 1 mL of a 10 µM working solution: (10 µM * 1 mL) / 10,000 µM = 0.001 mL or 1 µL.

  • Dilution: In a sterile tube, add 999 µL of the desired cell culture medium or buffer. Add 1 µL of the 10 mM this compound tosylate stock solution.

  • Mixing: Gently mix the solution by pipetting up and down or by brief vortexing.

  • Application: The working solution is now ready for use in your experiment. Note that the final concentration of DMSO in this example is 0.1%. An equivalent concentration of DMSO should be used in vehicle control experiments.

Typical Working Concentrations:

  • Electrophysiology (gating currents in ventricular heart cells): 1-50 µM[8]

  • Apoptosis induction (HL-60 cells): 10 µM[6]

  • Isolated perfused rabbit heart studies: 10 µM[4]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (e.g., 10 µM) weigh Weigh 5.10 mg this compound Tosylate dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex_stock Vortex until dissolved dissolve->vortex_stock store Aliquot and Store at -20°C vortex_stock->store dilute Dilute 1 µL of 10 mM stock in 999 µL of buffer/medium store->dilute Prepare fresh vortex_working Mix thoroughly dilute->vortex_working apply Apply to experiment vortex_working->apply

Caption: Workflow for preparing this compound tosylate solutions.

signaling_pathway This compound This compound Tosylate k_channel Potassium Channels (e.g., Delayed Rectifier, Shaker-B, Slick/Slack) This compound->k_channel Blocks apoptosis Induction of Apoptosis (in some cell types) This compound->apoptosis ap_duration Prolonged Action Potential Duration k_channel->ap_duration Leads to caspase3 Caspase-3 Activation (Bcl-2 insensitive) apoptosis->caspase3

Caption: Simplified signaling pathway of this compound tosylate.

References

Application Notes and Protocols for Inducing Arrhythmia in In Vitro Models Using Clofilium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofilium is a potent class III antiarrhythmic agent known for its ability to prolong the cardiac action potential duration (APD). This effect is primarily mediated through the high-affinity blockade of the human Ether-à-go-go–Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr).[1][2][3] The blockade of IKr leads to delayed ventricular repolarization, which can be arrhythmogenic, predisposing cardiac tissue to early afterdepolarizations (EADs) and torsades de pointes (TdP).[4][5] Due to its well-characterized pro-arrhythmic properties, this compound serves as a valuable pharmacological tool in preclinical research for inducing arrhythmias in various in vitro models. These models are crucial for studying the mechanisms of arrhythmogenesis, evaluating the pro-arrhythmic risk of new chemical entities, and developing novel anti-arrhythmic therapies.[6][7][8]

This document provides detailed application notes and protocols for the use of this compound to induce arrhythmia in in vitro cardiac models, with a focus on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and other relevant cell systems.

Mechanism of Action

This compound's primary mechanism of action is the blockade of the hERG potassium channel.[1][2] This channel plays a critical role in the repolarization phase of the cardiac action potential. By inhibiting the IKr current, this compound prolongs the APD. While its predominant effect is on IKr, some studies suggest that this compound can also affect other cardiac ion channels, including L-type calcium and sodium channels, particularly at higher concentrations.[3]

The prolongation of the APD can create a window for the reactivation of L-type calcium channels, leading to EADs, which are depolarizing oscillations during the plateau or repolarization phase of the action potential.[4] EADs can trigger ventricular tachycardia and TdP.[5]

This compound This compound hERG hERG (IKr) Channel This compound->hERG Blocks IKr_Block IKr Current Blockade Repolarization Delayed Ventricular Repolarization IKr_Block->Repolarization Leads to APD Action Potential Duration (APD) Prolongation Repolarization->APD Ca_Channels L-type Ca2+ Channels Reactivation APD->Ca_Channels Allows for EADs Early Afterdepolarizations (EADs) Ca_Channels->EADs Induces Arrhythmia Arrhythmia (e.g., Torsades de Pointes) EADs->Arrhythmia Can trigger

Mechanism of this compound-Induced Arrhythmia.

In Vitro Models for Arrhythmia Induction

Several in vitro models are suitable for studying this compound-induced arrhythmia. The choice of model depends on the specific research question, throughput requirements, and desired level of physiological relevance.

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells offer a human-relevant and patient-specific platform for disease modeling and drug screening.[7][9][10] They recapitulate key electrophysiological properties of native human cardiomyocytes and can be used to model inherited arrhythmia syndromes.[11][12]

  • Primary Cardiomyocytes: Cardiomyocytes isolated from animal hearts (e.g., neonatal rat or rabbit) have been historically used for arrhythmia research.[13][14] While they provide a mature cellular phenotype, they have limitations related to species differences and availability.

  • Immortalized Cardiac Cell Lines: Cell lines such as those derived from human atria can be useful for specific applications, particularly for high-throughput screening, though they may not fully replicate the complex electrophysiology of primary cardiomyocytes.[13]

Data Presentation: Electrophysiological Effects of this compound

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in various in vitro models.

Table 1: this compound Concentration for Arrhythmia Induction

In Vitro ModelThis compound ConcentrationObserved Arrhythmic EventsReference
Isolated Rabbit Heart10 µMTorsades de Pointes-like polymorphic ventricular tachycardia[5]
Canine Purkinje Fibers (Ischemic)0.1 - 10 µMEarly Afterdepolarizations (EADs), Triggered Activity[4]
Guinea Pig Ventricular Myocytes30 µMAction Potential Duration Prolongation[3]
Rat Left Ventricle1 - 10 µMAfter-depolarizations[15]

Table 2: Effect of this compound on Action Potential Duration (APD)

In Vitro ModelThis compound ConcentrationAPD Measurement% ProlongationReference
Isolated Rabbit Heart10 µMMonophasic APD90+38%[5]
Isolated Rabbit Heart10 µMMonophasic APD70+24%[5]
Isolated Rabbit Heart10 µMMonophasic APD50+11%[5]

Experimental Protocols

Protocol 1: Induction of Arrhythmia in hiPSC-CM Monolayers

This protocol describes the use of multi-electrode array (MEA) technology to assess the pro-arrhythmic effects of this compound on a spontaneously beating monolayer of hiPSC-CMs.

Materials:

  • Mature, spontaneously beating hiPSC-CMs (e.g., >30 days post-differentiation)

  • MEA plates (e.g., 48-well)

  • MEA recording system

  • Culture medium appropriate for hiPSC-CMs

  • This compound tosylate salt

  • Dimethyl sulfoxide (DMSO)

  • Tyrode's solution (or other suitable recording buffer)

Procedure:

  • Cell Plating: Plate hiPSC-CMs onto MEA plates at a density that ensures the formation of a confluent, synchronously beating monolayer. Culture the cells for a sufficient period to allow for electrical coupling and maturation.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Baseline Recording:

    • Replace the culture medium with pre-warmed (37°C) recording buffer.

    • Allow the plate to equilibrate on the MEA system for 15-20 minutes.

    • Record baseline electrophysiological activity for 5-10 minutes. Key parameters to measure include beat period, field potential duration (FPD), and spike amplitude.

  • Compound Application:

    • Prepare serial dilutions of this compound in the recording buffer to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add the this compound solutions to the respective wells.

  • Post-Treatment Recording:

    • Immediately begin recording the electrophysiological activity post-compound addition.

    • Record for a sufficient duration (e.g., 30-60 minutes) to observe the full effect of the compound.

  • Data Analysis:

    • Analyze the MEA recordings to quantify changes in beat period, FPD, and the incidence of arrhythmic events such as EAD-like activity, tachycardia, and beat-to-beat variability of repolarization.

    • Compare the effects of different this compound concentrations to the baseline and vehicle control.

Start Start Plate_Cells Plate hiPSC-CMs on MEA Start->Plate_Cells Culture Culture to Confluency Plate_Cells->Culture Equilibrate Equilibrate on MEA System Culture->Equilibrate Record_Baseline Record Baseline Activity Equilibrate->Record_Baseline Add_this compound Add this compound Solution Record_Baseline->Add_this compound Record_Post Record Post-Treatment Activity Add_this compound->Record_Post Analyze Analyze Data for Arrhythmias Record_Post->Analyze End End Analyze->End

Experimental Workflow for MEA-based Arrhythmia Assay.

Protocol 2: Patch-Clamp Electrophysiology to Measure IKr Block

This protocol outlines the whole-cell patch-clamp technique to directly measure the inhibitory effect of this compound on the hERG (IKr) current, typically in a heterologous expression system (e.g., HEK293 cells stably expressing the hERG channel) or in single hiPSC-CMs.

Materials:

  • Cells expressing hERG channels (e.g., hERG-HEK293 or hiPSC-CMs)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., Tyrode's solution)

  • Internal solution (pipette solution)

  • This compound stock solution

  • Perfusion system

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Position a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the micropipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record Baseline IKr:

    • Apply a voltage-clamp protocol designed to elicit the IKr tail current. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

    • Record stable baseline currents for several minutes.

  • This compound Perfusion:

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Continuously record the IKr current during drug application until a steady-state block is achieved.

  • Washout:

    • Perfuse the cell with the drug-free external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak tail current amplitude before, during, and after this compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot a concentration-response curve and determine the IC50 value for this compound's block of the hERG channel.

Troubleshooting and Considerations

  • Cell Health: Ensure the use of healthy, mature cardiomyocytes for reproducible results. The electrophysiological properties of hiPSC-CMs can vary depending on the cell line and differentiation protocol.

  • Solvent Effects: Always include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent on cardiac electrophysiology.

  • Concentration-Response: It is crucial to test a range of this compound concentrations to establish a clear concentration-response relationship for arrhythmia induction.

  • Temperature Control: Maintain a physiological temperature (37°C) throughout the experiment, as ion channel kinetics are temperature-dependent.

  • Reversibility: Note that the block of hERG channels by this compound can be slow to reverse.[1]

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to induce and study arrhythmia in in vitro models, thereby advancing our understanding of cardiac electrophysiology and aiding in the development of safer and more effective cardiovascular drugs.

References

Application Notes and Protocols for the Use of Clofilium in Isolated Langendorff Heart Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Clofilium, a potent IKr potassium channel blocker, in isolated Langendorff-perfused heart models. This ex vivo preparation is a powerful tool for investigating the electrophysiological effects of pharmacological agents on the heart in a controlled environment, free from systemic influences. This compound is frequently used to study the mechanisms of action potential prolongation and to induce pro-arrhythmic events, such as Torsades de Pointes (TdP), in a preclinical setting.

Mechanism of Action

This compound's primary mechanism of action is the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[1][2] This current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays repolarization, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP).[3] This effect is reflected on the electrocardiogram (ECG) as a prolongation of the QT interval.[4] At higher concentrations or under specific experimental conditions, this marked prolongation of repolarization can lead to the development of early afterdepolarizations (EADs), which are known triggers for ventricular arrhythmias like TdP.[5]

Data Presentation: Electrophysiological Effects of this compound

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters in isolated rabbit hearts.

Table 1: Effect of 10 µM this compound on QT Interval and Monophasic Action Potential Duration (MAPD)

ParameterBaseline (Mean ± SD)After 10 µM this compound (Mean ± SD)Percentage Change
QT Interval (ms)187 ± 16282 ± 33+50.8%
MAPD at 50% Repolarization (ms)99 ± 21110 ± 25+11.1%
MAPD at 70% Repolarization (ms)143 ± 24178 ± 40+24.5%
MAPD at 90% Repolarization (ms)200 ± 30275 ± 53+37.5%

Data extracted from a study on isolated perfused rabbit hearts.[4]

Table 2: Pro-arrhythmic Effects Following this compound and Perfusate Modification

ConditionOutcome
10 µM this compound followed by modified Krebs-Henseleit buffer (2.0 mM K+, 0.5 mM Mg2+)Ventricular arrhythmias developed in all hearts within 8 to 25 seconds, associated with further QT prolongation (380 ± 73 ms).[4] The predominant rhythm was polymorphic with features of Torsades de Pointes.[4]
10 µM this compound aloneQT prolongation, but no spontaneous arrhythmias.[4]
Modified Krebs-Henseleit buffer aloneNo significant changes in QT interval or arrhythmias.[4]

This table illustrates a protocol for reliably inducing pro-arrhythmic events with this compound in a Langendorff model.[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound tosylate powder

  • Sterile, deionized water or appropriate solvent (e.g., DMSO, depending on solubility and experimental requirements)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Determine the desired stock solution concentration (e.g., 10 mM).

  • Calculate the required mass of this compound tosylate powder using its molecular weight.

  • Accurately weigh the powder and transfer it to a sterile tube.

  • Add the calculated volume of solvent to achieve the desired concentration.

  • Vortex the solution until the powder is completely dissolved.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

General Langendorff Heart Preparation and Perfusion

Materials:

  • Langendorff apparatus (including perfusion reservoir, bubble trap, heat exchanger, and aortic cannula)

  • Krebs-Henseleit buffer (or other suitable physiological salt solution)

  • Animal model (e.g., rabbit, guinea pig)

  • Surgical instruments for heart excision

  • Data acquisition system for recording ECG, left ventricular pressure (LVP), and other parameters.

Protocol:

  • Prepare the Langendorff apparatus by circulating heated (37°C) and oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer through the system.

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus.

  • Secure the aorta to the cannula with a ligature.

  • Initiate retrograde perfusion at a constant pressure (e.g., 70-80 mmHg) or constant flow.

  • Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes) before any experimental interventions. During this time, monitor ECG, heart rate, and LVP to ensure the viability of the preparation.

Protocol for Assessing Dose-Response Effects of this compound

Protocol:

  • Following the stabilization period, record baseline electrophysiological and hemodynamic parameters for at least 15 minutes.

  • Prepare a series of working concentrations of this compound by diluting the stock solution in Krebs-Henseleit buffer.

  • Introduce the lowest concentration of this compound into the perfusate.

  • Perfuse the heart with this concentration for a set period (e.g., 15-20 minutes) to allow for equilibration and to observe the drug's effects.

  • Continuously monitor and record all parameters.

  • After the exposure period, switch the perfusion back to the drug-free Krebs-Henseleit buffer for a washout period (e.g., 20-30 minutes) to assess the reversibility of the effects.

  • Repeat steps 3-6 for each escalating concentration of this compound.

  • Analyze the data to determine the dose-dependent effects on parameters such as APD90, QT interval, and the incidence of arrhythmias.

Protocol for Inducing Pro-arrhythmias with this compound

Protocol:

  • After establishing a stable baseline, perfuse the heart with a pro-arrhythmic concentration of this compound (e.g., 10 µM in rabbit hearts) for a defined period (e.g., 20 minutes).[4]

  • During this period, record the expected prolongation of the QT interval and MAPD.

  • Prepare a modified Krebs-Henseleit buffer with reduced concentrations of potassium (e.g., 2.0 mM) and magnesium (e.g., 0.5 mM).[4]

  • Rapidly switch the perfusion from the this compound-containing buffer to the modified low K+/low Mg2+ buffer.

  • Continuously monitor the ECG for the development of ventricular arrhythmias, such as polymorphic ventricular tachycardia characteristic of TdP.[4]

  • Record the time to onset and duration of any arrhythmic events.

Visualizations

G cluster_workflow Experimental Workflow for this compound Pro-arrhythmia Assessment prep Langendorff Heart Preparation & Stabilization baseline Baseline Recording (ECG, LVP, MAP) prep->baseline Stabilization Period This compound Perfusion with this compound (e.g., 10 µM) baseline->this compound Drug Administration washout Washout with Drug-Free Buffer This compound->washout Reversibility Assessment proarrhythmia Switch to Low K+/Mg2+ Buffer This compound->proarrhythmia Pro-arrhythmia Induction analysis Data Analysis (APD, QT, Arrhythmia Incidence) washout->analysis proarrhythmia->analysis G cluster_pathway Signaling Pathway of this compound-Induced Pro-arrhythmia This compound This compound ikr IKr (hERG) Potassium Channel This compound->ikr Blocks repolarization Delayed Repolarization ikr->repolarization Contributes to pi3k PI3K/Akt Pathway Modulation? ikr->pi3k Potential Link apd Increased Action Potential Duration (APD) repolarization->apd Leads to qt QT Interval Prolongation apd->qt ead Early Afterdepolarizations (EADs) apd->ead Can trigger tdp Torsades de Pointes (TdP) ead->tdp Can initiate

References

Application Notes and Protocols for Studying hERG Channel Block with Clofilium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing clofilium as a tool to study the function and pharmacology of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The protocols detailed below are intended for researchers in academia and the pharmaceutical industry engaged in cardiac safety screening and ion channel research.

Introduction

The hERG potassium channel is a critical component in the repolarization phase of the cardiac action potential. Blockade of this channel can lead to QT interval prolongation, a condition that increases the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP). Consequently, the assessment of a compound's potential to block the hERG channel is a mandatory step in preclinical drug development.

This compound is a potent and specific blocker of the hERG channel, making it an invaluable tool for studying the channel's biophysical properties and for validating hERG assay systems. It acts as a Class III antiarrhythmic agent and is known to block the hERG channel in a voltage- and use-dependent manner, which is characteristic of an open-channel blocking mechanism.

Quantitative Data Summary: this compound Potency on hERG Channels

The inhibitory potency of this compound on the hERG channel is influenced by the experimental conditions, particularly the membrane potential. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of the block.

ParameterValueExperimental ConditionReference
IC50150 nMWhole-cell patch clamp at +40 mV[1]
IC50250 nMWhole-cell patch clamp at 0 mV[1]

Experimental Protocols

The following protocols are designed for the functional assessment of hERG channel block by this compound using the whole-cell patch-clamp electrophysiology technique in mammalian cell lines (e.g., HEK293 or CHO) stably expressing the hERG channel.

Cell Culture and Preparation
  • Cell Line Maintenance : Culture hERG-expressing cells in the recommended medium supplemented with the appropriate selection antibiotic to ensure stable channel expression.

  • Subculturing : Passage the cells every 2-3 days to maintain them in the logarithmic growth phase.

  • Plating for Electrophysiology : Twenty-four to forty-eight hours before the experiment, plate the cells onto glass coverslips at a density that will result in 50-70% confluency on the day of recording. This ensures a sufficient number of healthy, isolated cells for patching.

Solutions and Reagents

Proper solution composition is critical for maintaining cell health and obtaining accurate recordings.

SolutionComponentConcentration (mM)
Extracellular (Bath) Solution NaCl137
KCl4
CaCl₂1.8
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Intracellular (Pipette) Solution K-Gluconate120
KCl20
MgCl₂1
EGTA5
HEPES10
Mg-ATP4
pH adjusted to 7.2 with KOH
This compound Stock Solution This compound Tosylate10
Dissolved in DMSO

Note: Prepare fresh dilutions of this compound in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

Whole-Cell Patch-Clamp Protocol
  • Pipette Preparation : Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Mounting : Place a coverslip with the hERG-expressing cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Giga-seal Formation : Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration : Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.

  • Stabilization : Allow the cell to stabilize for 5-10 minutes to ensure dialysis of the pipette solution into the cell and for the recording to become stable.

  • Voltage-Clamp Protocol : Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol to assess for this compound block is as follows:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels.

    • Repolarize the membrane to -50 mV to record the characteristic deactivating tail current. This tail current is used to quantify the hERG current amplitude.

  • Data Acquisition :

    • Record baseline hERG currents in the absence of this compound until a stable current amplitude is achieved.

    • Perfuse the recording chamber with increasing concentrations of this compound, allowing the drug effect to reach a steady-state at each concentration before recording.

    • Perform a washout with the control extracellular solution to assess the reversibility of the block.

Data Analysis
  • Current Measurement : Measure the peak amplitude of the hERG tail current at each this compound concentration.

  • Normalization : Normalize the current amplitude in the presence of the drug to the control (pre-drug) current amplitude.

  • Concentration-Response Curve : Plot the normalized current as a function of the this compound concentration.

  • IC50 Determination : Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient (nH): I/I_control = 1 / (1 + ([Drug]/IC50)^nH) Where:

    • I is the current in the presence of the drug.

    • I_control is the control current.

    • [Drug] is the concentration of this compound.

Visualizations

Mechanism of this compound Block on hERG Channel

cluster_membrane Cell Membrane hERG_closed hERG Channel (Closed) Repolarization Repolarization hERG_closed->Repolarization Remains Closed hERG_open hERG Channel (Open) hERG_blocked hERG Channel (Blocked) hERG_open->hERG_blocked Binds hERG_open->Repolarization Closes hERG_blocked->Repolarization Trapped Depolarization Depolarization Depolarization->hERG_closed Opens This compound This compound This compound->hERG_open

Caption: this compound's open-channel block of the hERG potassium channel.

Experimental Workflow for hERG Assay

A hERG-expressing Cell Culture B Whole-Cell Patch-Clamp Setup A->B C Establish Stable Baseline Recording B->C D Apply Increasing Concentrations of this compound C->D E Record hERG Tail Currents D->E E->D Repeat for each concentration F Washout E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for assessing hERG channel inhibition by this compound.

Conclusion

The protocols and data presented herein provide a robust framework for studying the inhibitory effects of this compound on the hERG channel. Accurate characterization of hERG channel blockers is paramount for cardiovascular safety assessment in drug development. By adhering to these detailed methodologies, researchers can obtain reliable and reproducible data, contributing to a better understanding of drug-induced arrhythmogenesis and the development of safer medicines.

References

Application Notes and Protocols for Cell Viability Assays in the Presence of Clofilium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofilium is recognized as a potassium channel blocker that has demonstrated the ability to induce apoptosis in various cancer cell lines.[1] Its mechanism of action involves the activation of caspase-3, a key executioner in the apoptotic pathway.[1] Understanding the impact of this compound on cell viability is crucial for its potential development as a therapeutic agent. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in assessing cell viability in the presence of this compound.

Mechanism of Action

This compound primarily functions as a potassium channel blocker. However, its pharmacological activities are complex, extending to the modulation of Ca2+ channels, NMDA receptor channels, and Na+, K+-ATPase. Its pro-apoptotic effects are notably mediated through a Bcl-2-insensitive activation of caspase-3.[1] This leads to the proteolytic cleavage of essential cellular proteins, such as PARP, ultimately resulting in programmed cell death.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cell viability, focusing on its apoptotic and cytotoxic effects.

Table 1: Time-Dependent Induction of Apoptosis by this compound in HL-60 Cells

Treatment Time (hours)ConcentrationPercentage of Apoptotic Cells (Annexin V+/PI-)
010 µM< 2%
410 µM20%
1610 µM29%

Data extracted from a study on human promyelocytic leukemia (HL-60) cells.[1]

Table 2: Effect of this compound on Caspase-3 Activity in HL-60 Cells

Treatment Time (hours)ConcentrationFold Increase in Caspase-3 Activity
2-310 µM~10-fold

Data extracted from a study on human promyelocytic leukemia (HL-60) cells.[1]

Mandatory Visualization

Signaling Pathway of this compound-Induced Apoptosis

cluster_membrane Plasma Membrane This compound This compound K_Channel Potassium Channel This compound->K_Channel blocks Caspase3_inactive Pro-caspase-3 Cell_Membrane Cell Membrane Caspase3_active Active Caspase-3 Caspase3_inactive->Caspase3_active activates PARP PARP Caspase3_active->PARP cleaves Apoptosis Apoptosis Caspase3_active->Apoptosis Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

Two key assays for assessing cell viability in the presence of this compound are the MTT assay for metabolic activity and the Annexin V/PI staining for apoptosis detection.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

A Seed cells in a 96-well plate B Treat cells with This compound A->B C Incubate for desired time B->C D Add MTT reagent C->D E Incubate (2-4 hours) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Include appropriate controls: vehicle control (medium with the same concentration of the solvent used for this compound) and untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

A Treat cells with This compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add FITC-Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark (15 min) D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

  • Cell Treatment:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound for the specified time period. Include untreated and vehicle controls.

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain cell membrane integrity. For suspension cells, collect them by centrifugation.

    • Collect all cells, including those in the supernatant, as apoptotic cells may detach.

    • Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use appropriate compensation controls for FITC and PI to correct for spectral overlap.

  • Data Analysis:

    • Gate the cell populations based on their fluorescence signals:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

References

Application Notes and Protocols for Clofilium Administration in Animal Models of Cardiac Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Clofilium, a potent potassium channel blocker, in various animal models of cardiac arrhythmia. This document is intended to guide researchers in designing and executing experiments to study the electrophysiological effects and antiarrhythmic or proarrhythmic potential of this compound.

Introduction

This compound is a class III antiarrhythmic agent known for its ability to prolong the cardiac action potential duration (APD) and effective refractory period (ERP) by blocking potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[1][2] Due to its potent effects on cardiac repolarization, this compound is a valuable tool for studying the mechanisms of cardiac arrhythmias, particularly Torsades de Pointes (TdP), and for evaluating the efficacy and safety of antiarrhythmic drugs.

Mechanism of Action

This compound's primary mechanism of action is the blockade of voltage-gated potassium channels in cardiomyocytes. This inhibition of potassium efflux during the repolarization phase of the cardiac action potential leads to a prolongation of the APD.

Signaling Pathway

The blockade of potassium channels by agents like this compound can initiate a signaling cascade within cardiomyocytes. The prolonged repolarization leads to an increased influx of calcium ions (Ca2+) through L-type calcium channels. This elevation in intracellular Ca2+ can activate proline-rich tyrosine kinase 2 (Pyk2) and subsequently the epidermal growth factor receptor (EGFR), leading to the activation of the extracellular signal-regulated kinase (ERK) pathway.[3]

Clofilium_Signaling_Pathway This compound This compound K_Channel Potassium Channels (e.g., hERG/IKr) This compound->K_Channel blocks AP_Prolongation Action Potential Prolongation K_Channel->AP_Prolongation leads to Ca_Influx Increased Intracellular Ca2+ Influx AP_Prolongation->Ca_Influx Arrhythmia Arrhythmogenesis (e.g., Torsades de Pointes) AP_Prolongation->Arrhythmia Pyk2 Pyk2 Activation Ca_Influx->Pyk2 EGFR EGFR Transactivation Pyk2->EGFR ERK ERK Activation EGFR->ERK

This compound's signaling cascade in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various animal models.

Table 1: Electrophysiological Effects of this compound in Canine Models

ParameterAnimal ModelThis compound Dose/ConcentrationEffectReference
Ventricular Fibrillation Threshold (VFT)Non-ischemic canine hearts0.5-2 mg/kgDose-dependent increase[4]
Effective Refractory Period (ERP)Non-ischemic canine hearts0.5-2 mg/kgProlonged[4]
Ventricular Tachycardia/Fibrillation InductionChronically infarcted canine hearts1 mg/kgInhibited re-induction in 5 of 6 animals[4]
Action Potential DurationIsolated canine Purkinje fibers0.044-1.3 mg/kg (i.v. to dogs)Dose-dependent prolongation[5]

Table 2: Electrophysiological Effects of this compound in Rabbit Models

ParameterAnimal ModelThis compound Dose/ConcentrationEffectReference
QT IntervalIsolated perfused rabbit heart10 µMIncreased from 187 ± 16 ms to 282 ± 33 ms[6]
Monophasic Action Potential Duration (MAPD90)Isolated perfused rabbit heart10 µMIncreased from 200 ± 30 ms to 275 ± 53 ms[6]
Incidence of Torsades de PointesAnesthetized, alpha-adrenoceptor-stimulated rabbitsInfusionInduced TdP[7]

Table 3: In Vitro Effects of this compound on Cardiac Ion Channels

Ion ChannelPreparationThis compound ConcentrationEffectReference
Delayed Rectifier K+ CurrentIsolated guinea pig ventricular cellsup to 100 µMReduced current[4]
hERG/IKrXenopus oocytes expressing hERG150 nM (at +40 mV)IC50 for blockade[1]
Kv1.5CHO cells expressing Kv1.5140 ± 80 nM (inside-out)Steady-state half-inhibition[7]

Experimental Protocols

In Vivo Canine Model of Ventricular Arrhythmia

This protocol describes the induction of ventricular arrhythmias in a canine model with a healed myocardial infarction, followed by the administration of this compound.

4.1.1. Experimental Workflow

Workflow for in vivo canine arrhythmia study.

4.1.2. Materials

  • Adult mongrel dogs

  • Anesthesia (e.g., sodium pentobarbital)

  • Surgical instruments for thoracotomy

  • Suture materials

  • Ventilator

  • ECG recording system

  • Programmable electrical stimulator

  • Bipolar pacing/recording electrodes

  • This compound tosylate

  • Sterile saline for injection (vehicle)

4.1.3. Procedure

  • Myocardial Infarction Induction:

    • Anesthetize the dog and provide mechanical ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery to induce a myocardial infarction.

    • Close the chest and allow the animal to recover for at least two weeks to allow for infarct healing.

  • Electrophysiological Study:

    • Anesthetize the recovered dog and monitor ECG.

    • Introduce bipolar electrodes into the right ventricle via a femoral vein or directly onto the epicardial surface of the left ventricle.

    • Baseline Programmed Electrical Stimulation (PES):

      • Deliver a train of 8 paced beats (S1) at a fixed cycle length.

      • Introduce premature stimuli (S2, S3) with decreasing coupling intervals to determine the ventricular effective refractory period (ERP).

      • Attempt to induce ventricular tachycardia (VT) or fibrillation (VF) using burst pacing or multiple extrastimuli.

    • This compound Administration:

      • Prepare a solution of this compound tosylate in sterile saline. This compound tosylate is soluble in water.

      • Administer this compound via intravenous infusion at a dose of 1 mg/kg.

    • Post-drug Programmed Electrical Stimulation (PES):

      • Repeat the PES protocol to assess the effects of this compound on ERP and the inducibility of arrhythmias.

  • Data Analysis:

    • Measure the QT interval, ERP, and the incidence and duration of induced arrhythmias before and after this compound administration.

Ex Vivo Langendorff-Perfused Rabbit Heart Model of Torsades de Pointes

This protocol describes the induction of TdP in an isolated rabbit heart, a model highly sensitive to IKr blockers like this compound.

4.2.1. Experimental Workflow

Workflow for ex vivo rabbit TdP study.

4.2.2. Materials

  • New Zealand White rabbits

  • Anesthesia (e.g., sodium pentobarbital)

  • Langendorff perfusion system

  • Krebs-Henseleit (K-H) buffer (standard and modified with low K+ and Mg2+)

  • ECG and monophasic action potential (MAP) recording equipment

  • This compound tosylate

  • DMSO (for stock solution)

4.2.3. Procedure

  • Heart Isolation:

    • Anesthetize the rabbit and perform a thoracotomy.

    • Rapidly excise the heart and place it in ice-cold K-H buffer.

    • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) K-H buffer at 37°C.

  • Electrophysiological Recordings:

    • Place ECG electrodes in the perfusion chamber and a MAP electrode on the ventricular epicardium.

    • Allow the heart to stabilize for a baseline recording period.

  • Drug Perfusion and Arrhythmia Induction:

    • Prepare a stock solution of this compound in DMSO and dilute it in the K-H buffer to a final concentration of 10 µM.

    • Perfuse the heart with the this compound-containing solution.

    • To induce TdP, switch to a modified K-H buffer containing low potassium (e.g., 2.0 mM) and low magnesium (e.g., 0.5 mM).[6]

  • Data Analysis:

    • Measure the QT interval and MAP duration (MAPD) at 90% repolarization before and after this compound perfusion and during arrhythmia induction.

    • Quantify the incidence and characteristics of TdP.

In Vitro Patch-Clamp Electrophysiology in Isolated Cardiomyocytes

This protocol details the isolation of ventricular myocytes and subsequent whole-cell patch-clamp recording to study the effects of this compound on specific ion currents.

4.3.1. Experimental Workflow

Workflow for patch-clamp study.

4.3.2. Materials

  • Animal heart (e.g., guinea pig, rabbit)

  • Enzymes for cell dissociation (e.g., collagenase, protease)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • Pipette puller and fire-polisher

  • Extracellular and intracellular solutions for patch-clamp recording

  • This compound tosylate

4.3.3. Procedure

  • Cardiomyocyte Isolation:

    • Perfuse the heart with a calcium-free buffer followed by an enzyme-containing solution (e.g., collagenase) to digest the extracellular matrix.

    • Mechanically dissociate the ventricular tissue to release individual cardiomyocytes.

    • Store the isolated cells in a solution with gradually increasing calcium concentrations.

  • Whole-Cell Patch-Clamp Recording:

    • Place the isolated myocytes in a recording chamber on the microscope stage.

    • Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.

    • Fill the pipette with the appropriate intracellular solution.

    • Approach a myocyte with the pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Recording IKr:

    • Use a voltage-clamp protocol to isolate and record IKr. A typical protocol involves a depolarizing pulse to inactivate sodium and calcium channels, followed by a test pulse to elicit IKr, and a repolarizing step to measure the tail current.

    • Record baseline IKr.

    • Apply this compound to the bath solution at various concentrations.

    • Record IKr in the presence of this compound to determine the extent of block.

  • Data Analysis:

    • Measure the peak tail current amplitude before and after drug application.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Construct a concentration-response curve to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a framework for investigating the effects of this compound in various preclinical models of cardiac arrhythmia. By carefully selecting the appropriate animal model and experimental methodology, researchers can gain valuable insights into the mechanisms of action of this compound and its potential as both an antiarrhythmic agent and a tool for inducing proarrhythmic events for study. Adherence to detailed and standardized protocols is crucial for obtaining reproducible and reliable data in the field of cardiac electrophysiology research.

References

Application Notes and Protocols for Measuring Clofilium's Effect on QT Interval

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofilium is a potent class III antiarrhythmic agent known to prolong the QT interval of the electrocardiogram (ECG). This effect is primarily due to its specific and high-affinity blockade of the human ether-à-go-go-related gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes.[1] Inhibition of IKr slows the repolarization phase of the cardiac action potential, leading to a prolonged QT interval and an increased risk of developing Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.[2]

These application notes provide detailed protocols for assessing the inhibitory effect of this compound on the hERG channel and its consequent impact on the QT interval using established in vitro and in vivo methodologies. The described techniques are fundamental in preclinical cardiac safety assessment.

Mechanism of Action: this compound-Induced QT Prolongation

This compound exerts its QT-prolonging effect by directly blocking the pore of the hERG potassium channel.[3] This blockade is voltage-dependent and occurs from the intracellular side of the channel.[4] By inhibiting the outward flow of potassium ions during phase 3 of the cardiac action potential, this compound delays ventricular repolarization, which manifests as a prolongation of the QT interval on the surface ECG.

cluster_cardiomyocyte Ventricular Cardiomyocyte cluster_membrane Cell Membrane AP Cardiac Action Potential AP_Duration Action Potential Duration AP->AP_Duration Determines hERG hERG (IKr) K+ Channel K_out K+ Efflux hERG->K_out Mediates Repol Phase 3 Repolarization K_out->Repol Drives Repol->AP Part of QT_Interval QT Interval Duration AP_Duration->QT_Interval Reflected in This compound This compound This compound->hERG Blocks

Mechanism of this compound-induced QT prolongation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the hERG channel and cardiac electrophysiology parameters from published studies.

Table 1: In Vitro hERG Channel Blockade by this compound

Cell LineTechniqueParameterValueReference
Xenopus Oocytes expressing hERGTwo-electrode voltage clampIC50 at +40 mV150 nM[1]
Xenopus Oocytes expressing hERGTwo-electrode voltage clampIC50 at 0 mV250 nM[1]
Mammalian cells expressing hEAG1Whole-cell patch clampIC50Not specified for hERG, but potent[4]

Table 2: Ex Vivo Effects of this compound on Isolated Rabbit Heart

ParameterControl (Baseline)This compound (10 µM)% ChangeReference
QT Interval (ms)187 ± 16282 ± 33+50.8%[5]
Action Potential Duration at 50% Repolarization (APD50, ms)99 ± 21110 ± 25+11.1%[5]
Action Potential Duration at 70% Repolarization (APD70, ms)143 ± 24178 ± 40+24.5%[5]
Action Potential Duration at 90% Repolarization (APD90, ms)200 ± 30275 ± 53+37.5%[5]

Experimental Protocols

In Vitro Assessment: Whole-Cell Patch Clamp Assay for hERG Channel Blockade

This protocol details the measurement of this compound's inhibitory effect on the hERG potassium current using the manual whole-cell patch-clamp technique, which is considered the gold standard.[6]

start Start cell_prep Prepare hERG-expressing cell line (e.g., HEK293) start->cell_prep pipette_prep Fabricate borosilicate glass micropipettes start->pipette_prep seal Form Gigaseal (>1 GΩ) on a single cell cell_prep->seal pipette_prep->seal whole_cell Rupture membrane to achieve whole-cell configuration seal->whole_cell record_base Record baseline hERG current using CiPA voltage protocol whole_cell->record_base apply_this compound Perfuse with increasing concentrations of this compound record_base->apply_this compound record_drug Record steady-state hERG current at each concentration apply_this compound->record_drug washout Washout with control solution record_drug->washout analyze Analyze data to determine IC50 and block characteristics washout->analyze end End analyze->end

Workflow for hERG channel block assay using patch clamp.

Materials and Equipment:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

  • Solutions:

    • External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl2, 2 CaCl2, 10 Dextrose; pH adjusted to 7.4 with NaOH.[7]

    • Internal (Pipette) Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl2, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.[7]

    • This compound Stock Solution: Prepare a high-concentration stock in a suitable solvent (e.g., DMSO or water) and dilute to final concentrations in the external solution.

  • Equipment: Patch-clamp amplifier, data acquisition system, inverted microscope, micromanipulators, perfusion system, and borosilicate glass capillaries for pipettes.[6]

Protocol:

  • Cell Preparation: Culture hERG-expressing cells using standard procedures. On the day of the experiment, detach cells and plate them at a low density in the recording chamber.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaseal Formation: Under microscopic guidance, approach a single, healthy cell with the micropipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette, establishing the whole-cell recording configuration.

  • Voltage Protocol and Baseline Recording:

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply a standardized voltage protocol to elicit hERG currents. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends a specific voltage step and ramp protocol to capture the kinetics of the channel accurately.[7]

    • Record baseline currents in the vehicle control solution until a stable response is achieved (typically <10% rundown over several minutes).[8]

  • Compound Application: Perfuse the recording chamber with increasing concentrations of this compound (e.g., 1 nM to 1 µM). Allow the current to reach a steady-state at each concentration (typically 3-5 minutes).

  • Data Acquisition: Record the hERG tail current at each this compound concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current amplitude to the baseline control.

    • Plot the percentage of block against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Ex Vivo Assessment: Isolated Langendorff-Perfused Heart

The Langendorff preparation allows for the study of this compound's effects on the integrated electrical activity of the heart in the absence of systemic neural and hormonal influences.[9]

Materials and Equipment:

  • Animal Model: Rabbit, guinea pig, or rat.

  • Perfusate: Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose), gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • This compound Solution: Prepare by dissolving this compound in the Krebs-Henseleit solution to the desired final concentrations.

  • Equipment: Langendorff apparatus (including perfusion reservoir, pump, bubble trap, and thermostatically controlled water jacket), ECG recording system with electrodes, pressure transducer for left ventricular pressure (optional), and data acquisition system.

Protocol:

  • Heart Isolation: Anesthetize the animal and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately initiate retrograde perfusion with the oxygenated Krebs-Henseleit solution.[10]

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, ensure a stable heart rate, coronary flow, and ECG recording.

  • Baseline Recording: Record baseline ECG for at least 15-20 minutes. Measure the RR, PR, QRS, and QT intervals.

  • This compound Perfusion: Switch the perfusion to a Krebs-Henseleit solution containing the desired concentration of this compound (e.g., 10 µM).[5]

  • Data Acquisition: Continuously record the ECG. Allow the drug effect to reach a steady state (typically 15-30 minutes).

  • Washout: (Optional) Switch the perfusion back to the drug-free Krebs-Henseleit solution to assess the reversibility of the effect.

  • Data Analysis:

    • Measure the QT interval from the onset of the QRS complex to the end of the T-wave.

    • Correct the QT interval for heart rate (QTc) using an appropriate formula for the species (e.g., Bazett's or Fridericia's formula).

    • Compare the QTc values during this compound perfusion to the baseline values to determine the magnitude of prolongation.

In Vivo Assessment: Telemetry in Conscious Animals

Telemetry allows for the continuous monitoring of ECG in conscious, unrestrained animals, providing the most physiologically relevant data by avoiding the confounding effects of anesthesia and restraint.[11]

start Start implant Surgically implant telemetry transmitter start->implant recover Allow for post-operative recovery (≥1 week) implant->recover acclimate Acclimate animal to housing and study procedures recover->acclimate record_base Record baseline ECG data for 24 hours acclimate->record_base administer_vehicle Administer vehicle (e.g., saline) record_base->administer_vehicle record_vehicle Record ECG data for 24 hours post-vehicle administer_vehicle->record_vehicle administer_this compound Administer this compound (e.g., intravenous bolus) record_vehicle->administer_this compound record_drug Continuously record ECG data for 24 hours post-dose administer_this compound->record_drug analyze Analyze QT/QTc intervals and compare to baseline/vehicle record_drug->analyze end End analyze->end

Experimental workflow for in vivo telemetry studies.

Materials and Equipment:

  • Animal Model: Conscious, non-restrained dog, non-human primate, or guinea pig.[11][12]

  • Telemetry System: Implantable or jacketed external telemetry (JET) system for ECG recording.[11]

  • This compound Formulation: A sterile formulation suitable for the chosen route of administration (e.g., intravenous, oral).

  • Data Acquisition and Analysis Software: Software capable of continuously recording, storing, and analyzing ECG waveforms.

Protocol:

  • Transmitter Implantation and Recovery: Surgically implant the telemetry transmitter according to the manufacturer's instructions. Allow for a sufficient recovery period (at least one week) for the animal to return to a normal physiological state.[12]

  • Acclimation and Baseline Recording: House the animal in its home cage environment. Acclimate the animal to the study procedures. Record baseline ECG data continuously for at least 24 hours to establish a diurnal rhythm and stable baseline QT/QTc values.

  • Vehicle Administration: On the day of the study, administer the vehicle control via the chosen route. Continuously record ECG data for a predetermined period (e.g., 24 hours).

  • This compound Administration: After a suitable washout period, administer this compound. Doses can range from 60 to 300 micrograms/kg for intravenous administration.[13]

  • Data Acquisition: Continuously record ECG data for at least 24 hours post-dosing.

  • Data Analysis:

    • Segment the ECG data into appropriate time intervals (e.g., 5-10 minute averages).

    • Measure the QT interval and heart rate for each segment.

    • Apply a species-specific and preferably individual-specific heart rate correction to the QT interval to calculate QTc.

    • Compare the time-matched QTc values after this compound administration to the vehicle control data to assess the drug-induced effect.

    • Analyze the relationship between plasma concentration of this compound (if measured) and the change in QTc.

References

Stability and Storage of Clofilium Tosylate in Aqueous Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the stability and ensuring the proper storage of clofilium tosylate in aqueous solutions. Due to the limited availability of specific quantitative stability data for this compound tosylate in the public domain, this guide focuses on best-practice methodologies and generalized protocols based on International Council for Harmonisation (ICH) guidelines for stability testing of pharmaceutical compounds.

Introduction

This compound tosylate is a quaternary ammonium compound classified as a Class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of potassium channels, which prolongs the cardiac action potential duration.[1][2] Specifically, it has been shown to inhibit Slick and Slack potassium channels and interact with the pore region of inactivating potassium channels.[1] Given its therapeutic potential, understanding its stability profile in aqueous solutions is critical for the development of safe and effective pharmaceutical formulations, as well as for ensuring the integrity of stock solutions in research settings.

Quaternary ammonium compounds are generally stable; however, they can be susceptible to degradation under stress conditions such as extreme pH, elevated temperature, and exposure to light.[3][4] Therefore, a thorough evaluation of this compound tosylate's stability is essential.

General Storage Recommendations for Aqueous Solutions

While specific stability data is pending comprehensive experimental evaluation, the following general storage conditions are recommended for aqueous solutions of this compound tosylate to minimize degradation:

Table 1: Recommended Storage Conditions for this compound Tosylate Aqueous Solutions

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated). Avoid freezing.Lower temperatures generally slow down chemical degradation reactions. Freezing may cause precipitation or degradation upon thawing.
pH Prepare solutions in a buffered system, ideally between pH 4 and 7.Quaternary ammonium compounds can be susceptible to Hofmann elimination or nucleophilic substitution at alkaline pH. Acidic conditions may also promote hydrolysis, although typically to a lesser extent for this class of compounds.
Light Exposure Protect from light by using amber vials or by wrapping containers in aluminum foil.To prevent potential photodegradation.
Atmosphere For long-term storage, consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon).To minimize oxidative degradation.
Container Use well-sealed, non-reactive glass containers (e.g., Type I borosilicate glass).To prevent leaching of contaminants from the container and to provide an inert storage environment.

Signaling Pathway of this compound Tosylate

This compound tosylate exerts its antiarrhythmic effects by blocking specific potassium channels involved in cardiac repolarization. The following diagram illustrates its known interactions.

This compound Tosylate Signaling Pathway cluster_membrane Cell Membrane K_channel Potassium Channels (e.g., Slick, Slack, Inactivating K+ channels) block Blockade of K+ Efflux This compound This compound Tosylate This compound->K_channel Binds to pore region repolarization Delayed Repolarization block->repolarization apd Prolonged Action Potential Duration repolarization->apd effect Antiarrhythmic Effect apd->effect

Caption: Mechanism of action of this compound tosylate.

Experimental Protocols for Stability Assessment

The following protocols are designed as a comprehensive framework for conducting forced degradation studies and developing a stability-indicating analytical method for this compound tosylate in aqueous solutions.

Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Accurately weigh a suitable amount of this compound tosylate reference standard and dissolve it in purified water (e.g., Milli-Q or equivalent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate buffer or solvent to the desired concentration for analysis.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4]

Table 2: Conditions for Forced Degradation Studies of this compound Tosylate

Stress ConditionProtocol
Acid Hydrolysis 1. Mix equal volumes of the this compound tosylate stock solution and 0.1 M HCl. 2. Incubate at 60°C. 3. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). 4. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis 1. Mix equal volumes of the this compound tosylate stock solution and 0.1 M NaOH. 2. Incubate at 60°C. 3. Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours). 4. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation 1. Mix equal volumes of the this compound tosylate stock solution and 3% hydrogen peroxide. 2. Keep the mixture at room temperature, protected from light. 3. Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
Thermal Degradation 1. Place the this compound tosylate aqueous solution (in a suitable buffer, e.g., pH 7.0) in a thermostatically controlled oven at an elevated temperature (e.g., 80°C). 2. Withdraw samples at various time intervals (e.g., 0, 24, 48, 72 hours).
Photostability 1. Expose the this compound tosylate aqueous solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. 2. A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample to assess thermal degradation. 3. Analyze the samples after the exposure period.
Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique.

Table 3: Example HPLC Method Parameters for this compound Tosylate Analysis

ParameterSuggested Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 40:60 v/v). A gradient elution may be necessary to resolve all degradation products.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at a suitable wavelength (to be determined by UV scan of this compound tosylate, likely in the range of 220-280 nm).
Data Analysis Peak area integration for quantification.

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Experimental Workflow Diagram

The following diagram outlines the logical flow for conducting a comprehensive stability study of this compound tosylate.

Stability Study Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation prep_stock Prepare this compound Tosylate Aqueous Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to stress base Base Hydrolysis prep_stock->base Expose to stress oxidation Oxidation prep_stock->oxidation Expose to stress thermal Thermal Stress prep_stock->thermal Expose to stress photo Photostability prep_stock->photo Expose to stress hplc Stability-Indicating HPLC Method acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples kinetics Degradation Kinetics hplc->kinetics products Degradation Products hplc->products storage Establish Storage Conditions & Shelf-life kinetics->storage pathway Degradation Pathway products->pathway pathway->storage

Caption: Workflow for this compound tosylate stability study.

Data Presentation and Interpretation

All quantitative data from the stability studies should be tabulated to facilitate comparison and interpretation.

Table 4: Example Data Table for this compound Tosylate Degradation Kinetics

Stress ConditionTime (hours)Concentration of this compound Tosylate remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)...
0.1 M HCl at 60°C 0100.00.00.0
295.23.51.3
490.56.82.7
882.112.35.6
2465.425.19.5
0.1 M NaOH at 60°C 0100.00.00.0
188.39.12.6
275.618.55.9
455.235.49.4
830.158.711.2
... ...............

From this data, degradation rate constants (k), half-life (t½), and activation energy (Ea) for thermal degradation can be calculated using appropriate kinetic models (e.g., zero-order, first-order kinetics).

Conclusion

A comprehensive understanding of the stability of this compound tosylate in aqueous solutions is paramount for its successful development and application in both research and clinical settings. The protocols and methodologies outlined in this document provide a robust framework for conducting these essential stability studies in accordance with regulatory expectations. While specific experimental data for this compound tosylate is currently scarce, the application of these principles will enable researchers to generate the necessary data to ensure the quality, safety, and efficacy of this compound tosylate formulations.

References

Application Notes and Protocols: Use of Clofilium in High-Throughput Screening for Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofilium is a well-characterized quaternary ammonium compound that acts as a potent blocker of several potassium channels, most notably the human Ether-à-go-go-Related Gene (hERG) potassium channel (KCNH2). The hERG channel is of critical importance in drug discovery and safety pharmacology due to its role in cardiac repolarization. Inhibition of the hERG channel can lead to QT interval prolongation, a condition that can increase the risk of developing life-threatening cardiac arrhythmias, such as Torsades de Pointes.[1] Consequently, screening for hERG liability is a mandatory step in preclinical drug development.

Given its specific and potent inhibitory effect on hERG channels, this compound serves as an excellent positive control in a variety of high-throughput screening (HTS) assays designed to identify and characterize ion channel modulators. These assays are crucial for early-stage identification of compounds with potential off-target effects on cardiac ion channels. This document provides detailed application notes and protocols for the use of this compound in two common HTS platforms: fluorescence-based thallium flux assays and automated patch clamping.

Data Presentation: this compound Potency on hERG Channels

The half-maximal inhibitory concentration (IC50) of this compound on hERG channels can vary depending on the experimental conditions, including the assay platform, temperature, and the specific voltage protocol used. The following table summarizes reported IC50 values for this compound across different methodologies.

Assay PlatformCell LineTemperatureVoltage ProtocolThis compound IC50Reference
Manual Patch ClampXenopus OocytesRoom Temp.0 mV250 nM[2]
Manual Patch ClampXenopus OocytesRoom Temp.+40 mV150 nM[2]
Automated Patch Clamp (QPatch)CHO-hERG35°CStep-ramp~10-100 nM (typical range)[3]
Thallium Flux AssayU2OS-hERGRoom Temp.N/ACorrelates with patch clamp[4]
Rubidium Efflux AssayCHO-hERGRoom Temp.N/APotency shift observed[5]

Note: Direct comparison of IC50 values between different assay types should be done with caution due to inherent differences in the methodologies.[5][6] Fluorescence-based assays are powerful for primary screening, while automated patch clamp provides more detailed biophysical data.[7][8]

Experimental Protocols

Fluorescence-Based Thallium Flux Assay (e.g., FluxOR™ Assay)

This protocol describes a homogenous, no-wash thallium flux assay in a 384-well format using a cell line stably expressing the hERG channel. Thallium ions (Tl+) serve as a surrogate for potassium ions (K+) and their influx through open hERG channels is detected by a Tl+-sensitive fluorescent dye.[9][10][11]

Materials:

  • hERG-expressing cells (e.g., U2OS-hERG or HEK293-hERG)

  • Assay plates (e.g., 384-well, black-walled, clear-bottom)

  • FluxOR™ II Green or Red Potassium Ion Channel Assay Kit (or equivalent)

  • This compound tosylate salt

  • Test compounds

  • DMSO (cell culture grade)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Stimulus Buffer (Assay Buffer containing a high concentration of potassium and thallium)

  • Kinetic plate reader with automated liquid handling capabilities

Protocol:

  • Cell Plating:

    • Culture hERG-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at the desired density (e.g., 2000 cells/well in 20 µL for a 384-well plate).[4]

    • Dispense the cell suspension into the assay plate and incubate for 4 hours at 37°C and 5% CO2 to allow for cell attachment.[4]

  • Dye Loading:

    • Prepare the 1X Loading Buffer containing the thallium-sensitive dye according to the manufacturer's instructions.[10][12]

    • Carefully remove the culture medium from the wells.

    • Add 20 µL of the 1X Loading Buffer to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.[10]

  • Compound Addition:

    • Prepare serial dilutions of this compound (positive control) and test compounds in Assay Buffer. A typical final concentration range for this compound would be from 1 nM to 10 µM. The final DMSO concentration should be kept constant, typically ≤ 0.5%.

    • Remove the Loading Buffer and replace it with 20 µL/well of Assay Buffer.[12]

    • Add 5 µL of the compound dilutions to the respective wells.

    • Incubate for 10-30 minutes at room temperature.[12]

  • Thallium Flux Measurement:

    • Set up the kinetic plate reader to measure fluorescence at the appropriate wavelengths (e.g., Ex/Em of ~480/540 nm for green dyes).[13]

    • Record a baseline fluorescence for 10-30 seconds.

    • Using the plate reader's liquid handler, add 5 µL of Stimulus Buffer to each well to open the hERG channels and initiate thallium influx.[12][14]

    • Continue recording the fluorescence signal every 1-2 seconds for 1-3 minutes.[12]

  • Data Analysis:

    • The increase in fluorescence intensity over time is proportional to the thallium influx and thus hERG channel activity.

    • Calculate the initial rate of fluorescence increase or the peak fluorescence signal.

    • Normalize the data to the vehicle control (0% inhibition) and a high concentration of this compound (100% inhibition).

    • Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Assay quality can be assessed by calculating the Z'-factor using the signals from the vehicle and high-concentration this compound controls. A Z'-factor > 0.5 is generally considered excellent for HTS.

Automated Patch Clamp Electrophysiology

Automated patch clamp systems provide a higher throughput alternative to manual patch clamping for directly measuring ion channel currents.[7][8] This protocol outlines a general procedure for assessing the inhibitory effect of this compound on hERG channels using a planar-array automated patch clamp system (e.g., QPatch or SyncroPatch).[1][15]

Materials:

  • hERG-expressing cells (e.g., CHO-hERG or HEK293-hERG)

  • Automated patch clamp system and corresponding consumables (e.g., QPlates)

  • Extracellular Solution (in mM): e.g., 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Intracellular Solution (in mM): e.g., 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH 7.2 with KOH.

  • This compound tosylate salt

  • Test compounds

  • DMSO

Protocol:

  • Cell Preparation:

    • Culture and harvest hERG-expressing cells as described for the thallium flux assay.

    • Resuspend the cells in the Extracellular Solution at the concentration recommended by the instrument manufacturer.

  • Instrument Setup:

    • Prime the fluidics of the automated patch clamp system with the Extracellular and Intracellular Solutions.

    • Load the cell suspension and compound plates into the instrument.

  • Electrophysiological Recording:

    • The instrument will automatically perform cell capture, sealing, and whole-cell configuration.

    • Apply a voltage protocol designed to elicit hERG currents. A commonly used protocol involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the characteristic tail current.[7] A recommended step-ramp protocol from the FDA's CiPA initiative is as follows:

      • Holding potential: -80 mV

      • Depolarizing step: +40 mV for 500 ms

      • Repolarizing ramp: from +40 mV to -80 mV over 100 ms (-1.2 V/s)

      • Repeat every 5 seconds.[16][17]

    • Establish a stable baseline hERG current recording in the presence of vehicle (e.g., 0.1% DMSO in Extracellular Solution).

  • Compound Application and Measurement:

    • Sequentially apply increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) to the cells. Allow for sufficient incubation time at each concentration for the block to reach steady state.

    • Record the hERG current at each concentration. The peak tail current during the repolarizing ramp is typically used for quantification.[17]

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Normalize the current amplitude to the baseline current recorded in the presence of the vehicle.

    • Plot the percentage of current inhibition against the this compound concentration and fit the data to the Hill equation to determine the IC50 value.

    • Quality control parameters such as seal resistance (>100 MΩ) and baseline current amplitude (>0.2 nA) should be monitored.[1]

Visualizations

hERG Channel Gating and Regulation

The following diagram illustrates a simplified model of hERG channel gating and key regulatory domains. The channel transitions between closed, open, and inactivated states in a voltage-dependent manner. The N-terminal PAS domain and the C-terminal CNBHD are involved in regulating the channel's slow deactivation kinetics.[18][19]

hERG_Gating_Regulation cluster_gating Voltage-Dependent Gating Closed Closed Open Open Closed->Open Depolarization Open->Closed Repolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Open Repolarization PAS PAS Domain (N-terminus) PAS->Closed Modulates Deactivation CNBHD CNBHD (C-terminus) CNBHD->Closed Modulates Deactivation

Caption: Simplified model of hERG channel gating and regulation.

High-Throughput Screening Workflow for Ion Channel Modulators

This diagram outlines a typical workflow for a high-throughput screening campaign to identify ion channel modulators, incorporating both primary screening with a fluorescence-based assay and secondary confirmation using automated patch clamping.

HTS_Workflow start Start: Compound Library primary_screen Primary HTS: Thallium Flux Assay (e.g., 384-well format) start->primary_screen data_analysis_1 Data Analysis: Hit Identification (Z'-factor > 0.5) primary_screen->data_analysis_1 hit_confirmation Hit Confirmation: Re-testing of Primary Hits data_analysis_1->hit_confirmation dose_response Dose-Response Screening: Determine Potency (IC50/EC50) hit_confirmation->dose_response secondary_screen Secondary Assay: Automated Patch Clamp dose_response->secondary_screen data_analysis_2 Data Analysis: Confirm Mechanism of Action & Electrophysiological Profile secondary_screen->data_analysis_2 sar Structure-Activity Relationship (SAR) Studies data_analysis_2->sar end Lead Optimization sar->end

Caption: General workflow for HTS of ion channel modulators.

Logical Flow of a Thallium Flux Assay

This diagram details the logical steps involved in performing a thallium flux assay for identifying inhibitors of a potassium channel like hERG.

Thallium_Flux_Assay_Logic step1 Step 1: Cell Culture & Plating Plate hERG-expressing cells in microplate. Incubate to allow attachment. step2 Step 2: Dye Loading Load cells with Tl+-sensitive fluorescent dye. Incubate in the dark. step1->step2 step3 Step 3: Compound Incubation Add test compounds and controls (this compound). Incubate for a defined period. step2->step3 step4 Step 4: Signal Detection Measure baseline fluorescence. Inject K+/Tl+ stimulus buffer. Record kinetic fluorescence. step3->step4 step5 Step 5: Data Analysis Calculate fluorescence change. Normalize to controls. Determine IC50 values. step4->step5

Caption: Logical flow of a fluorescence-based thallium flux assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Clofilium's Off-Target Effects on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing Clofilium in their experiments and encountering challenges related to its off-target effects on voltage-gated sodium channels. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these issues and obtain reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and what are its known off-target effects?

A1: this compound is classified as a class III antiarrhythmic agent. Its primary mechanism of action is the potent block of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization. However, the pharmacological action of this compound is more complex than initially recognized. It is known to have several off-target effects, including the inhibition of various other ion channels and transporters. These include voltage-gated sodium channels, calcium channels, other potassium channels such as Kv1.5 and TASK-2, and even the Na+/K+-ATPase and NMDA receptors.[1][2] This lack of specificity can lead to confounding results in experiments aimed at studying its effects on hERG channels.

Q2: I am observing unexpected changes in my electrophysiological recordings that are not consistent with pure hERG channel block. Could this be due to off-target effects on sodium channels?

A2: Yes, it is highly likely. If you observe alterations in the rapid depolarization phase of the action potential, changes in the peak inward current, or use-dependent block at higher stimulation frequencies that are not characteristic of hERG inhibition, these may be attributable to this compound's effects on sodium channels. Distinguishing between on-target and off-target effects is a critical step in interpreting your data correctly.

Q3: Are there known IC50 values for this compound on different voltage-gated sodium channel (NaV) subtypes?

Q4: What are the long-term strategies to overcome this compound's off-target effects?

A4: A long-term strategy involves medicinal chemistry efforts to design and synthesize novel analogs of this compound with improved selectivity for the hERG channel. Structure-activity relationship (SAR) studies have shown that modifications to the chemical structure of this compound, such as altering the para-substituents on the phenyl ring, can significantly affect its binding affinity to hERG.[3] By optimizing these chemical features, it may be possible to develop new compounds that retain the desired hERG blocking activity while minimizing interactions with sodium and other channels.

Troubleshooting Guides

This section provides practical advice for troubleshooting common issues encountered during experiments with this compound that may be related to its off-target sodium channel effects.

Problem Possible Cause Troubleshooting Steps
Unexpected changes in action potential upstroke or peak inward current. Concomitant block of sodium channels by this compound.1. Voltage-Clamp Protocol Optimization: Utilize voltage protocols designed to isolate potassium currents and minimize the contribution of sodium currents. This can include using a holding potential that promotes sodium channel inactivation (e.g., -40 mV) before applying a test pulse to elicit hERG currents. 2. Use of a Known Sodium Channel Blocker: In a parallel experiment, apply a highly selective sodium channel blocker (e.g., Tetrodotoxin, TTX, for TTX-sensitive channels) to characterize the sodium current in your experimental system. This will help you to subtract the sodium current component from your recordings with this compound. 3. Lower this compound Concentration: If experimentally feasible, use the lowest effective concentration of this compound to maximize its selectivity for hERG channels, which it typically blocks with high affinity.
Use-dependent reduction in current amplitude at high stimulation frequencies. Accumulation of sodium channel block with repetitive stimulation.1. Reduce Stimulation Frequency: If your experimental design allows, reduce the frequency of stimulation to minimize the use-dependent block of sodium channels. 2. Analyze Early vs. Late Pulses: In a pulse train, the effect on sodium channels will be more pronounced in later pulses. Analyze the first pulse separately to assess the tonic block, and subsequent pulses to understand the use-dependent component.
Difficulty in isolating hERG current from contaminating inward currents. Overlapping activation kinetics of hERG and sodium channels in the presence of a non-specific blocker.1. Pharmacological Subtraction: After recording the total current in the presence of this compound, apply a high concentration of a highly specific hERG blocker (e.g., Dofetilide) to isolate the this compound-insensitive currents, which may include the sodium current component. 2. Temperature Control: Perform experiments at a consistent and reported temperature, as the kinetics of both channel gating and drug binding can be temperature-sensitive.

Data Presentation

Due to the limited availability of specific IC50 values for this compound on various sodium channel subtypes in the published literature, a comprehensive comparative table cannot be provided at this time. It is a known limitation in the pharmacological profile of this compound. Researchers are encouraged to empirically determine the IC50 of this compound on the specific sodium channel subtypes present in their experimental system if this information is critical for their study.

Table 1: Known Off-Target Effects of this compound

TargetEffectIC50Reference
hERG (KCNH2) Block ~150-250 nM [4]
Na+/K+-ATPaseInhibition7.5 µM[2]
High Voltage-Activated Ca2+ ChannelsInhibitionConcentration-dependent[2]
NMDA ReceptorsAntagonistPotent at 0.1 µM[2]
Slick (KCNT1) and Slack (KCNT2) K+ ChannelsInhibitionMicromolar range[5]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp for Measuring hERG Currents and Assessing Sodium Channel Contamination

This protocol is designed to optimize the recording of hERG currents while allowing for the assessment of potential contamination from sodium channel currents when using a non-specific blocker like this compound.

1. Cell Preparation:

  • Culture cells stably expressing the hERG channel (e.g., HEK293-hERG) under standard conditions.
  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with the external solution.
  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
  • Obtain a giga-ohm seal on a single cell and establish a whole-cell configuration.
  • Allow the cell to stabilize for 5-10 minutes before starting the voltage-clamp protocol.

4. Voltage-Clamp Protocol to Isolate hERG Current:

  • Hold the cell at a holding potential of -80 mV.
  • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
  • Repolarize the membrane to -50 mV to record the characteristic deactivating hERG tail current.
  • To assess sodium channel contamination, apply a brief (20 ms) depolarizing step from -120 mV to -10 mV to elicit the peak sodium current before applying the hERG-specific protocol.

5. Data Analysis:

  • Measure the peak amplitude of the hERG tail current at -50 mV.
  • Apply this compound at the desired concentration and repeat the voltage protocol.
  • To confirm the identity of the hERG current, at the end of the experiment, apply a high concentration of a specific hERG blocker like Dofetilide and subtract the remaining current.

Workflow for Assessing Off-Target Sodium Channel Effects

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_drug_app Pharmacology cluster_analysis Data Analysis cell_prep Prepare hERG-expressing cells patch Establish whole-cell patch clamp cell_prep->patch solutions Prepare internal and external solutions solutions->patch protocol_na Apply Na+ current protocol (-120mV to -10mV) patch->protocol_na protocol_herg Apply hERG current protocol (+20mV step, -50mV tail) protocol_na->protocol_herg record_baseline Record baseline currents protocol_herg->record_baseline add_this compound Apply this compound record_baseline->add_this compound record_this compound Record currents in presence of this compound add_this compound->record_this compound add_control Apply specific blocker (e.g., TTX or Dofetilide) record_this compound->add_control record_control Record currents with specific blocker add_control->record_control analyze_na Analyze effect on Na+ current record_control->analyze_na analyze_herg Analyze effect on hERG current record_control->analyze_herg subtraction Pharmacological subtraction analyze_na->subtraction analyze_herg->subtraction conclusion Determine off-target effect subtraction->conclusion

Workflow for assessing this compound's off-target effects.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting Unexpected Electrophysiological Results

troubleshooting_flow start Unexpected electrophysiological result with this compound q1 Is the action potential upstroke or peak inward current affected? start->q1 a1_yes Likely Na+ channel off-target effect q1->a1_yes Yes a1_no Less likely a primary Na+ channel effect q1->a1_no No q2 Is there significant use-dependent block? a1_yes->q2 action2 Use specific Na+ channel blocker for current subtraction a1_yes->action2 action3 Lower this compound concentration a1_yes->action3 a1_no->q2 a2_yes Suggests binding to open/inactivated state of Na+ channels q2->a2_yes Yes a2_no Consider other off-target effects (e.g., Ca2+ or other K+ channels) q2->a2_no No action1 Optimize voltage protocol to inactivate Na+ channels a2_yes->action1

Troubleshooting logic for unexpected this compound effects.

References

Technical Support Center: Mitigating Clofilium-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the potassium channel blocker, Clofilium, in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures after treatment with this compound. What is the mechanism of this compound-induced cytotoxicity?

A1: this compound has been shown to induce apoptosis, a form of programmed cell death, in various cell lines. For instance, in human promyelocytic leukemia (HL-60) cells, this compound treatment leads to the suppression of cell viability and proliferation in a time- and concentration-dependent manner[1]. The underlying mechanism involves the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. This activation occurs independently of the Bcl-2 protein family, which typically regulates mitochondrial-mediated apoptosis[1]. This compound's pharmacological actions are complex; beyond its primary role as a potassium channel blocker, it can also affect other ion channels and cellular processes, which may contribute to its cytotoxic effects[2].

Q2: At what concentration does this compound typically induce cytotoxicity?

A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line and the duration of exposure. For example, in HL-60 cells, a concentration of 10 µM this compound can induce a substantial increase in the apoptotic cell population within 4 to 16 hours[1]. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions.

Q3: How can we confirm that the cell death we are observing is due to apoptosis?

A3: Several methods can be used to confirm apoptotic cell death. A common and effective method is flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. Another key indicator of apoptosis is the activation of caspases, particularly caspase-3. You can measure the activity of caspase-3 using fluorometric or colorimetric assays.

Troubleshooting Guide: Mitigating this compound-Induced Cytotoxicity

If you are experiencing excessive cytotoxicity in your experiments with this compound, consider the following troubleshooting strategies.

Issue 1: High levels of apoptosis are interfering with our experimental readouts.

Potential Cause: this compound is inducing a caspase-dependent apoptotic pathway.

Troubleshooting Strategy 1: Caspase Inhibition

  • Rationale: Since this compound-induced apoptosis is mediated by the activation of caspase-3, inhibiting this enzyme may reduce cytotoxicity[1]. The pan-caspase inhibitor Z-VAD-FMK has been shown to prevent apoptosis in various experimental models[3][4][5].

  • Recommendation: Co-treat your cells with this compound and a pan-caspase inhibitor, such as Z-VAD-FMK. It is recommended to perform a dose-response experiment to determine the optimal concentration of the inhibitor for your cell line, typically in the range of 20-50 µM[4][6].

Troubleshooting Strategy 2: Antioxidant Treatment

  • Rationale: Drug-induced cytotoxicity can be associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Antioxidants can mitigate this effect. N-acetylcysteine (NAC) is a widely used antioxidant that has been shown to protect against various forms of cellular damage[7][8][9][10].

  • Recommendation: Pre-treat or co-treat your cells with an antioxidant like N-acetylcysteine (NAC). A concentration range of 1-10 mM is often used, but the optimal concentration should be determined experimentally for your specific cell type.

Troubleshooting Strategy 3: Calcium Chelation

  • Rationale: Dysregulation of intracellular calcium homeostasis is a common trigger for cell injury and death[11][12]. This compound's effects on various ion channels could potentially disrupt calcium signaling. Intracellular calcium chelators, such as BAPTA-AM, can buffer intracellular calcium levels and may offer protection against cytotoxicity[6][13][14][15][16][17].

  • Recommendation: Pre-treat cells with a cell-permeant calcium chelator like BAPTA-AM. A typical starting concentration is in the low micromolar range (e.g., 1-10 µM), but a dose-response curve is necessary to find the optimal, non-toxic concentration for your cells.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound-induced cytotoxicity and potential mitigation strategies.

Table 1: this compound-Induced Apoptosis in HL-60 Cells

This compound ConcentrationTreatment DurationPercentage of Apoptotic Cells (Annexin V+/PI-)Fold Increase in Caspase-3 ActivityReference
10 µM4 hours20%Not Reported[1]
10 µM16 hours29%Not Reported[1]
10 µM2-3 hoursNot Reported~10-fold[1]

Table 2: General Concentration Ranges for Mitigating Agents

Mitigating AgentMechanism of ActionTypical Working ConcentrationReferences
Z-VAD-FMKPan-caspase inhibitor20 - 100 µM[4][6][18]
N-acetylcysteine (NAC)Antioxidant1 - 10 mM[7][8]
BAPTA-AMIntracellular Calcium Chelator1 - 10 µM[6][14][15][16][17]

Table 3: Reported IC50 Values for Various Compounds in Different Cancer Cell Lines (for reference)

Cell LineCompoundIC50 ValueReference
A549 (Lung Carcinoma)Cisplatin18.33±0.94 µg/mL[19]
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone25.36 µM (24h), 19.60 µM (48h)[20]
HeLa (Cervical Cancer)Ethanolic extract of Satureja hortensis31.6% inhibition at 200 µg/mL[21]
Jurkat (T-cell Leukemia)Ethanolic extract of Satureja hortensis66.7 µg/mL[21]
MCF-7 (Breast Cancer)Calophyllum inophyllum fruit extract23.59 µg/mL[22]
Doxorubicin1.6 µM[23]
PC-3 (Prostate Cancer)Colchicine22.99 ng/mL[24]
Tilorone15 µM[25]

Experimental Protocols

1. Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

  • Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Methodology:

    • Seed cells in a 6-well plate and treat with this compound with or without mitigating agents for the desired time.

    • Harvest both adherent and floating cells. Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

2. Caspase-3 Activity Assay

  • Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Methodology:

    • Culture and treat cells as described above.

    • Lyse the cells to release cellular proteins.

    • Add the cell lysate to a microplate well containing a caspase-3 substrate conjugated to a colorimetric or fluorescent reporter.

    • Incubate to allow the activated caspase-3 to cleave the substrate, releasing the reporter molecule.

    • Measure the absorbance or fluorescence using a microplate reader.

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: This assay detects the levels of intracellular ROS using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Methodology:

    • Plate and treat cells with this compound and/or mitigating agents.

    • Load the cells with DCFH-DA by incubating them in a medium containing the probe.

    • After incubation, wash the cells to remove excess probe.

    • Measure the fluorescence intensity of the oxidized, fluorescent form of the probe (DCF) using a fluorescence microscope, plate reader, or flow cytometer.

Visualizations

Clofilium_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound K_channel K+ Channel This compound->K_channel Inhibition Other_targets Other Membrane Targets (e.g., Ca2+ channels) This compound->Other_targets Potential Interaction Procaspase3 Pro-caspase-3 K_channel->Procaspase3 Signal Transduction (Indirect) Other_targets->Procaspase3 Signal Transduction (Indirect) Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Mitigation_Workflow cluster_investigation Investigation cluster_mitigation Mitigation Strategies start Observe High Cytotoxicity with this compound Treatment confirm_apoptosis Confirm Apoptosis (e.g., Annexin V/PI) start->confirm_apoptosis caspase_inhibitor Co-treat with Caspase Inhibitor (e.g., z-VAD-fmk) confirm_apoptosis->caspase_inhibitor antioxidant Co-treat with Antioxidant (e.g., NAC) confirm_apoptosis->antioxidant calcium_chelator Pre-treat with Ca2+ Chelator (e.g., BAPTA-AM) confirm_apoptosis->calcium_chelator evaluate_viability Evaluate Cell Viability and Apoptosis caspase_inhibitor->evaluate_viability antioxidant->evaluate_viability calcium_chelator->evaluate_viability

Caption: Experimental workflow for mitigating this compound-induced cytotoxicity.

References

Optimizing Clofilium concentration to avoid proarrhythmic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clofilium. The focus is on optimizing experimental concentrations to achieve the desired electrophysiological effects while avoiding proarrhythmic outcomes like Early Afterdepolarizations (EADs) and Torsades de Pointes (TdP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent Class III antiarrhythmic agent. Its primary mechanism of action is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr).[1] This current is critical for the repolarization of the cardiac action potential.[2] By blocking IKr, this compound prolongs the action potential duration (APD), which is its intended therapeutic effect.[3][4][5]

Q2: Why does this compound have proarrhythmic effects?

The proarrhythmic effects of this compound, primarily Torsades de Pointes (TdP), are a direct consequence of its primary mechanism of action.[6] Excessive prolongation of the cardiac action potential can lead to the development of Early Afterdepolarizations (EADs).[7][8][9] EADs are abnormal depolarizations during the repolarization phase of the action potential that can trigger fatal ventricular arrhythmias if they reach the threshold for excitation.[7][8][9]

Q3: What is the effective concentration range for this compound's therapeutic effect versus its proarrhythmic effect?

The therapeutic window for this compound is narrow. The concentration required to elicit a therapeutic effect (APD prolongation) is very close to the concentration that can cause proarrhythmic events.

  • hERG Blockade (Therapeutic Target): this compound blocks hERG channels with high potency, with reported IC50 values in the nanomolar range (e.g., 150-250 nM).[10]

  • Proarrhythmic Concentrations: In ex vivo models designed to study proarrhythmia, such as the isolated perfused rabbit heart, a concentration of 10 µM this compound is used to reliably induce TdP.[6] In guinea pig ventricular myocytes, 30 µM this compound was shown to irreversibly prolong the APD.[5]

It is crucial for researchers to perform careful dose-response studies in their specific experimental model to identify the optimal concentration that prolongs APD without inducing EADs.

Q4: Does this compound have off-target effects?

Yes, at higher concentrations, this compound can affect other ion channels, which may contribute to both its antiarrhythmic and proarrhythmic profile. It has been shown to affect the L-type Ca2+ current and the sodium current in a use-dependent manner at concentrations around 30 µM.[5] It can also inhibit glibenclamide-sensitive K+ currents with an IC50 of 3.3 µM in Xenopus oocytes.[11]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Potential Cause Suggested Solution
I'm observing arrhythmias (EADs, TdP) at concentrations where I only expect to see APD prolongation. The concentration of this compound is too high for your specific experimental model. Proarrhythmic risk is influenced by factors like low extracellular potassium, slow pacing rates, and the specific cell type or animal model used.Reduce the concentration of this compound. Perform a detailed concentration-response curve to identify the threshold for EAD generation. Ensure your perfusion buffer has physiological potassium levels (around 4-5 mM). Consider increasing the pacing frequency, as the proarrhythmic effects of IKr blockers are often more pronounced at slower rates (reverse use-dependence).
The effect of this compound appears to be irreversible, and I cannot wash it out. This compound is known to have a slow recovery from hERG channel block, which is attributed to drug trapping within the channel.[1] This can make washout difficult and appear as an irreversible effect in the timeframe of a typical experiment.For washout experiments, use extended washout periods. Be aware that complete reversal may not be achievable in acute experiments. When designing experiments, consider the long-lasting effect of this compound after initial application.
I'm not seeing any effect on Action Potential Duration (APD). The concentration of this compound may be too low. The cells or tissue may be unhealthy. The recording conditions may not be optimal.Verify the concentration of your this compound stock solution. Increase the concentration in a stepwise manner. Ensure the health of your cells or tissue preparation (e.g., stable resting membrane potential). Check your recording solutions and equipment.
My cells are dying during the experiment. This compound can have cytotoxic effects at higher concentrations. One study showed that this compound can induce apoptosis in a concentration-dependent manner in HL-60 cells, with effects seen at 10 µM.[12]Use the lowest effective concentration of this compound possible. Reduce the duration of exposure. If cytotoxicity is a concern, consider performing a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range in your cell type.

Quantitative Data Summary

The following tables summarize the concentrations of this compound and their observed effects across different experimental models.

Table 1: this compound IC50 Values for Various Ion Channels

Ion ChannelIC50Cell Type / Expression SystemReference
hERG (IKr)150 nM (+40 mV)Cloned hERG channels[10]
hERG (IKr)250 nM (0 mV)Cloned hERG channels[10]
hEAG10.8 nMXenopus oocytes (inside-out patch)[13]
Glibenclamide-sensitive K+ channels3.3 µMXenopus oocytes[11]

Table 2: Concentration-Dependent Effects of this compound in Cardiac Preparations

ConcentrationExperimental ModelObserved EffectReference
10 µMIsolated perfused rabbit heartInduction of Torsades de Pointes[6]
30 µMGuinea pig ventricular myocytesIrreversible prolongation of APD, reduction of L-type Ca2+ current, and use-dependent inhibition of sodium current[5]
1-20 µMGuinea pig ventricular myocytesDose-dependent decrease in intramembrane charge movements (gating currents)[14]

Experimental Protocols

1. Assessment of Proarrhythmia in an Isolated Perfused Rabbit Heart (Langendorff)

This protocol is adapted from a model designed to study drug-induced TdP.[6]

  • Preparation: Hearts from New Zealand White rabbits are isolated and retrogradely perfused on a Langendorff apparatus.

  • Perfusion Buffer (Krebs-Henseleit): Standard Krebs-Henseleit solution containing (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11. The solution is gassed with 95% O2 / 5% CO2 and maintained at 37°C.

  • Experimental Procedure:

    • Perfuse the heart with standard Krebs-Henseleit buffer to establish a stable baseline.

    • Switch to a perfusion buffer containing 10 µM this compound to achieve a steady-state effect (e.g., QT interval prolongation).

    • To induce arrhythmias, switch to a modified Krebs-Henseleit buffer with low potassium (2.0 mM K+) and low magnesium (0.5 mM Mg2+) while maintaining the this compound concentration.

    • Record ECG and monophasic action potentials to monitor for QT prolongation, EADs, and TdP.

2. Action Potential Duration Measurement in Isolated Cardiomyocytes (Patch-Clamp)

This is a general protocol for measuring APD in single cardiac myocytes.

  • Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) using enzymatic digestion.

  • Solutions:

    • External Solution (Tyrode's): Contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution: Contains (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10; pH adjusted to 7.2 with KOH.

  • Patch-Clamp Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Switch to current-clamp mode.

    • Record baseline action potentials by injecting a brief suprathreshold current pulse (e.g., 2 ms, 1-2 nA) at a fixed frequency (e.g., 1 Hz).

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • After the drug effect has reached a steady state, record the action potentials again.

    • Measure the APD at 90% repolarization (APD90).

Visualizations

Clofilium_Mechanism cluster_membrane Cardiomyocyte Membrane hERG hERG (IKr) Potassium Channel K_out K+ hERG->K_out Repolarization Phase 3 Repolarization hERG->Repolarization contributes to K_in K+ K_in->hERG K+ Efflux This compound This compound Block Blockade This compound->Block Block->hERG APD Action Potential Duration (APD) Repolarization->APD determines Proarrhythmia Proarrhythmia (EADs, TdP) APD->Proarrhythmia Excessive Prolongation Leads to

Caption: Mechanism of this compound-induced proarrhythmia.

Experimental_Workflow Start Start: Select Experimental Model (e.g., isolated myocytes) DoseResponse Step 1: Perform Concentration-Response (Low to High nM range) Start->DoseResponse MeasureAPD Step 2: Measure APD90 at each concentration DoseResponse->MeasureAPD MonitorEAD Step 3: Monitor for EADs and Arrhythmias MeasureAPD->MonitorEAD Analyze Step 4: Analyze Data to Determine Therapeutic Window MonitorEAD->Analyze OptimalConc Result: Identify Optimal Concentration Range (APD Prolongation without EADs) Analyze->OptimalConc

Caption: Workflow for optimizing this compound concentration.

References

Addressing reproducibility issues in Clofilium electrophysiology experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing clofilium in electrophysiology experiments. Our goal is to help address common reproducibility issues and ensure the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cardiac electrophysiology?

This compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1] This current is crucial for the repolarization phase of the cardiac action potential. By blocking hERG channels, this compound prolongs the action potential duration, a characteristic of Class III antiarrhythmic agents.[2][3] The block is known to be potent and can be influenced by the physical and chemical properties of the drug, which allow it to access its binding site within the channel's central cavity from the intracellular side of the membrane.[2]

Q2: Why am I observing a very slow or incomplete washout of the this compound effect in my experiments?

The slow recovery from this compound-induced block is a known characteristic and a significant source of reproducibility issues.[4][5] This is attributed to a phenomenon known as "drug trapping," where this compound molecules become bound within the hERG channel pore and are unable to exit easily, even after the drug has been removed from the external solution.[5] The recovery rate from this block can be voltage-dependent, often being slower at more hyperpolarized membrane potentials.[6] One study noted that a specific mutation (S624A) at the base of the pore helix was able to enable rapid recovery from this compound block, highlighting the importance of this region in its trapping mechanism.[5]

Q3: My IC50 values for this compound vary significantly between experiments. What are the potential causes?

Variability in IC50 values is a common challenge in electrophysiology and can be attributed to several factors:

  • Temperature: Drug block of hERG channels can be temperature-sensitive.[7] It is crucial to maintain a consistent and physiological temperature (35-37°C) throughout your experiments.[7]

  • Voltage Protocol: The specific voltage-clamp protocol used to elicit and measure hERG currents can significantly impact the apparent potency of a drug.[6] Different protocols can alter the state of the channel (resting, open, inactivated), influencing drug binding and trapping. Standardized protocols, such as those recommended by regulatory bodies, should be used for consistency.[7][8]

  • Cell Line and Expression Levels: The type of cell line used (e.g., HEK293, CHO) and the level of hERG channel expression can influence the measured IC50 values.[9]

  • Experimental Solutions: The composition of both the intracellular and extracellular solutions, particularly the concentration of potassium ions, can affect channel gating and drug block.[6]

  • Compound Stability and Concentration: Ensure the stability and accurate concentration of your this compound stock and working solutions. Improper storage or dilution can lead to inaccurate results.

Q4: I am observing a "use-dependent" or "frequency-dependent" block with this compound. Is this expected?

Yes, use-dependent block with this compound has been reported.[2] This means that the degree of channel block increases with the frequency of channel activation (i.e., with more frequent depolarizing pulses). This occurs because this compound preferentially binds to certain states of the hERG channel (e.g., open or inactivated states) that are more populated during repetitive stimulation. Therefore, the stimulation frequency is a critical parameter to control for ensuring reproducible results.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No observable effect of this compound 1. Degraded this compound stock solution. 2. Incorrect final concentration. 3. Inefficient perfusion system. 4. Low hERG expression in the cell. 1. Prepare fresh stock solutions of this compound. Store aliquots at -20°C or below and protect from light. Thaw only once before use.2. Verify all dilution calculations and ensure accurate pipetting.3. Check your perfusion system for leaks or blockages. Ensure the solution is reaching the cell.4. Confirm hERG expression using a positive control (e.g., dofetilide or E-4031).[7]
High variability in baseline hERG current 1. Unhealthy cells. 2. Unstable patch clamp seal (GΩ seal). 3. Temperature fluctuations. 1. Use cells from a healthy, low-passage number culture. Ensure proper cell culture conditions.2. Aim for a seal resistance of >1 GΩ. If the seal is unstable, discard the cell and use a new pipette.3. Use a temperature-controlled recording chamber and monitor the bath temperature continuously.[7]
Slow onset of this compound block 1. Slow perfusion rate. 2. Use of a voltage protocol that limits channel opening. 1. Increase the perfusion rate to ensure rapid solution exchange around the cell.2. Utilize a voltage protocol that includes a depolarizing step to at least +20 mV to ensure channel opening and allow this compound to access its binding site.
Incomplete recovery from block after washout 1. Drug trapping. 2. Insufficient washout time. 1. This is a known property of this compound.[4][5] To facilitate unbinding, you can try prolonged washout periods with repetitive depolarizing pulses. However, complete reversal may not be achievable.2. Extend the washout period significantly. Monitor for a stable, albeit reduced, current level.

Data Presentation: Quantitative Comparison of this compound Effects

Table 1: Reported IC50 Values for this compound Block of Potassium Channels

ChannelCell Line/SystemTemperatureIC50 (approximate)Reference
hERGMammalian CellsNot Specified2.5 nM[10]
hEAG1Mammalian CellsNot Specified255 nM[10]
Kv1.5CHO CellsNot Specified840 nM (outside-out)[6]
Kv1.5CHO CellsNot Specified140 nM (inside-out)[6]
KCNQ1/KCNE1Not SpecifiedNot Specified~100 µM[10]
Slack (Slo2.1)Xenopus oocytesNot Specified>10 µM, <100 µM[10]
Slick (Slo2.2)Xenopus oocytesNot Specified>100 µM[10]

Note: IC50 values can vary based on experimental conditions.

Experimental Protocols

Detailed Protocol for Manual Patch-Clamp Electrophysiology of hERG Channels and this compound Application

This protocol is adapted from established methodologies for hERG channel electrophysiology.[3][11]

1. Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Plate cells onto glass coverslips 24-48 hours prior to recording to achieve 50-80% confluency.

2. Solution Preparation:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C. On the day of the experiment, perform serial dilutions in the external solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate, maintaining the temperature at 35-37°C.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking cell with the patch pipette and apply slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the voltage-clamp protocol.

4. Voltage-Clamp Protocol and Data Acquisition:

  • Use a standardized voltage protocol to elicit hERG currents. A recommended protocol involves:

    • Holding potential of -80 mV.

    • Depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the channels.

    • Repolarizing step to -50 mV to elicit the characteristic hERG tail current.

    • Repeat this protocol at a constant frequency (e.g., every 10-15 seconds).

  • Record baseline currents in the external solution until a stable amplitude is achieved (less than 5% rundown over 5 minutes).

  • Apply different concentrations of this compound by switching the perfusion to the drug-containing external solution.

  • Record the current at each concentration until a steady-state block is achieved.

  • After drug application, attempt washout by perfusing with the drug-free external solution.

5. Data Analysis:

  • Measure the peak amplitude of the hERG tail current at -50 mV.

  • Calculate the percentage of current block for each this compound concentration relative to the baseline current.

  • Plot the concentration-response curve and fit the data with the Hill equation to determine the IC50 value.

Mandatory Visualizations

Clofilium_Signaling_Pathway cluster_membrane Cell Membrane hERG hERG K+ Channel K_ion_out K+ Ion (Out) hERG->K_ion_out Repolarization Current (IKr) prolongation Action Potential Prolongation hERG->prolongation Inhibition of IKr K_ion_in K+ Ion (In) This compound This compound block Block This compound->block block->hERG

Caption: this compound's mechanism of action on the hERG potassium channel.

Experimental_Workflow start Start cell_prep Cell Preparation (hERG expressing cells) start->cell_prep solution_prep Solution Preparation (External, Internal, this compound) cell_prep->solution_prep patching Whole-Cell Patch Clamp (GΩ Seal Formation) solution_prep->patching stabilization Baseline Recording (Stabilize hERG current) patching->stabilization drug_app This compound Application (Cumulative Concentrations) stabilization->drug_app data_acq Data Acquisition (Record tail currents) stabilization->data_acq Baseline washout Washout (Drug-free solution) drug_app->washout drug_app->data_acq During Application analysis Data Analysis (IC50 Calculation) data_acq->analysis end End analysis->end

References

Technical Support Center: Clofilium Compound Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges encountered when working with Clofilium compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue for researchers?

This compound is a quaternary ammonium compound known primarily as a potassium channel blocker, which makes it a subject of interest in cardiac research as an antiarrhythmic agent.[1][2] While its common salt, this compound tosylate, is considered soluble in water, researchers often face challenges achieving high, stable concentrations in specific physiological buffers or complex media required for in vitro and in vivo experiments.[1] Precipitation upon dilution of a stock solution into an aqueous medium is a frequent problem that can lead to inconsistent experimental results.

Q2: What are the common salts of this compound available for research?

The most commonly used salt is this compound tosylate.[3] this compound phosphate is another available form.[4] Different salt forms can have varying solubility profiles and physicochemical properties, which may be leveraged to overcome specific formulation challenges.

Q3: What is the reported solubility of this compound tosylate in standard laboratory solvents?

This compound tosylate's solubility varies significantly across different solvents. While it is soluble in water and organic solvents like DMSO and methanol, the maximum achievable concentration can differ.[1] This data is critical for preparing appropriate stock solutions.

Q4: I am starting a new experiment. Which solubilization method should I try first?

For initial attempts, using a co-solvent to prepare a high-concentration stock solution is the most straightforward approach.[5] Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing capacity for many poorly soluble compounds.[5][] This stock can then be serially diluted into your final aqueous buffer, though care must be taken to avoid precipitation.

Troubleshooting Guide

Problem: My this compound compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer (e.g., PBS, cell culture media).

  • Cause: This is a common issue known as "fall-out" or precipitation. The aqueous buffer cannot maintain the solubility of the drug at the desired concentration once the solubilizing power of the co-solvent (DMSO) is diminished upon dilution.

  • Solution 1: Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, typically well below 1%, as higher concentrations can be toxic to cells. This may require preparing a more concentrated initial stock if the final drug concentration allows.

  • Solution 2: Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, try a stepwise dilution. For example, dilute the DMSO stock into a small volume of a co-solvent/water mixture (e.g., 50% ethanol) before adding it to the final aqueous buffer.

  • Solution 3: Incorporate Surfactants or Cyclodextrins: Adding a small amount of a non-ionic surfactant or using a cyclodextrin-based formulation can help maintain the drug's solubility in the aqueous phase.[7][8]

Problem: I need to prepare a high-concentration aqueous solution for an in vivo study without using organic co-solvents.

  • Cause: The intrinsic aqueous solubility of the this compound salt is insufficient for the required dosage.

  • Solution 1: pH Adjustment: The solubility of drug salts can be influenced by pH.[][9] Systematically test the solubility of your this compound compound in a series of buffers with varying pH values to identify the optimal pH for maximum solubility. Care must be taken to ensure the chosen pH is compatible with the administration route.

  • Solution 2: Cyclodextrin Complexation: This is a powerful technique for increasing the aqueous solubility of hydrophobic molecules.[7][10] Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the drug molecule from water.[11][12] This can increase solubility by several orders of magnitude.[13] (See Protocol 3 for methodology).

Problem: Standard solubilization methods are insufficient, and I'm observing inconsistent results.

  • Cause: The compound may be degrading, or the chosen formulation is not stable under experimental conditions.

  • Solution: Advanced Formulation Strategies: Consider more advanced drug delivery systems. Techniques like creating solid dispersions, where the drug is dispersed within a hydrophilic polymer matrix, or using nanotechnology approaches to create nanosuspensions can significantly improve solubility and bioavailability.[14][15] These methods often require specialized equipment and formulation expertise.

Data Presentation: Solubility of this compound Tosylate

The following table summarizes the reported solubility of this compound tosylate in common laboratory solvents.

SolventReported SolubilityReference
Water (H₂O)48 mg/mL
0.1 M Sodium Hydroxide (NaOH)7 mg/mL
Dimethyl Sulfoxide (DMSO)>20 mg/mL
Dimethyl Sulfoxide (DMSO)Soluble at 22 mg/mL

Experimental Protocols

Protocol 1: Solubilization Using Co-solvents

This protocol describes the use of a water-miscible organic solvent to prepare a stock solution.[16]

  • Solvent Selection: Choose a suitable co-solvent. Common choices include DMSO, ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[][8] DMSO is often the most effective for highly insoluble compounds.[5]

  • Preparation: Accurately weigh the required amount of this compound compound and place it in a sterile vial.

  • Dissolution: Add the selected co-solvent dropwise while vortexing or sonicating the vial. Continue adding the solvent until the compound is fully dissolved, resulting in a clear solution.

  • Storage: Store the stock solution as recommended, often at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Application: When preparing the working solution, add the stock solution to the aqueous buffer drop-by-drop with vigorous stirring. Ensure the final co-solvent concentration is compatible with your experimental system.

Protocol 2: Solubility Enhancement using Cyclodextrin Inclusion Complexation

This protocol outlines a co-solvent lyophilization method to prepare a drug-cyclodextrin complex, which can significantly enhance aqueous solubility.[10][13]

  • Reagent Selection: Choose a cyclodextrin derivative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[10]

  • Molar Ratio: Determine the molar ratio of drug to cyclodextrin to be tested (e.g., 1:1, 1:2, 1:5).[13]

  • Cyclodextrin Solution: Dissolve the required amount of HP-β-CD in deionized water in a glass vial.

  • Drug Solution: In a separate vial, dissolve the this compound compound in a minimal amount of a suitable organic co-solvent (e.g., a mixture of Acetonitrile and Tert-butyl alcohol).[13] Vortex thoroughly to ensure a clear solution.

  • Complexation: Add the drug solution drop-wise to the cyclodextrin solution while stirring continuously.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution (e.g., at -80°C) and then lyophilize it for 24-48 hours until a dry powder is obtained. This powder is the drug-cyclodextrin inclusion complex.

  • Reconstitution: The lyophilized powder can be reconstituted directly in an aqueous buffer, where it should exhibit significantly enhanced solubility compared to the free drug.[13]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key decision-making processes and mechanisms relevant to addressing this compound's solubility.

G cluster_0 cluster_1 Troubleshooting Options start Start: this compound Solubility Issue prep_stock Prepare High-Concentration Stock Solution start->prep_stock test_sol Test Solubility in Aqueous Buffer prep_stock->test_sol is_soluble Is Compound Soluble at Target Concentration? test_sol->is_soluble success Success: Proceed with Experiment is_soluble->success Yes troubleshoot Precipitation Occurs: Troubleshoot Formulation is_soluble->troubleshoot No opt1 Option 1: Use Co-Solvents (e.g., DMSO, PEG400) troubleshoot->opt1 opt2 Option 2: Adjust pH of Buffer troubleshoot->opt2 opt3 Option 3: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->opt3 opt4 Option 4: Advanced Methods (Solid Dispersion, etc.) troubleshoot->opt4 If others fail opt1->test_sol opt2->test_sol opt3->test_sol

Caption: Decision workflow for selecting a suitable solubilization strategy for this compound.

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation drug_pre Poorly Soluble This compound Molecule (Hydrophobic) water_pre Water Molecules drug_pre->water_pre Low Interaction (Precipitation) drug_in This compound (Guest) cd Cyclodextrin (Host) Hydrophilic Exterior Hydrophobic Cavity complex Soluble Drug-Cyclodextrin Complex drug_in->cd Enters Cavity water_post Water Molecules complex->water_post High Interaction (Solubilized)

References

Technical Support Center: Clofilium Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the hERG potassium channel blocker, Clofilium, in fluorescence-based assays.

Understanding the Interference

This compound, a known potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel, can interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: this compound itself may exhibit intrinsic fluorescence, emitting light upon excitation that can overlap with the emission spectrum of the fluorescent indicator used in the assay. This can lead to an artificially high signal, resulting in false negatives in inhibition assays or false positives in activation assays.

  • Fluorescence Quenching: this compound may absorb the excitation light intended for the fluorescent indicator or the emitted light from the indicator, a phenomenon known as the inner filter effect. This leads to a decrease in the detected fluorescence signal, potentially causing false positives in inhibition assays or false negatives in activation assays.[1][2]

This guide will provide you with the necessary information to identify, troubleshoot, and mitigate these potential artifacts in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing an unexpectedly high background fluorescence in my assay after adding this compound. What could be the cause?

A1: This is likely due to the intrinsic fluorescence (autofluorescence) of this compound. Many compounds, particularly those with aromatic ring structures, can fluoresce. To confirm this, you should run a control experiment with this compound in the assay buffer without the fluorescent indicator or cells. An increase in fluorescence intensity that correlates with the concentration of this compound would confirm it as the source of the high background.

Q2: My fluorescence signal is decreasing in the presence of this compound, even in my positive control wells. What is happening?

A2: This phenomenon is likely due to fluorescence quenching by this compound. This compound may be absorbing the excitation light meant for your fluorescent probe or the light emitted by it. This "inner filter effect" can lead to a significant reduction in the measured signal.

Q3: How can I mitigate the interference caused by this compound in my fluorescence assay?

A3: There are several strategies you can employ:

  • Use a "Pre-read" Step: Before adding your fluorescent indicator, perform a fluorescence reading of your assay plate after the addition of this compound. This will allow you to measure the autofluorescence of the compound, which can then be subtracted from the final assay signal.

  • Shift to Red-shifted Fluorophores: Autofluorescence from compounds is often more pronounced at shorter (blue-green) wavelengths.[1][3] Switching to fluorescent indicators that are excited by and emit light at longer (red or far-red) wavelengths can often reduce or eliminate interference.

  • Optimize Dye Concentration: In some cases, increasing the concentration of the fluorescent indicator can help to overcome the quenching effect, though this may also increase background fluorescence and should be carefully optimized.

  • Utilize Time-Resolved Fluorescence (TRF): If your instrumentation allows, using TRF with long-lifetime lanthanide-based probes can help to distinguish the specific signal from the short-lived autofluorescence of interfering compounds.

  • Implement Computational Correction: Software-based methods can be used to correct for background fluorescence on a well-by-well basis.[4]

Q4: Are there specific fluorescent indicators that are less susceptible to interference by compounds like this compound?

A4: While no indicator is completely immune to interference, probes that operate at longer wavelengths (e.g., Cy5, Alexa Fluor 647) are generally a better choice to avoid autofluorescence issues.[1] For assays measuring ion flux, consider alternatives to traditional green-fluorescing dyes if significant interference is observed.

Troubleshooting Guides

Guide 1: Identifying the Nature of Interference (Autofluorescence vs. Quenching)

This guide will help you determine whether this compound is causing autofluorescence or quenching in your assay.

Experimental Workflow:

G cluster_prep Plate Preparation cluster_read Fluorescence Reading cluster_analysis Data Analysis prep_plate Prepare 384-well plate add_buffer Add assay buffer to all wells prep_plate->add_buffer add_this compound Add serial dilutions of this compound (Columns 3-22) add_buffer->add_this compound add_vehicle Add vehicle control (e.g., DMSO) (Columns 1-2, 23-24) add_buffer->add_vehicle add_dye Add fluorescent indicator (Columns 2, 4, 6...22, 24) add_this compound->add_dye no_dye Add buffer (no indicator) (Columns 1, 3, 5...21, 23) add_this compound->no_dye add_vehicle->add_dye add_vehicle->no_dye read_plate Read plate on a fluorescence reader (Ex/Em appropriate for your indicator) add_dye->read_plate no_dye->read_plate analyze_autofluorescence Analyze wells with this compound but no indicator. Increase in signal with [this compound]? -> Autofluorescence read_plate->analyze_autofluorescence analyze_quenching Analyze wells with indicator. Decrease in signal with [this compound] compared to vehicle + indicator? -> Quenching read_plate->analyze_quenching

Caption: Experimental workflow to diagnose this compound interference.

Data Interpretation:

Observation in Wells with this compound (No Indicator)Observation in Wells with this compound + IndicatorInterpretation
Fluorescence increases with this compound concentration.Fluorescence is higher than control (Vehicle + Indicator).Autofluorescence is the primary interference.
No significant change in fluorescence.Fluorescence decreases with this compound concentration.Quenching is the primary interference.
Fluorescence increases with this compound concentration.Fluorescence decreases with this compound concentration.Both autofluorescence and quenching are occurring. The net effect will depend on the relative magnitudes of each.
Guide 2: Mitigating Autofluorescence using a Pre-read Correction Method

This guide provides a step-by-step protocol for correcting for this compound's autofluorescence.

Experimental Protocol:

  • Prepare Assay Plate: Plate cells and add test compounds, including a serial dilution of this compound and vehicle controls.

  • First Read (Pre-read): Read the fluorescence of the plate using the same excitation and emission wavelengths as your final read. This measures the autofluorescence from this compound.

  • Add Fluorescent Indicator: Add the fluorescent indicator solution to all wells.

  • Incubate: Incubate the plate for the required time for the assay to proceed.

  • Second Read (Final Read): Read the fluorescence of the plate again.

  • Data Correction: For each well, subtract the pre-read value from the final read value to obtain the corrected fluorescence signal.

Data Correction Workflow:

G start Start prep_plate Prepare plate with cells and compounds (including this compound) start->prep_plate pre_read Read Plate (Pre-read) Measures compound autofluorescence prep_plate->pre_read add_indicator Add fluorescent indicator pre_read->add_indicator incubate Incubate add_indicator->incubate final_read Read Plate (Final Read) Measures total fluorescence incubate->final_read correct_data Corrected Signal = Final Read - Pre-read final_read->correct_data end End correct_data->end

Caption: Workflow for pre-read autofluorescence correction.

Quantitative Data Summary

The following tables provide hypothetical but plausible quantitative data illustrating the potential interference of this compound with common fluorescent indicators. These values are intended for illustrative purposes to guide your troubleshooting efforts.

Table 1: Autofluorescence of this compound

This compound Concentration (µM)Fluorescence Intensity (Arbitrary Units) at 485/525 nm (Ex/Em)
0 (Vehicle)50
1250
3700
102,100
306,500

Table 2: Quenching of Fluo-8 Fluorescence by this compound

This compound Concentration (µM)Fluo-8 Fluorescence (% of Vehicle Control)
0100%
192%
378%
1055%
3030%

Table 3: Comparison of this compound IC50 in Different Fluorescence Assays

Fluorescent IndicatorAssay PrincipleApparent IC50 of this compound (µM)Corrected IC50 of this compound (µM)
Fluo-8 (Green)Calcium Influx0.8 (quenching leads to overestimation of potency)2.5
A Red-shifted Dye (e.g., Cal-590)Calcium Influx2.22.4
Membrane Potential Dye (Blue)Membrane Potential0.5 (autofluorescence interferes with signal)2.6

Signaling Pathway and Assay Principle Diagrams

hERG Channel Gating and Ion Flux:

G cluster_channel hERG Channel States cluster_flux Ion Flux cluster_blocker Drug Interaction Closed Closed Open Open Closed->Open Depolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization K_out K+ Efflux Open->K_out Inactivated->Closed Repolarization This compound This compound This compound->Open Blocks Pore

Caption: Simplified gating mechanism of the hERG potassium channel.

Fluorescence-Based hERG Assay Principle:

G cluster_assay Thallium Flux Assay cluster_inhibition Inhibition by this compound Cells hERG-expressing cells loaded with a Thallium-sensitive dye Stimulation High Extracellular K+ (Depolarization) Cells->Stimulation Thallium_Influx Thallium (Tl+) Influx through open hERG channels Stimulation->Thallium_Influx Blocked_Channel Blocked hERG Channel Fluorescence Increased Fluorescence Thallium_Influx->Fluorescence This compound This compound This compound->Blocked_Channel Reduced_Influx Reduced Tl+ Influx Blocked_Channel->Reduced_Influx Reduced_Fluorescence Reduced Fluorescence Reduced_Influx->Reduced_Fluorescence

Caption: Principle of a thallium flux fluorescence assay for hERG.

By understanding the potential for interference and employing the troubleshooting strategies outlined in this guide, researchers can obtain more accurate and reliable data when assessing the activity of this compound and other potentially fluorescent compounds in their screening assays.

References

Interpreting Unexpected Electrophysiological Results with Clofilium: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected electrophysiological results when working with Clofilium.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We applied this compound, expecting to see a classic hERG/IKr block, but the effect is much weaker than anticipated. What could be the cause?

A1: A weaker-than-expected effect of this compound can stem from several factors related to the experimental setup and the compound itself.

Troubleshooting Guide:

  • Compound Stability and Solvent:

    • Question: Is your this compound stock solution fresh? Was it stored correctly?

    • Action: this compound can degrade over time. Prepare fresh stock solutions and store them as recommended by the supplier. Ensure the solvent used (e.g., DMSO) is of high purity and does not affect the channels of interest at the final concentration.

  • Experimental Conditions:

    • Question: Are the ionic concentrations in your internal and external solutions optimal?

    • Action: this compound's blocking action can be influenced by the extracellular potassium concentration.[1] Higher external K+ can accelerate recovery from block.[1] Verify and maintain consistent ionic compositions throughout your experiments.

  • Cellular System:

    • Question: Are you using a cell line with stable and high expression of the target channel (e.g., hERG)?

    • Action: Inconsistent or low expression levels can lead to variability in the observed effect. Regularly verify channel expression levels using techniques like Western blot or qPCR.

  • Voltage Protocol:

    • Question: Is your voltage-clamp protocol appropriate for observing this compound's effects?

    • Action: this compound exhibits use-dependent and voltage-dependent block.[2] Ensure your protocol includes depolarizing steps that allow the channel to open, which is necessary for this compound to bind to its site within the pore.[3][4]

Q2: We are observing a significant prolongation of the action potential duration (APD), but it's not fully reversing upon washout. Is this normal for this compound?

A2: Yes, incomplete or very slow reversal of APD prolongation is a known characteristic of this compound.[5][6]

Troubleshooting Guide:

  • Understanding the Mechanism:

    • Information: this compound is known for its slow recovery from block, which is attributed to drug "trapping" within the hERG channel.[5] This means the drug remains bound to the channel even when the membrane potential is hyperpolarized.

  • Washout Protocol:

    • Question: How long is your washout period?

    • Action: A standard washout period may be insufficient to observe significant recovery from this compound block.[5] Extend the washout duration and monitor for very slow reversal. In some experimental systems, the effect may appear irreversible within a typical experimental timeframe.[6]

Q3: Besides the expected effect on potassium currents, we are seeing changes in other ion channel currents. Is this compound selective?

A3: While this compound is a potent hERG channel blocker, it is not entirely selective and can affect other ion channels, especially at higher concentrations.[6]

Troubleshooting Guide:

  • Concentration-Dependence:

    • Question: What concentration of this compound are you using?

    • Action: this compound has been reported to inhibit L-type Ca2+ currents and sodium currents in a use-dependent manner at concentrations in the micromolar range.[6] If you are observing off-target effects, consider performing a dose-response curve to determine the concentration range where it is most selective for hERG.

  • Target Channel Confirmation:

    • Question: Have you confirmed the identity of the other affected currents?

    • Action: Use specific blockers for other channels (e.g., nifedipine for L-type Ca2+ channels, TTX for Na+ channels) to confirm the off-target effects of this compound.

  • Other Potassium Channels:

    • Information: this compound can also block other potassium channels, including Kv1.5, Slick, and Slack channels.[1][7] It has also been shown to have complex, sometimes enhancing, effects on transient outward K+ currents (Ito).[8]

Q4: We are observing proarrhythmic events, such as early afterdepolarizations (EADs) or torsades de pointes (TdP)-like activity, at concentrations that only moderately prolong the APD. Is this expected?

A4: Yes, the proarrhythmic potential of this compound is a significant characteristic and can occur under specific conditions.[9][10]

Troubleshooting Guide:

  • Ionic Conditions:

    • Question: Are you using low extracellular potassium or magnesium concentrations?

    • Action: Hypokalemia and hypomagnesemia can exacerbate the proarrhythmic effects of Class III antiarrhythmic drugs like this compound.[9] Ensure your perfusion solutions have physiological ion concentrations unless these are experimental variables.

  • Pacing Rate:

    • Question: What is the stimulation frequency in your preparation?

    • Action: The proarrhythmic effects of hERG blockers are often more pronounced at slower heart rates (bradycardia). Investigate the effects of different pacing frequencies on the observed arrhythmias.

  • Experimental Model:

    • Information: Isolated perfused heart models, such as the rabbit heart, are particularly useful for studying the proarrhythmic effects of this compound.[9]

Quantitative Data Summary

ParameterChannel/PreparationReported Value(s)Reference(s)
IC50 (hERG Block) hEAG1 (mammalian cells)4.9 nM (for LY97241, a tertiary analog)[2]
hERG1 (mammalian cells)2.2 nM (for LY97241, a tertiary analog)[2]
IC50 (Kv1.5 Block) Inside-out patches (CHO cells)140 ± 80 nM[1]
Outside-out patches (CHO cells)840 ± 390 nM[1]
QT Interval Prolongation Isolated perfused rabbit heartFrom 187 ± 16 ms to 282 ± 33 ms (with 10 µM this compound)[9]
Action Potential Duration (APD) Prolongation Isolated perfused rabbit heart (at 90% repolarization)From 200 ± 30 ms to 275 ± 53 ms[9]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). Culture cells to 70-80% confluency. Dissociate cells using a non-enzymatic cell dissociation solution and plate them on glass coverslips for recording.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV for 2 seconds to record the characteristic hERG tail current.

  • Data Acquisition: Record currents using a patch-clamp amplifier and appropriate software. Apply this compound at desired concentrations via a perfusion system.

Visualizations

Clofilium_hERG_Block_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (hERG expressing) Giga_Seal Obtain Giga-Seal Cell_Culture->Giga_Seal Solution_Prep Solution Preparation (Internal & External) Solution_Prep->Giga_Seal Pipette_Pull Pipette Pulling (2-5 MΩ) Pipette_Pull->Giga_Seal Whole_Cell Achieve Whole-Cell Giga_Seal->Whole_Cell Voltage_Protocol Apply Voltage Protocol (-80mV -> +20mV -> -50mV) Whole_Cell->Voltage_Protocol Record_Baseline Record Baseline (hERG tail current) Voltage_Protocol->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Effect Record Effect Apply_this compound->Record_Effect Data_Analysis Analyze Current Inhibition Record_Effect->Data_Analysis Dose_Response Generate Dose-Response Curve Data_Analysis->Dose_Response

Caption: Experimental workflow for patch-clamp analysis of this compound's effect on hERG channels.

Clofilium_Troubleshooting_Logic cluster_weak_effect Weak or No Effect cluster_off_target Off-Target Effects cluster_irreversible Irreversible Effect Unexpected_Result Unexpected Electrophysiological Result with this compound Check_Compound Check Compound (Age, Storage, Solvent) Unexpected_Result->Check_Compound Check_Conditions Check Conditions (Ions, Temp, pH) Unexpected_Result->Check_Conditions Check_System Check Cellular System (Expression Levels) Unexpected_Result->Check_System Check_Protocol Check Voltage Protocol (Use-Dependence) Unexpected_Result->Check_Protocol Check_Concentration Check Concentration (Dose-Response) Unexpected_Result->Check_Concentration Confirm_Currents Confirm Other Currents (Specific Blockers) Unexpected_Result->Confirm_Currents Understand_Trapping Understand Drug Trapping Mechanism Unexpected_Result->Understand_Trapping Extend_Washout Extend Washout Period Unexpected_Result->Extend_Washout

References

Validation & Comparative

A Comparative Guide to Clofilium and Dofetilide for Selective hERG Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating cardiac ion channel modulation, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, understanding the nuanced differences between available blockers is critical. This guide provides a detailed comparison of two prominent hERG channel blockers, clofilium and dofetilide, with a focus on their selectivity, supported by experimental data and methodologies.

Introduction to this compound and Dofetilide

Both this compound and dofetilide are classified as Class III antiarrhythmic agents, which exert their primary effect by blocking potassium channels involved in cardiac repolarization.[1][2][3] The hERG channel, which conducts the rapid component of the delayed rectifier potassium current (IKr), is a key target for these drugs.[4][5][6][7] Blockade of this channel prolongs the action potential duration and the effective refractory period in cardiac myocytes, an effect that can be therapeutic in treating arrhythmias like atrial fibrillation.[1][2] However, off-target effects and the degree of selectivity for the hERG channel can significantly impact a compound's safety and efficacy profile.

Quantitative Comparison of hERG Blockade and Selectivity

The potency and selectivity of this compound and dofetilide have been characterized in various preclinical studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating higher potency.

CompoundTarget Ion ChannelIC50 (nM)Experimental System
This compound hERG (IKr)150 (+40 mV)Cloned hERG channels[8]
hERG (IKr)250 (0 mV)Cloned hERG channels[8]
hEAG14.9 (whole-cell)Mammalian cells[9]
hEAG10.8 (inside-out patch)Xenopus oocytes[9]
Kv1.5Not affected by 100-fold higher conc. than hERG IC50Cloned K+ channels[8]
Kv1.1, Kv1.2, Kv1.4, Kv4.2, Kir2.1, IKsNot affected by 100-fold higher conc. than hERG IC50Cloned K+ channels[8]
L-type Ca2+ currentReversible reduction at 30 µMGuinea pig myocytes[3]
Sodium currentUse-dependent inhibition at 30 µMGuinea pig myocytes[3]
Dofetilide hERG (IKr)12 (HEK293 cells)Whole-cell patch-clamp[10]
hERG (IKr)320 (Xenopus oocytes)Two-microelectrode whole-cell recordings[10]
hERG (IKr)69Rb+ efflux assay[11]
Other K+ currents (IKs, IK1)No relevant block at clinically relevant concentrations[12]
Sodium channelsNo effect at clinically relevant concentrations[12]
Adrenergic alpha-receptorsNo effect at clinically relevant concentrations[12]
Adrenergic beta-receptorsNo effect at clinically relevant concentrations[12]

Data Interpretation:

Dofetilide is consistently reported to be a highly selective blocker of the hERG channel (IKr).[1][4][5][6][12] Studies show that at concentrations effective for blocking IKr, dofetilide has minimal to no effect on other cardiac ion channels such as the slow component of the delayed rectifier potassium current (IKs), the inward rectifier potassium current (IK1), or sodium channels.[12] This high degree of selectivity is a key characteristic of dofetilide.

This compound also potently blocks the hERG channel.[8] However, evidence suggests it is less selective than dofetilide.[3] Studies have shown that this compound can also affect other ion channels, including the L-type calcium current and sodium channels, albeit at higher concentrations.[3] Furthermore, this compound has been shown to inhibit other potassium channels like Slick and Slack channels.[13] This broader spectrum of activity may contribute to different electrophysiological and potential off-target effects compared to the more targeted action of dofetilide.

Experimental Protocols: Assessing hERG Channel Blockade

The most common method for quantifying the inhibitory effects of compounds on the hERG channel is the whole-cell patch-clamp technique using cell lines that stably express the hERG channel, such as Human Embryonic Kidney (HEK293) cells.[10][14]

Typical Experimental Protocol:

  • Cell Preparation: HEK293 cells stably transfected with the hERG gene are cultured and prepared for electrophysiological recording.

  • Electrophysiological Recording:

    • A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane (giga-seal).

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The membrane potential is clamped at a holding potential, typically -80 mV.[14]

  • Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A commonly used protocol, based on the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, involves:

    • A depolarizing step to +40 mV for 500 ms to activate and then inactivate the hERG channels.[14][15]

    • A repolarizing ramp back to -80 mV over 100 ms.[14][15]

    • The peak tail current is measured during the repolarizing step, which reflects the recovery of channels from inactivation before they close.

  • Compound Application: The test compound (this compound or dofetilide) is perfused into the extracellular solution at increasing concentrations.

  • Data Analysis: The effect of the compound on the peak tail current is measured. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing hERG channel blockade using the whole-cell patch-clamp technique.

hERG_Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_experiment Compound Evaluation cluster_analysis Data Analysis CellCulture hERG-expressing HEK293 Cell Culture Plating Plating cells for recording CellCulture->Plating Patching Whole-cell patch clamp configuration Plating->Patching VoltageProtocol Apply Voltage Protocol (e.g., CiPA) Patching->VoltageProtocol CurrentRecording Record hERG currents VoltageProtocol->CurrentRecording Baseline Establish baseline current CurrentRecording->Baseline CompoundApp Perfuse increasing concentrations of This compound or Dofetilide Baseline->CompoundApp Washout Washout CompoundApp->Washout MeasureCurrent Measure peak tail current Washout->MeasureCurrent ConcResponse Generate concentration- response curve MeasureCurrent->ConcResponse IC50 Calculate IC50 ConcResponse->IC50

Caption: Workflow for hERG channel inhibition assessment.

Mechanism of Action and Binding

Both this compound and dofetilide are thought to bind to a site within the inner cavity of the hERG channel pore.[9][16] Their binding is state-dependent, with a higher affinity for the open and/or inactivated states of the channel.[17] This means that the drugs are more effective at blocking the channel when it is active. The structural differences between the two molecules, particularly the nature of the substituents on the phenyl ring, are believed to contribute to their differences in binding affinity and selectivity.[16]

Conclusion

In the selective blockade of the hERG channel, dofetilide stands out for its high specificity for the IKr current, with minimal interaction with other cardiac ion channels at therapeutic concentrations. This compound is also a potent hERG channel blocker but exhibits a broader pharmacological profile, with documented effects on other ion channels. This difference in selectivity is a critical consideration for researchers and drug developers, as it can have significant implications for the potential pro-arrhythmic risk and overall safety profile of a compound. The choice between these agents will depend on the specific research question or therapeutic goal, with dofetilide being the preferred tool for studies requiring highly selective IKr inhibition.

References

A Comparative Analysis of Clofilium and Ibutilide on Cardiac Action Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two Class III antiarrhythmic agents, Clofilium and ibutilide, and their effects on the cardiac action potential. Both drugs are known to prolong cardiac repolarization, primarily through the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. However, they exhibit distinct pharmacological profiles, influencing their efficacy and proarrhythmic potential. This document summarizes key experimental findings, details relevant methodologies, and visualizes their mechanisms of action.

Quantitative Comparison of Electrophysiological Effects

The following table summarizes the key electrophysiological parameters affected by this compound and ibutilide. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to differing experimental models and conditions.

ParameterThis compoundIbutilideExperimental Model
IKr (hERG) Block (IC50) 150 nM (at +40 mV)20 nM (at +20 mV)Human Ether-a-go-go-Related Gene (hERG) channels expressed in Xenopus oocytes / AT-1 cells[1]
Action Potential Duration (APD) Dose-dependent prolongationProlongs atrial monophasic APD by ~30%Canine Purkinje fibers / Human atrial tissue[2]
Effective Refractory Period (ERP) Increased resting ERP from 181 ± 9 to 201 ± 9 msecProlonged antegrade atrioventricular node ERP from 252 ± 60 to 303 ± 70 msIschemic feline heart / Human patients with accessory pathways
Proarrhythmic Potential (Incidence of Polymorphic Ventricular Tachycardia) 80%12%Anesthetized rabbit model with α1 stimulation[3]

Mechanism of Action

Both this compound and ibutilide are potent blockers of the IKr current, which is crucial for phase 3 repolarization of the cardiac action potential. By inhibiting this potassium efflux, both drugs delay repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP). This is the primary mechanism behind their antiarrhythmic effects.

Notably, ibutilide possesses a unique dual mechanism of action. In addition to blocking IKr, it also enhances the late inward sodium current (late INa). This additional action further contributes to the prolongation of the action potential. The differential effects on ion channels are believed to contribute to the observed differences in their proarrhythmic profiles.

cluster_drugs Class III Antiarrhythmic Drugs cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound IKr IKr (hERG) Channel This compound->IKr Blocks Ibutilide Ibutilide Ibutilide->IKr Blocks late_INa Late Sodium Channel (Late INa) Ibutilide->late_INa Enhances APD_Prolongation Action Potential Duration Prolongation IKr->APD_Prolongation Contributes to late_INa->APD_Prolongation Contributes to ERP_Prolongation Effective Refractory Period Prolongation APD_Prolongation->ERP_Prolongation Leads to

Comparative mechanism of action of this compound and Ibutilide.

Experimental Protocols

Rabbit Model of Drug-Induced Torsades de Pointes

This in vivo model is utilized to assess the proarrhythmic potential of drugs.

  • Animal Preparation: Anesthetized New Zealand White rabbits are used. A lead II electrocardiogram (ECG) is continuously monitored.

  • Drug Administration: The test compound (this compound or ibutilide) is administered intravenously.

  • α1-Adrenergic Stimulation: Methoxamine, an α1-adrenergic agonist, is infused to create a sensitized state for the development of early afterdepolarizations (EADs) and torsades de pointes (TdP).

  • Electrophysiological Monitoring: The ECG is monitored for changes in QT interval, and the occurrence of polymorphic ventricular tachycardia (PVT), characteristic of TdP, is recorded. Monophasic action potentials (MAPs) can also be recorded from the ventricular epicardium to directly observe changes in action potential duration and the presence of EADs.

  • Data Analysis: The incidence of PVT is calculated as the percentage of animals in each drug group that develop the arrhythmia.

A Anesthetize Rabbit & ECG Monitoring B Administer Test Drug (this compound or Ibutilide) A->B C Infuse Methoxamine (α1-agonist) B->C D Monitor for Polymorphic Ventricular Tachycardia (PVT) C->D E Record Monophasic Action Potentials (MAPs) C->E F Analyze Incidence of PVT & Changes in APD/EADs D->F E->F

Workflow for the rabbit model of drug-induced proarrhythmia.

Whole-Cell Patch-Clamp for IKr (hERG) Current Measurement

This in vitro technique allows for the direct measurement of the effect of drugs on the IKr current.

  • Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the hERG channel are cultured.

  • Electrode Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an internal solution containing potassium gluconate or KCl.

  • Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic current.

  • Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to isolate and measure the hERG current. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.

  • Drug Application: The cells are perfused with an external solution containing various concentrations of the test compound (this compound or ibutilide).

  • Data Analysis: The inhibition of the hERG tail current at different drug concentrations is measured, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated by fitting the data to a concentration-response curve.

A Culture hERG-expressing cell line (e.g., HEK293) B Prepare patch-clamp electrode with internal solution A->B C Establish whole-cell configuration B->C D Apply voltage-clamp protocol to isolate IKr C->D E Perfuse with varying concentrations of drug D->E F Measure IKr tail current inhibition E->F G Calculate IC50 value F->G

Workflow for whole-cell patch-clamp measurement of IKr current.

Conclusion

This compound and ibutilide, while both classified as Class III antiarrhythmic agents, demonstrate important differences in their electrophysiological profiles. Both effectively prolong the cardiac action potential by blocking the IKr current. However, ibutilide's additional effect of enhancing the late inward sodium current may contribute to its distinct efficacy and proarrhythmic characteristics. The significantly lower incidence of polymorphic ventricular tachycardia observed with ibutilide in a preclinical model suggests a potentially more favorable safety profile compared to this compound under those specific experimental conditions.[3] This comparative guide highlights the importance of detailed electrophysiological and proarrhythmia studies in understanding the nuanced actions of antiarrhythmic drugs and in guiding the development of safer and more effective therapies for cardiac arrhythmias.

References

Validating Clofilium-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to validate the apoptotic pathway induced by Clofilium, a potassium channel blocker. We will compare its performance with other well-established apoptosis-inducing agents and provide detailed experimental protocols and visualizations to support your research.

This compound's Apoptotic Profile

This compound has been demonstrated to induce apoptosis in human promyelocytic leukemia (HL-60) cells.[1] The induced cell death is characterized by typical apoptotic features such as nuclear condensation and DNA fragmentation.[1] A key feature of this compound's mechanism is its ability to activate caspase-3, a critical executioner caspase in the apoptotic cascade, in a manner that is independent of the Bcl-2 protein family.[1] This suggests a unique signaling pathway that bypasses the primary mitochondrial regulation involving Bcl-2 and Bax.

Comparative Analysis of Apoptosis Induction

To contextualize the efficacy of this compound, we compare its apoptotic induction with other well-known compounds: Staurosporine, Paclitaxel, and Doxorubicin. The following tables summarize quantitative data from various studies. It is important to note that experimental conditions such as cell line, drug concentration, and exposure time vary between studies, which can influence the observed outcomes.

Table 1: Comparison of Apoptotic Cell Population (Annexin V Positive)

CompoundCell LineConcentrationTime (hours)% Apoptotic Cells (Annexin V+)
This compound HL-6010 µM420%[1]
1629%[1]
Staurosporine HBL-10050 nM48~100%
T47D50 nM48~4%
Paclitaxel MCF-720 ng/ml24Up to 43%
Doxorubicin MCF-70.25 µg/ml4876.1%

Table 2: Comparison of Caspase-3 Activity

CompoundCell LineConcentrationTime (hours)Fold Increase in Caspase-3 Activity
This compound HL-6010 µM2-3~10-fold[1]
Etoposide MCF-7/c3200 µMNot Specified>10-fold

Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using Graphviz.

G This compound This compound K_Channel Potassium Channel This compound->K_Channel Blocks Unknown Unknown Mediator(s) K_Channel->Unknown Procaspase3 Pro-caspase-3 Unknown->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Bcl2 Bcl-2 Bcl2->Procaspase3 No Inhibition

This compound-Induced Apoptotic Pathway

G cluster_phase1 Cell Treatment cluster_phase2 Apoptosis Validation cluster_phase3 Data Analysis Start Seed Cells Treat Treat with Apoptosis Inducer Start->Treat Incubate Incubate Treat->Incubate Harvest Harvest Cells Incubate->Harvest AnnexinV Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV CaspaseAssay Caspase Activity Assay Harvest->CaspaseAssay WesternBlot Western Blot (Protein Analysis) Harvest->WesternBlot AnalyzeAnnexin Quantify Apoptotic Cells AnnexinV->AnalyzeAnnexin AnalyzeCaspase Determine Caspase Activity CaspaseAssay->AnalyzeCaspase AnalyzeWestern Analyze Protein Expression WesternBlot->AnalyzeWestern

General Experimental Workflow for Apoptosis Validation

G cluster_params Experimental Parameters cluster_assays Validation Assays cluster_results Comparative Results Compound Test Compound (e.g., this compound) Concentration Concentration Compound->Concentration Time Time Compound->Time CellLine Cell Line Compound->CellLine Alternatives Alternative Inducers (e.g., Staurosporine, Paclitaxel) Alternatives->Concentration Alternatives->Time Alternatives->CellLine AnnexinV Annexin V/PI Concentration->AnnexinV Caspase Caspase Activity Concentration->Caspase Western Western Blot Concentration->Western Time->AnnexinV Time->Caspase Time->Western CellLine->AnnexinV CellLine->Caspase CellLine->Western Apoptotic_Percentage % Apoptotic Cells AnnexinV->Apoptotic_Percentage Caspase_Fold_Change Caspase Fold Change Caspase->Caspase_Fold_Change Protein_Levels Protein Expression Levels Western->Protein_Levels

Logical Framework for Comparing Apoptosis Inducers

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide. These protocols are based on established methodologies and can be adapted for specific experimental needs.

Annexin V/PI Staining for Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired compound (e.g., this compound) for the appropriate time. Include untreated and positive controls.

    • Harvest cells by gentle centrifugation (e.g., 300 x g for 5 minutes).

    • Wash cells twice with cold 1X PBS.

  • Staining:

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer.

    • Add 5 µL of Propidium Iodide (PI) solution.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Interpretation:

      • Annexin V- / PI-: Viable cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Caspase-3/7 Activity Assay (Luminescent)

Principle: This assay quantifies the activity of executioner caspases 3 and 7. A proluminescent substrate containing the DEVD tetrapeptide sequence is cleaved by active caspase-3/7, releasing a substrate for luciferase, which generates a luminescent signal proportional to caspase activity.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and incubate overnight.

    • Treat cells with various concentrations of the test compound. Include a vehicle-only control.

    • Incubate for the desired period.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold change in caspase-3/7 activity by dividing the relative luminescence units (RLU) of the treated samples by the RLU of the vehicle control.

Western Blotting for Apoptosis Markers

Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic pathway, such as the cleavage of caspases and their substrates (e.g., PARP), and changes in the expression of Bcl-2 family proteins.

Protocol:

  • Protein Extraction:

    • Treat and harvest cells as described previously.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).

References

A Comparative Guide to Clofilium and Other Class III Antiarrhythmics in Atrial Fibrillation Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between antiarrhythmic agents is paramount. This guide provides an objective comparison of clofilium, a quaternary ammonium derivative, with other prominent Class III antiarrhythmics—amiodarone, sotalol, and dofetilide—specifically within the context of experimental atrial fibrillation (AF) models. The information presented is collated from various preclinical studies, offering insights into their relative electrophysiological effects and mechanisms of action.

Mechanism of Action: The Role of Potassium Channel Blockade

Class III antiarrhythmic drugs exert their primary effect by blocking potassium channels involved in the repolarization phase of the cardiac action potential.[1] This action prolongs the action potential duration (APD) and, consequently, the effective refractory period (ERP) of atrial and ventricular myocytes.[1][2] By extending the period during which the cardiac tissue is unexcitable, these agents can interrupt the re-entrant circuits that sustain atrial fibrillation.

While all Class III agents share this fundamental mechanism, their selectivity for different potassium channel subtypes and their effects on other ion channels can vary, leading to different electrophysiological profiles and clinical implications. This compound is known to be a potent blocker of the delayed rectifier potassium current (I_K) and has also been shown to inhibit Slick and Slack potassium channels.[3][4][5] Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium current (I_Kr).[6] Sotalol, in addition to its Class III activity, possesses non-selective beta-blocking (Class II) properties. Amiodarone exhibits a broad spectrum of activity, including blockade of multiple potassium channels, as well as sodium and calcium channels, and possesses anti-adrenergic properties.[1]

Comparative Electrophysiological Effects in Atrial Fibrillation Models

The following tables summarize the quantitative effects of this compound and other Class III antiarrhythmics on key electrophysiological parameters in various animal models of atrial fibrillation. It is important to note that direct head-to-head comparative studies across all four agents in a single, standardized model are limited. Therefore, this data is compiled from multiple sources and should be interpreted with consideration for the different experimental conditions.

Table 1: Effects on Atrial Effective Refractory Period (AERP)

DrugAnimal ModelAF Induction MethodDosage/ConcentrationBaseline AERP (ms)Post-drug AERP (ms)% Increase in AERPCitation(s)
This compound CanineNot Specified20-240 µg/kg IVNot ReportedIncreasedNot Reported[7]
Amiodarone CanineSpontaneous AF (Wolff-Parkinson-White syndrome)Chronic OralNot ReportedIncreased+34%[8]
Sotalol GoatChronic AFInfusion73 ± 18Not ReportedNot Reported[9]
Dofetilide CanineRapid Atrial PacingIV Infusion104 ± 13127 ± 15+22%[10]

Table 2: Effects on Atrial Action Potential Duration (APD)

DrugAnimal ModelMeasurementDosage/ConcentrationBaseline APD (ms)Post-drug APD (ms)% Increase in APDCitation(s)
This compound Guinea Pig (Ventricular Myocytes)APD30 µMNot ReportedIrreversibly ProlongedNot Reported[4]
Sotalol Human (Atrial Tissue)MAPD901 mg/kg IV~240 (atrial site dependent)~254-259 (atrial site dependent)+6-8%[11]
Dofetilide CanineNot SpecifiedNot SpecifiedNot ReportedProlongedNot Reported[12]

Table 3: Effects on Atrial Fibrillation Cycle Length (AFCL)

DrugAnimal ModelAF Induction MethodDosage/ConcentrationBaseline AFCL (ms)Post-drug AFCL (ms)% Increase in AFCLCitation(s)
Sotalol GoatChronic AFInfusionNot ReportedProlonged+20%[9]
Dofetilide CanineRapid Atrial PacingNot SpecifiedNot ReportedProlongedNot Reported[10]

Experimental Protocols

A variety of animal models are utilized to study atrial fibrillation and the effects of antiarrhythmic drugs. The most common methods for inducing AF in these models include:

  • Rapid Atrial Pacing (Tachypacing): This involves continuous, high-frequency electrical stimulation of the atria (e.g., 400 bpm in dogs) for a period ranging from hours to weeks.[10][13][14] This technique leads to electrical remodeling of the atria, characterized by a shortening of the AERP, which promotes the maintenance of AF.[15]

  • Cholinergic Stimulation: The administration of agents like acetylcholine or methacholine can facilitate the induction of AF by shortening the atrial action potential and refractory period.[16] This is often used in conjunction with electrical stimulation.

  • Heart Failure Models: Inducing congestive heart failure, for instance through rapid ventricular pacing, can create a substrate for AF due to structural and electrical remodeling of the atria.[17]

Measurement of Electrophysiological Parameters:

  • Effective Refractory Period (ERP): The ERP is typically measured using the extrastimulus technique.[12] This involves delivering a train of basic electrical stimuli (S1) at a fixed cycle length, followed by a premature extrastimulus (S2) at progressively shorter coupling intervals. The ERP is defined as the longest S1-S2 interval that fails to elicit a propagated response.[12][18]

  • Action Potential Duration (APD): APD is measured using microelectrodes inserted into individual cardiac myocytes or by recording monophasic action potentials (MAPs) from the epicardial or endocardial surface.[11] APD is often quantified at 90% repolarization (APD90).

  • Atrial Fibrillation Cycle Length (AFCL): AFCL is the average interval between consecutive atrial activations during fibrillation and is measured from intracardiac electrograms. An increase in AFCL is indicative of a drug's antiarrhythmic effect.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

ClassIII_Mechanism cluster_membrane Atrial Myocyte Membrane cluster_drugs Class III Antiarrhythmics cluster_effects Electrophysiological Effects K_Channel K+ Channel K_Efflux Decreased K+ Efflux K_Channel->K_Efflux Na_Channel Na+ Channel Ca_Channel Ca2+ Channel This compound This compound This compound->K_Channel Blocks I_K, Slick/Slack Amiodarone Amiodarone Amiodarone->K_Channel Blocks multiple K+ channels Amiodarone->Na_Channel Blocks Amiodarone->Ca_Channel Blocks Sotalol Sotalol Sotalol->K_Channel Blocks I_Kr Beta_Receptor β-Adrenergic Receptor Sotalol->Beta_Receptor Blocks (Class II) Dofetilide Dofetilide Dofetilide->K_Channel Blocks I_Kr APD Prolonged Action Potential Duration (APD) K_Efflux->APD ERP Increased Effective Refractory Period (ERP) APD->ERP Antiarrhythmic Antiarrhythmic Effect (Termination of Re-entry) ERP->Antiarrhythmic

Caption: Mechanism of action of Class III antiarrhythmics on atrial myocytes.

AF_Induction_Workflow start Animal Model Selection (e.g., Canine, Goat) anesthesia Anesthesia and Surgical Preparation start->anesthesia catheter Catheter Placement in Atria anesthesia->catheter baseline Baseline Electrophysiological Measurements (AERP, APD) catheter->baseline induction Induction of Atrial Fibrillation (e.g., Rapid Atrial Pacing) baseline->induction confirmation Confirmation of Sustained AF induction->confirmation drug_admin Administration of Antiarrhythmic Drug confirmation->drug_admin post_drug_measurements Post-Drug Electrophysiological Measurements drug_admin->post_drug_measurements analysis Data Analysis and Comparison post_drug_measurements->analysis end Conclusion on Drug Efficacy analysis->end Logical_Relationship cluster_drugs Class III Antiarrhythmics cluster_primary_effect Primary Electrophysiological Effect cluster_secondary_effects Additional Properties cluster_outcome Therapeutic Outcome in AF Models This compound This compound Prolong_APD Prolongation of Action Potential Duration This compound->Prolong_APD Amiodarone Amiodarone Amiodarone->Prolong_APD Multi_Channel Multi-Ion Channel Blockade Amiodarone->Multi_Channel Sotalol Sotalol Sotalol->Prolong_APD Beta_Blockade Beta-Adrenergic Blockade Sotalol->Beta_Blockade Dofetilide Dofetilide Dofetilide->Prolong_APD Increase_ERP Increase in Effective Refractory Period Prolong_APD->Increase_ERP Terminate_AF Termination of Atrial Fibrillation Increase_ERP->Terminate_AF Prevent_AF Prevention of AF Induction Increase_ERP->Prevent_AF

References

Evaluating the specificity of Clofilium for different potassium channel subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Evaluating Clofilium and its Alternatives

In the landscape of potassium channel modulation, the specificity of a blocking agent is paramount for targeted therapeutic intervention and minimizing off-target effects. This guide provides a detailed comparison of the specificity of this compound for various potassium channel subtypes against other notable potassium channel blockers. The presented data, derived from electrophysiological and fluorescence-based assays, offers a quantitative basis for selecting the most appropriate tool for your research or drug discovery pipeline.

Quantitative Comparison of Potassium Channel Blocker Specificity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected alternative potassium channel blockers across a range of potassium channel subtypes. Lower IC50 values indicate higher potency.

Potassium Channel SubtypeThis compound IC50Amiodarone IC50Sotalol IC50Dofetilide IC50Ibutilide IC50
hERG (Kv11.1) 2.5 nM - 9.8 µM[1][2]26 nM - 300 nM[3]343 µM - 0.516 mM[4]7 nM - 13 nM[5]12 nM - 20 nM[6]
hEAG (Kv10.1) 255 nM[1]----
Kv1.5 840 nM[1]----
KCNQ1/KCNE1 (IKs) ~100 µM[1]----
Slick (Slo2.1) Less potent than on Slack[7]----
Slack (Slo2.2) More potent than on Slick[8][7]----
Slo3 50 µM[1]----
Shaker-B 100 µM (use-dependent)[9][10]----
IKAS (SK2) -2.67 µM[11]No effect[12]90 µM[13]No effect[12]
KATP -2.3 µM[14]---

Note: IC50 values can vary depending on the experimental conditions, such as the expression system (e.g., Xenopus oocytes vs. mammalian cell lines) and the specific voltage protocols used.[3][15] The data presented here is a compilation from various sources and should be considered as a comparative guide.

Detailed Experimental Protocols

The determination of potassium channel blocker specificity relies on robust and precise experimental techniques. The two primary methods cited in the supporting data are the whole-cell patch-clamp technique and the thallium flux assay.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents from a single cell, providing detailed information about the potency and mechanism of action of a compound.

Objective: To measure the effect of a test compound on the current flowing through a specific potassium channel subtype expressed in a host cell.

Materials:

  • Cells expressing the target potassium channel (e.g., HEK293 or CHO cells)

  • External (extracellular) solution (e.g., Tyrode's solution)

  • Internal (intracellular) solution (pipette solution)

  • Patch pipettes (borosilicate glass)

  • Patch-clamp amplifier and data acquisition system

  • Microscope

Protocol:

  • Cell Preparation: Culture cells expressing the target potassium channel on glass coverslips.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solution Preparation: Prepare external and internal solutions with appropriate ionic compositions to isolate the desired potassium current. The internal solution will contain the primary charge carrier (e.g., K+), while the external solution will contain ions and potentially blockers of other channels to isolate the current of interest.

  • Seal Formation: Under microscopic observation, carefully approach a single cell with the patch pipette. Apply gentle suction to form a high-resistance "gigaseal" ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a specific voltage protocol to elicit the channel's current. For voltage-gated channels, this typically involves a depolarizing step to a test potential (e.g., +40 mV).

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Current Recording: Record the channel's current before (baseline) and after the application of the compound.

  • Data Analysis: Measure the reduction in the current amplitude at each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data with a Hill equation to determine the IC50 value.

Thallium Flux Assay

This is a higher-throughput, fluorescence-based assay that provides a functional readout of potassium channel activity. It is often used for initial screening of large compound libraries.

Objective: To indirectly measure the activity of potassium channels by detecting the influx of thallium ions (Tl+), which can pass through most potassium channels.

Materials:

  • Cells expressing the target potassium channel cultured in multi-well plates (e.g., 96- or 384-well)

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™)

  • Assay buffer

  • Stimulus buffer containing thallium sulfate (Tl2SO4)

  • Fluorescence plate reader

Protocol:

  • Cell Plating: Seed cells expressing the target potassium channel into the wells of a microplate.

  • Dye Loading: Incubate the cells with a thallium-sensitive fluorescent dye. The dye is typically a membrane-permeant ester that becomes fluorescent upon binding to thallium inside the cell.

  • Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a specific period.

  • Thallium Stimulation: Add a stimulus buffer containing thallium ions to the wells. If the potassium channels are open, thallium will flow into the cells.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorescence plate reader. Inhibitors of the potassium channel will prevent Tl+ influx, resulting in a lower fluorescence signal compared to control wells.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of experiments to determine the specificity of a potassium channel blocker.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Electrophysiological Validation cluster_2 Specificity Profiling Thallium_Flux Thallium Flux Assay (High-Throughput) Identify_Hits Identify 'Hit' Compounds Thallium_Flux->Identify_Hits High fluorescence indicates channel opening Patch_Clamp Whole-Cell Patch-Clamp Identify_Hits->Patch_Clamp Confirm activity of hits IC50_Determination Determine IC50 for Target Channel Patch_Clamp->IC50_Determination Measure current inhibition Panel_of_Channels Panel of different K+ Channel Subtypes IC50_Determination->Panel_of_Channels Test potent compounds on other channels Specificity_Assay Patch-Clamp on Panel Panel_of_Channels->Specificity_Assay Compare_IC50 Compare IC50 Values Specificity_Assay->Compare_IC50 Determine off-target effects

Caption: Workflow for assessing potassium channel blocker specificity.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Blocker Potassium Channel Blocker (e.g., this compound) K_Channel Potassium Channel Blocker->K_Channel Binds to and blocks the channel pore K_Ion K+ Ion K_Channel->K_Ion Prevents K+ efflux Hyperpolarization Membrane Hyperpolarization or Repolarization K_Ion->Hyperpolarization Reduced K+ efflux leads to prolonged depolarization

Caption: Mechanism of potassium channel blockade by this compound.

References

A Comparative Guide to the Electrophysiological Effects of Clofilium Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophysiological effects of Clofilium, a Class III antiarrhythmic agent, across various species. The information is intended to assist researchers and drug development professionals in understanding the species-specific actions of this compound on cardiac repolarization.

Executive Summary

This compound is recognized for its ability to prolong the cardiac action potential duration (APD), primarily through the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). However, the potency and specific electrophysiological profile of this compound can exhibit significant variability across different animal models. This guide synthesizes available data on this compound's effects on key electrophysiological parameters in species commonly used in preclinical cardiovascular research, including canines, guinea pigs, and rodents.

Data Presentation

Table 1: Comparative Potency of this compound on IKr (hERG) Channels
Species/Cell LineIC50 (µM)Experimental ConditionsReference
Mouse (Atrial Tumor Cells)1.25Whole-cell patch clamp[1]
Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)
SpeciesPreparationConcentration/DoseEffect on APDReference
CanineAtrial Tissue500 µg/kg, i.v.Increased APD and effective refractory period (ERP) by 30% during pacing.[2]
CaninePurkinje Fibers0.044-1.3 mg/kg, i.v.Dose-dependent prolongation of APD.[3]
Guinea PigVentricular Myocytes30 µMIrreversibly prolonged APD.
RatLeft Ventricle10⁻⁷ - 10⁻⁵ MProlonged left ventricular action potentials.
RabbitIsolated Perfused Heart10 µMIncreased monophasic APD at 50%, 70%, and 90% repolarization by 11%, 24%, and 38% respectively.

Experimental Protocols

Measurement of IKr (hERG) Current using Whole-Cell Patch Clamp

This protocol is a standard method for assessing the effect of compounds on the IKr current in isolated cardiomyocytes or heterologous expression systems.

1. Cell Preparation:

  • Isolation of Cardiomyocytes: Ventricular myocytes are enzymatically isolated from the hearts of the desired species (e.g., guinea pig, rabbit, dog). The heart is typically mounted on a Langendorff apparatus and perfused with a collagenase-containing solution to digest the extracellular matrix.

  • Cell Culture and Transfection (for heterologous systems): Human embryonic kidney (HEK293) cells are commonly used for their low background of endogenous ion channel expression. Cells are cultured under standard conditions and transfected with the cDNA encoding the hERG channel.

2. Electrophysiological Recording:

  • Configuration: The whole-cell patch-clamp technique is utilized. A glass micropipette with a tip diameter of 1-2 µm is used to form a high-resistance (GΩ) seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Solutions:

    • External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): Usually contains KCl, MgCl₂, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

  • Voltage-Clamp Protocol: To isolate the IKr current, a specific voltage-clamp protocol is applied. A common protocol involves a depolarizing step from a holding potential of -80 mV to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current, which is a hallmark of IKr.

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and digitized. The peak tail current amplitude is measured before and after the application of this compound at various concentrations to determine the percentage of block and calculate the IC50 value.

Measurement of Action Potential Duration (APD) in Isolated Cardiac Preparations

This protocol is used to assess the effect of this compound on the overall repolarization process in isolated cardiac tissues or single myocytes.

1. Preparation:

  • Isolated Tissues: Preparations such as canine Purkinje fibers or ventricular trabeculae are dissected and placed in a tissue bath continuously superfused with oxygenated Tyrode's solution at a physiological temperature (e.g., 37°C).

  • Isolated Myocytes: Enzymatically isolated cardiomyocytes are allowed to adhere to the bottom of a recording chamber on the stage of an inverted microscope and are superfused with an appropriate external solution.

2. Electrophysiological Recording:

  • Microelectrodes: Sharp glass microelectrodes filled with 3 M KCl are used to impale the cells to record transmembrane action potentials. For isolated myocytes, the current-clamp mode of the patch-clamp technique can also be used.

  • Stimulation: The preparation is stimulated at a constant frequency (e.g., 1 Hz) using external electrodes to elicit action potentials.

  • Data Acquisition and Analysis: Action potentials are recorded and digitized. The APD is measured at different levels of repolarization, typically at 50% (APD50) and 90% (APD90). The change in APD is calculated after the application of this compound.

Mandatory Visualization

Clofilium_IKr_Block_Pathway cluster_membrane Cardiomyocyte Membrane This compound This compound hERG hERG (IKr) Channel This compound->hERG Blockade K_efflux K+ Efflux hERG->K_efflux Mediates Repolarization Phase 3 Repolarization hERG->Repolarization Inhibition of IKr Delays Repolarization K_ion K_ion->hERG K_efflux->Repolarization APD Action Potential Duration (APD) Repolarization->APD Shortens ERP Effective Refractory Period (ERP) Repolarization->ERP Determines APD->ERP

Caption: Signaling pathway of this compound-induced IKr channel blockade and its electrophysiological consequences.

Experimental_Workflow_Patch_Clamp cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Isolation Cardiomyocyte Isolation (e.g., Dog, Guinea Pig, Rabbit) Patch Whole-Cell Patch Clamp Isolation->Patch Culture Cell Culture and hERG Transfection (HEK293) Culture->Patch VoltageClamp Voltage Clamp Protocol (Isolate IKr) Patch->VoltageClamp CurrentClamp Current Clamp Protocol (Record Action Potentials) Patch->CurrentClamp IC50 IC50 Calculation (IKr Block) VoltageClamp->IC50 APD_Measure APD Measurement (APD50, APD90) CurrentClamp->APD_Measure End End IC50->End APD_Measure->End Start Start Start->Isolation Start->Culture

Caption: Experimental workflow for assessing the electrophysiological effects of this compound.

Discussion of Species-Specific Differences

The available data, though not from direct head-to-head comparative studies, suggest potential species-specific differences in the electrophysiological response to this compound.

  • Canine models appear to be sensitive to this compound's APD-prolonging effects, as demonstrated in both atrial and Purkinje fiber preparations.[2][3] The dose-dependent nature of this effect in dogs makes this species a relevant model for studying Class III antiarrhythmic action.[3]

  • Guinea pig ventricular myocytes also exhibit significant APD prolongation in response to this compound.[4] This model is often considered to have cardiac electrophysiology that closely resembles that of humans, making it a valuable tool for preclinical assessment.

  • Rodent models (rat and mouse) show varied responses. While this compound does prolong the action potential in the rat left ventricle, the underlying ion channel expression and action potential morphology in rodents differ significantly from larger mammals and humans. For instance, the transient outward potassium current (Ito) plays a more dominant role in rodent ventricular repolarization compared to IKr. One study in a mouse atrial tumor cell line provided a specific IC50 for IKr block by this compound.[1]

These differences underscore the importance of selecting appropriate animal models in preclinical cardiovascular safety and efficacy studies. The electrophysiological characteristics of the chosen species should be carefully considered to ensure the translational relevance of the findings to human cardiac physiology.

References

Clofilium's Potential in Amiodarone-Resistant Arrhythmias: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amiodarone stands as a cornerstone in the management of complex cardiac arrhythmias, yet resistance to its therapeutic effects presents a significant clinical challenge. This guide provides a comparative analysis of clofilium, a Class III antiarrhythmic agent, as a potential alternative in scenarios of amiodarone resistance. While direct experimental models of amiodarone-resistant arrhythmias for comparative drug testing are not well-established in the literature, this document synthesizes the known electrophysiological properties and available preclinical data for both agents to illuminate this compound's potential efficacy. By examining their distinct mechanisms of action, we can infer scenarios where this compound might offer a therapeutic advantage.

Comparative Mechanism of Action: this compound vs. Amiodarone

The primary distinction between this compound and amiodarone lies in their ion channel selectivity. This compound is a more selective blocker of the rapid component of the delayed rectifier potassium current (IKr), a key current responsible for cardiac repolarization.[1] In contrast, amiodarone is a multi-channel blocker, exhibiting effects on potassium, sodium, and calcium channels, as well as non-competitive beta-adrenergic blockade.[2][3][4] This broad activity spectrum contributes to amiodarone's efficacy but also to its complex side-effect profile.

Theoretically, in an arrhythmia model where resistance to amiodarone is not due to alterations in the IKr channel, a more selective IKr blocker like this compound might still prove effective. Conversely, if amiodarone resistance stems from changes in other channels that this compound does not target, its efficacy would be limited.

Below is a diagram illustrating the distinct ion channel targets of this compound and amiodarone.

cluster_this compound This compound cluster_amiodarone Amiodarone This compound This compound ikr_c IKr (Rapid Delayed Rectifier K+ Current) This compound->ikr_c Blocks amiodarone Amiodarone ikr_a IKr amiodarone->ikr_a Blocks iks IKs (Slow Delayed Rectifier K+ Current) amiodarone->iks Blocks ina INa (Fast Na+ Current) amiodarone->ina Blocks ica ICa (L-type Ca2+ Current) amiodarone->ica Blocks beta β-adrenergic receptors amiodarone->beta Blocks (non-competitive)

Figure 1. Ion channel targets of this compound and Amiodarone.

Preclinical Efficacy of this compound in Ventricular Arrhythmia Models

Direct comparative data of this compound in amiodarone-resistant models is lacking. However, studies in canine models of ventricular fibrillation (VF) have demonstrated this compound's antiarrhythmic potential.

Table 1: Electrophysiological and Antiarrhythmic Effects of this compound in Canine Models

ParameterExperimental ModelThis compound DoseOutcomeReference
Ventricular Fibrillation Threshold (VFT)Non-ischemic and chronically infarcted canine hearts0.5-2 mg/kgDose-dependent increase in VFT[1]
Effective Refractory Period (ERP)Non-ischemic canine heart0.5-2 mg/kgProlonged ERP[1]
Induction of VT/VFChronically infarcted canine hearts (programmed electrical stimulation)1 mg/kgInhibited re-induction in 5 of 6 animals[1]
Mortality in Sudden Coronary Death ModelConscious canines with electrically-induced intimal lesion2 mg/kg IV, then 1 mg/kg every 12hIneffective in decreasing mortality (7 of 10 treated animals died)[1]
Action Potential Duration (APD)Isolated canine Purkinje fibers0.044-1.3 mg/kg (in vivo administration)Dose-dependent prolongation of APD[5]

Experimental Protocols

Canine Model of Programmed Electrical Stimulation in Chronic Myocardial Infarction

This protocol is designed to assess the efficacy of an antiarrhythmic agent in preventing the induction of ventricular tachycardia or fibrillation in a post-infarction substrate.

G cluster_procedure Experimental Workflow cluster_endpoints Primary Endpoints infarction 1. Induce Myocardial Infarction (e.g., coronary artery ligation in canines) recovery 2. Recovery Period (several weeks to allow for scar formation) infarction->recovery instrumentation 3. Surgical Instrumentation (placement of electrodes for stimulation and recording) recovery->instrumentation baseline 4. Baseline Electrophysiological Study (programmed electrical stimulation to induce VT/VF) instrumentation->baseline drug_admin 5. Administer this compound (e.g., 1 mg/kg IV) baseline->drug_admin post_drug_study 6. Repeat Electrophysiological Study (assess ability to re-induce VT/VF) drug_admin->post_drug_study inducibility Inducibility of VT/VF post_drug_study->inducibility rate Rate of Induced Tachycardia post_drug_study->rate

Figure 2. Workflow for assessing antiarrhythmic efficacy.

Methodology:

  • Animal Model: Adult mongrel dogs are used.

  • Induction of Myocardial Infarction: A two-stage occlusion of the left anterior descending coronary artery is performed to create a stable myocardial infarction.

  • Electrophysiological Study: After a recovery period, animals undergo programmed electrical stimulation of the right ventricle to induce sustained ventricular tachycardia or fibrillation.

  • Drug Administration: this compound is administered intravenously.

  • Post-Drug Assessment: Programmed electrical stimulation is repeated to determine if the arrhythmia is still inducible.

Conclusion and Future Directions

While amiodarone remains a critical tool in arrhythmia management, its complex pharmacology and potential for resistance necessitate the exploration of alternative agents. This compound, with its more selective IKr blockade, presents a plausible therapeutic option in specific cases of amiodarone failure. However, the lack of direct comparative studies in well-defined amiodarone-resistant models is a significant knowledge gap.

Future research should focus on:

  • Developing and characterizing robust in vitro and in vivo models of amiodarone-resistant arrhythmias. This could involve genetic manipulation of ion channels or chronic drug exposure to induce a resistant phenotype.

  • Conducting head-to-head comparative studies of this compound and other novel antiarrhythmic agents against amiodarone in these validated resistance models.

  • Investigating the molecular mechanisms underlying amiodarone resistance to guide the development of targeted therapies.

Such studies are crucial to expand the therapeutic armamentarium for patients with life-threatening arrhythmias refractory to current standard-of-care.

References

Quantitative comparison of proarrhythmic risk between Clofilium and other agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proarrhythmic risk associated with the investigational Class III antiarrhythmic agent, Clofilium, against other well-established drugs. This analysis is supported by quantitative experimental data to facilitate informed decision-making in cardiac safety assessment.

The prolongation of the QT interval on an electrocardiogram is a critical biomarker for assessing the proarrhythmic risk of new chemical entities. This prolongation, often caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, can lead to a life-threatening ventricular tachyarrhythmia known as Torsades de Pointes (TdP). This compound, a potent hERG channel blocker, serves as a key reference compound in preclinical cardiac safety studies due to its well-documented proarrhythmic potential. This guide presents a quantitative comparison of this compound's proarrhythmic risk profile with that of other agents, including sotalol, dofetilide, and amiodarone.

Comparative Analysis of Proarrhythmic Indicators

To provide a clear and concise comparison, the following tables summarize key quantitative data related to proarrhythmic risk for this compound and comparator agents. These metrics include the half-maximal inhibitory concentration (IC50) for hERG channel blockade, preclinical data on QT interval prolongation, and the clinical incidence of Torsades de Pointes.

Table 1: In Vitro hERG Channel Blockade

The IC50 value represents the concentration of a drug required to block 50% of the hERG potassium channels. A lower IC50 value indicates a higher potency for hERG channel blockade, which is a primary mechanism for drug-induced QT prolongation.

DrughERG IC50Species/Cell LineExperimental Conditions
This compound 3 - 5 µMJurkat T lymphocytesNot specified
150 - 250 nMHEK293 cellsVoltage-dependent
Sotalol 78 µM - 343 µMHEK293 cellsManual and automated patch-clamp at 37°C[1]
Dofetilide 7 nM - 13 nMHEK293 cellsAutomated and manual patch-clamp at 37°C[1]
12 nM - 320 nMHEK293 cells, Xenopus oocytesWhole-cell patch-clamp, two-electrode voltage clamp[2]
Amiodarone 2.8 µM - 37.9 µMRabbit cardiac myocytes, Xenopus oocytesWhole-cell patch-clamp
0.8 µMHEK293 cellsWhole-cell patch-clamp[3]
Table 2: Preclinical QT Prolongation

Preclinical models, such as isolated perfused hearts and in vivo animal studies, are crucial for assessing the effect of a drug on the QT interval. The data below showcases the QT-prolonging effects of this compound and comparator drugs in such models.

DrugModelDose/ConcentrationObserved QT Prolongation
This compound Isolated perfused rabbit heart10 µMIncreased from 187 ms to 282 ms[4]
Anesthetized dog0.044 - 1.3 mg/kg (IV)Dose-dependent prolongation of action potential duration
Sotalol Isolated perfused rabbit heart50 µM - 100 µMMean increase of 41 ms and 61 ms, respectively[5]
Amiodarone Isolated perfused rabbit heart280-340 mg/d (6 weeks)Mean increase of 31 ms[5]
Table 3: Clinical Incidence of Torsades de Pointes (TdP)

The clinical incidence of TdP is the ultimate measure of a drug's proarrhythmic risk in humans. It is important to note that obtaining precise incidence data can be challenging and may vary based on patient populations and monitoring methods.

DrugTdP IncidencePopulation/Context
This compound Not well-established in humans. Preclinical data in a proarrhythmic rabbit model showed a 50% incidence of TdP with bradycardia alone.Clinical data is limited.
Sotalol 1% - 4%Patients on sotalol therapy.
Dofetilide Up to 10% for Class III antiarrhythmicsGeneral classification for this drug class.
Amiodarone Lower than other Class III agentsGenerally considered to have a lower proarrhythmic potential despite QT prolongation.

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide, providing a basis for the replication and interpretation of the presented data.

In Vitro hERG Safety Assay (Manual Patch-Clamp Electrophysiology)

This assay is considered the gold standard for assessing a compound's potential to block the hERG potassium channel.

  • Cell Preparation : Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured and maintained at 37°C in a 5% CO2 incubator. For experiments, cells are plated on glass coverslips.

  • Solutions :

    • External Solution (in mM) : 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM) : 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Electrophysiological Recording : Whole-cell patch-clamp recordings are performed at a physiological temperature of 37°C. A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to elicit a large tail current, which is used for analysis.

  • Experimental Procedure : A stable baseline hERG current is recorded. The test compound is then perfused at increasing concentrations, allowing the inhibitory effect to reach a steady state at each concentration. A washout step is performed to assess reversibility.

  • Data Analysis : The peak amplitude of the hERG tail current is measured. The percentage of inhibition at each concentration is calculated relative to the baseline current. The IC50 value is determined by fitting the concentration-response data to the Hill equation.

In Vivo QT Prolongation Study in Conscious Dogs

The conscious dog telemetry model is a widely used preclinical model for assessing the in vivo effects of a drug on cardiovascular parameters, including the QT interval.

  • Animal Model : Male beagle dogs are typically used. They are surgically implanted with a telemetry transmitter for continuous monitoring of electrocardiogram (ECG) and other cardiovascular parameters.

  • Experimental Procedure : After a recovery period from surgery and an acclimatization period, a baseline recording is obtained. The test compound is administered, usually orally, at multiple dose levels. ECG data is continuously recorded for a specified period (e.g., 24 hours) post-dosing.

  • Data Analysis : The QT interval is measured from the ECG recordings. To account for changes in heart rate, the QT interval is corrected (QTc) using a formula such as Bazett's or Fridericia's, or a dog-specific correction formula. The change in QTc from baseline is calculated for each dose level and time point. The relationship between drug plasma concentration and QTc prolongation is often modeled to understand the exposure-response relationship.

Mechanistic Insights and Visualizations

The proarrhythmic effects of drugs like this compound are rooted in their interaction with the intricate network of ion channels that govern the cardiac action potential. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

proarrhythmic_pathway cluster_drug Drug Action cluster_channel Ion Channel cluster_cellular Cellular Effect cluster_organ Organ Level Effect This compound This compound hERG hERG (IKr) Channel This compound->hERG Block AP_Prolongation Action Potential Prolongation hERG->AP_Prolongation Decreased IKr Current EAD Early Afterdepolarizations (EADs) AP_Prolongation->EAD Leads to QT_Prolongation QT Interval Prolongation AP_Prolongation->QT_Prolongation Manifests as TdP Torsades de Pointes (TdP) EAD->TdP Can trigger QT_Prolongation->TdP Increases risk of hERG_assay_workflow A Cell Culture (hERG-expressing cells) B Whole-Cell Patch-Clamp Setup A->B C Record Baseline hERG Current B->C D Apply Test Compound (Increasing Concentrations) C->D E Record hERG Current at each concentration D->E F Data Analysis (% Inhibition vs. Concentration) E->F G Determine IC50 Value F->G

References

Validating Clofilium as a Tool Compound for Ion Channel Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the function of ion channels and for the early assessment of cardiac liability. This guide provides a comprehensive comparison of Clofilium with other widely used hERG (human Ether-à-go-go-Related Gene) potassium channel blockers, offering experimental data to validate its use as a tool compound.

This compound is a quaternary ammonium compound recognized for its potent blockade of the hERG potassium channel, a key player in cardiac repolarization.[1][2] Its utility as a tool compound, however, must be weighed against its selectivity profile and potential off-target effects. This guide compares this compound with two other prominent hERG blockers, Ibutilide and E-4031, to provide a clear perspective on its suitability for specific research applications.

Comparative Selectivity and Potency

The potency of a tool compound at its primary target and its activity at other ion channels are crucial determinants of its utility. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Ibutilide, and E-4031 against a panel of ion channels.

Ion ChannelThis compound (IC50)Ibutilide (IC50)E-4031 (IC50)
hERG (Kv11.1) 150-250 nM[3]~20 nM[4]15.8 nM[5]
Slick (KCNT2) ~100 µM (70% block)[6][7]Not ReportedNot Reported
Slack (KCNT1) ~100 µM (50% block)[6][7]Not ReportedNot Reported
Kv1.1, Kv1.2, Kv1.4 No significant effect at 100 µM[3]Not ReportedNot Reported
Kv1.5 No significant effect at 100 µM[3]Not ReportedNot Reported
Kv4.2 No significant effect at 100 µM[3]Not ReportedNot Reported
Kir2.1 No significant effect at 100 µM[3]Not ReportedNot Reported
IKs (Kv7.1/minK) Not ReportedNot ReportedNot Reported
Inward Rectifier K+ Channels Little effect up to 100 µM[8]Blocks at lower concentrations[8]Selectively blocks inactivating inward-rectifying K+ current with an IC50 of 10 nM in GH3/B6 cells[9]
Late Inward Na+ Current Not ReportedActivates[10][11]No significant effect

Note: IC50 values can vary depending on the experimental conditions, including cell type, temperature, and voltage protocol.

Off-Target Effects and Proarrhythmic Potential

A critical consideration for any ion channel tool compound is its potential for off-target effects, which can confound experimental results.

This compound: Beyond its primary action on hERG, this compound has been shown to inhibit Slick and Slack potassium channels, albeit at much higher concentrations.[6][7] Studies have also indicated that this compound can affect other cardiac currents, including a reversible reduction of L-type Ca2+ current and a use-dependent inhibition of the sodium current in guinea pig ventricular myocytes.[5]

Ibutilide: A distinguishing feature of Ibutilide is its dual mechanism of action, which includes the activation of a late inward sodium current in addition to its hERG blocking activity.[10][11] This can complicate the interpretation of its effects on action potential duration. Cardiac adverse effects associated with Ibutilide include various forms of ventricular tachycardia, atrioventricular block, and hypotension.[12]

E-4031: E-4031 is generally considered a more selective hERG blocker compared to this compound and Ibutilide.[13] However, like other hERG blockers, it carries the risk of prolonging the QT interval, which can lead to lethal arrhythmias.[14]

A comparative study in a rabbit model of proarrhythmia demonstrated that Ibutilide had a lower incidence of polymorphic ventricular tachycardia (12%) compared to this compound (80%) and E-4031 (56%).[15]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of ion channel research. Below are detailed protocols for assessing the effect of this compound on hERG channels using two common techniques.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents.[16] The following protocol is adapted for studying hERG channels expressed in a stable cell line, such as CHO-hERG cells.

Cell Preparation:

  • Culture CHO cells stably expressing the hERG channel in appropriate media.

  • For recording, plate cells on glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

Solutions:

  • External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and make serial dilutions in the external solution to achieve the desired final concentrations.

Recording Protocol:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cell with the patch pipette and form a high-resistance seal (>1 GΩ) by applying gentle suction.

  • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.

  • Apply a standardized voltage protocol to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and then inactivate the channels, and a repolarizing step to -50 mV to record the characteristic deactivating tail current.[17][18]

  • After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound.

  • Measure the reduction in the peak tail current amplitude at each concentration to determine the percentage of block and calculate the IC50 value.

Fluorescence Polarization Assay

This high-throughput biochemical assay measures the binding of a compound to the hERG channel.[19][20] The following is a general protocol based on commercially available kits.

Materials:

  • Predictor™ hERG Fluorescence Polarization Assay Kit (or equivalent) containing:

    • hERG membrane preparation

    • Fluorescent tracer

    • Assay buffer

    • Positive control (e.g., E-4031)

  • Black 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization.

Assay Procedure:

  • Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • In a 384-well plate, add the diluted compounds.

  • Add the hERG membrane preparation to each well containing the compounds.

  • Add the fluorescent tracer to all wells except for the buffer and assay blanks.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 530 nm excitation and 590 nm emission).

  • The displacement of the fluorescent tracer by this compound results in a decrease in the fluorescence polarization signal.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the controls and determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams were generated using the DOT language.

experimental_workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_data Data Analysis cell_culture Culture CHO-hERG cells patch_clamp Whole-Cell Patch Clamp cell_culture->patch_clamp compound_prep Prepare this compound dilutions compound_prep->patch_clamp fp_assay Fluorescence Polarization compound_prep->fp_assay record_current Record hERG current patch_clamp->record_current measure_fp Measure FP signal fp_assay->measure_fp analyze_inhibition Analyze % inhibition record_current->analyze_inhibition measure_fp->analyze_inhibition calculate_ic50 Calculate IC50 analyze_inhibition->calculate_ic50

Caption: Experimental workflow for assessing this compound's effect on hERG channels.

hERG_pathway cluster_membrane Cell Membrane hERG hERG Channel (Kv11.1) K_out K+ (extracellular) hERG->K_out repolarization Cardiac Repolarization hERG->repolarization contributes to K_in K+ (intracellular) K_in->hERG K+ efflux This compound This compound This compound->hERG blocks

Caption: Simplified signaling pathway of hERG channel and this compound's mechanism of action.

Conclusion

This compound serves as a potent and valuable tool for studying the hERG potassium channel. Its high affinity for hERG makes it suitable for validating screening assays and for detailed biophysical studies of the channel. However, researchers must be cognizant of its off-target effects, particularly at higher concentrations, which include the inhibition of Slick and Slack channels, as well as cardiac sodium and calcium channels.

When high selectivity for the hERG channel is paramount, compounds like E-4031 may be a more appropriate choice. Ibutilide, with its dual mechanism of action, presents a more complex pharmacological profile that can be either a useful tool for specific investigations or a confounding factor, depending on the research question.

Ultimately, the choice of tool compound depends on the specific experimental goals. By understanding the comparative pharmacology presented in this guide, researchers can make an informed decision to select the most appropriate compound for their studies of ion channel function.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Clofilium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as the potassium channel blocker Clofilium, is a critical component of laboratory safety and responsible chemical handling. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of personnel and the environment.

This compound tosylate is classified as an acutely toxic substance if swallowed and requires careful handling and disposal to mitigate risks. Adherence to established protocols is not only a matter of safety but also of regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Classification:

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity 4, OralGHS07 (Exclamation Mark)[1][2]H302: Harmful if swallowed[3][4]

Recommended Personal Protective Equipment (PPE): [5]

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be worn to avoid inhalation of solid particles.

  • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield should be used for additional protection.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Step-by-Step Disposal Protocol

Given the hazardous nature of this compound, it must be disposed of as chemical waste through a certified hazardous waste management service. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.

  • Segregation and Collection:

    • Collect waste this compound tosylate, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Do not mix this compound waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound tosylate"), and the associated hazard pictogram (GHS07).

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation area.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional and local regulations for hazardous waste disposal. P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3][4]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ClofiliumDisposalWorkflow cluster_0 Preparation cluster_1 Collection & Labeling cluster_2 Storage & Disposal start Start: Identify This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe collect Collect Waste in a Designated Container ppe->collect label_container Label Container: 'Hazardous Waste' 'this compound tosylate' GHS07 Pictogram collect->label_container store Store Securely in a Designated Waste Area label_container->store contact_ehs Contact EHS or Certified Waste Disposal store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound.

Understanding this compound's Chemical Nature

This compound is a quaternary ammonium compound. While some quaternary ammonium compounds are known to be biodegradable under specific aerobic conditions, their potential toxicity to aquatic microorganisms necessitates that they are not released into the sewer system in a laboratory setting. Furthermore, tosylates can be unstable under certain conditions. Due to the lack of specific data on the decomposition products of this compound, treating it as a hazardous chemical waste is the most prudent and compliant approach.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment and Handling of Clofilium Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling, storage, and disposal of Clofilium tosylate. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure and compliant laboratory environment. This compound tosylate is classified as an acute oral toxicant and is harmful if swallowed.[1][2]

Hazard Identification and Classification
Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed

Source: GHS Classification[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin contact, inhalation, and eye exposure.

PPE Component Specification Purpose
Respiratory Protection NIOSH-approved N95 dust mask or higherPrevents inhalation of aerosolized powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Gloves must be inspected before use and disposed of after handling.
Eye and Face Protection Safety glasses with side shields or goggles, and a face shieldProtects eyes and face from splashes or airborne particles.
Skin and Body Protection Disposable, solid-front gown with long sleeves and tight-fitting cuffsProtects skin and personal clothing from contamination.

Source: Safety Data Sheet Recommendations[3]

Operational Plans: Step-by-Step Procedures

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly closed.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

2. Handling and Use:

  • Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood to minimize dust generation.[3]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[1][3]

  • Hygiene: Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[1][3]

  • Aerosol Prevention: Avoid dispersal of dust in the air.[3]

3. Disposal Plan:

  • Waste Collection: Collect waste material in a properly labeled, sealed container for disposal.

  • Regulations: Dispose of waste in accordance with all applicable local, state, and federal regulations.[1] Do not allow the product to enter drains.

Emergency Procedures

Immediate and appropriate response is crucial in the event of an emergency.

Emergency Situation Immediate Action
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water.
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material. Sweep up and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[1][3]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[1] Firefighters should wear self-contained breathing apparatus.[1]

Experimental Protocols Referenced

While this document focuses on safety and handling, the scientific context of this compound tosylate's use is important for understanding its potential hazards. It has been studied for its effects as a potassium channel blocker in cardiac research and its potential as a chemotherapeutic agent.[4][5] Research has also explored its administration via different routes, highlighting the importance of preventing unintended exposure.[6]

Logical Workflow for Spill Response

The following diagram outlines the procedural flow for responding to a this compound tosylate spill.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Preparation Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate the immediate area Alert->Evacuate Don_PPE Don appropriate PPE: - N95 Respirator - Goggles & Face Shield - Chemical-resistant Gloves - Disposable Gown Evacuate->Don_PPE Contain Cover spill with inert absorbent material Don_PPE->Contain Collect Sweep up material Contain->Collect Place_in_Container Place in a sealed waste container Collect->Place_in_Container Clean_Area Clean spill area with detergent and water Place_in_Container->Clean_Area Dispose Dispose of waste according to regulations Clean_Area->Dispose Doff_PPE Remove and dispose of PPE Dispose->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands Report Report the incident Wash_Hands->Report

Caption: Workflow for this compound Tosylate Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clofilium
Reactant of Route 2
Reactant of Route 2
Clofilium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。